molecular formula C70H121F3N30O25 B15598130 Sakamototide substrate peptide TFA

Sakamototide substrate peptide TFA

カタログ番号: B15598130
分子量: 1839.9 g/mol
InChIキー: PRSXRGLEOKCGNV-MKBXVJCKSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sakamototide substrate peptide TFA is a useful research compound. Its molecular formula is C70H121F3N30O25 and its molecular weight is 1839.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C70H121F3N30O25

分子量

1839.9 g/mol

IUPAC名

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carbamimidamidobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C68H120N30O23.C2HF3O2/c1-29(2)19-39(90-50(106)31(5)69)55(111)93-42(22-47(70)103)58(114)87-36(12-9-16-81-66(73)74)54(110)98-49(33(7)102)63(119)97-46(27-101)62(118)96-45(26-100)61(117)94-43(23-48(104)105)59(115)95-44(25-99)60(116)85-32(6)51(107)91-40(20-30(3)4)56(112)92-41(21-34-24-79-28-84-34)57(113)88-37(14-18-83-68(77)78)53(109)86-35(11-8-15-80-65(71)72)52(108)89-38(64(120)121)13-10-17-82-67(75)76;3-2(4,5)1(6)7/h24,28-33,35-46,49,99-102H,8-23,25-27,69H2,1-7H3,(H2,70,103)(H,79,84)(H,85,116)(H,86,109)(H,87,114)(H,88,113)(H,89,108)(H,90,106)(H,91,107)(H,92,112)(H,93,111)(H,94,117)(H,95,115)(H,96,118)(H,97,119)(H,98,110)(H,104,105)(H,120,121)(H4,71,72,80)(H4,73,74,81)(H4,75,76,82)(H4,77,78,83);(H,6,7)/t31-,32-,33+,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,49-;/m0./s1

InChIキー

PRSXRGLEOKCGNV-MKBXVJCKSA-N

製品の起源

United States

Foundational & Exploratory

Sakamototide Substrate Peptide TFA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sakamototide, widely recognized in the scientific community as SAMS peptide, is a synthetic peptide renowned for its utility as a specific and efficient substrate for AMP-activated protein kinase (AMPK). This document serves as a comprehensive technical guide on Sakamototide, detailing its biochemical properties, its application in kinase assays, and the critical considerations for its use in research and drug development. The trifluoroacetic acid (TFA) salt form, a common counter-ion from peptide synthesis and purification, is also discussed in detail due to its potential impact on experimental outcomes.

Peptide Identity and Physicochemical Properties

Sakamototide is a synthetic peptide designed as a substrate for the AMPK family of kinases. While the name "Sakamototide" is used commercially, the most frequently cited and studied sequence is the SAMS peptide.

Table 1: Peptide Identity

FeatureDescription
Common Name SAMS Peptide
Amino Acid Sequence H-His-Met-Arg-Ser-Ala-Met-Ser-Gly-Leu-His-Leu-Val-Lys-Arg-Arg-NH2
One-Letter Code HMRSAMSGLHLVKRR-NH2[1][2]
Molecular Formula C74H132N30O17S2
Molecular Weight 1778.3 g/mol [1]
Form Typically supplied as a lyophilized powder[1]
Counter-ion Commonly Trifluoroacetate (TFA)

Note: Some commercial suppliers may list a different sequence (ALNRTSSDSALHRRR) under the name Sakamototide.[3] Researchers should verify the sequence provided by their specific vendor.

The Role of Trifluoroacetic Acid (TFA)

Sakamototide is typically supplied as a TFA salt, a remnant of the solid-phase peptide synthesis and purification process. While often considered inert, TFA can influence experimental results, particularly in cell-based assays.

Key Considerations for TFA:

  • Cytotoxicity: TFA can exhibit cytotoxic effects at concentrations as low as the nanomolar range, potentially inhibiting cell proliferation.[1]

  • Assay Interference: The acidic nature of TFA can potentially alter the pH of assay buffers if not properly accounted for, which can affect enzyme kinetics.

  • Alternative Salt Forms: For sensitive applications, especially in vivo studies or cell-based assays, it is advisable to consider TFA-free forms of the peptide or to perform a salt exchange to a more biocompatible counter-ion like acetate (B1210297) or hydrochloride.

Biochemical Data: A Substrate for AMPK

Sakamototide (SAMS peptide) is a well-established substrate for AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. AMPK exists as a heterotrimeric complex with a catalytic α subunit and regulatory β and γ subunits. There are two isoforms of the catalytic subunit, α1 and α2.

Table 2: Kinetic Parameters of SAMS Peptide with AMPK Isoforms

AMPK IsoformKm (µM)Vmax (nmol/min/mg)Specific Activity Comparison
α1-complexes 26 - 37Not explicitly stated in a comparative mannerHigher specific activity compared to α2-complexes[4]
α2-complexes 80 - 121Not explicitly stated in a comparative mannerLower specific activity compared to α1-complexes[4]

One study reported that α1 and α2 containing complexes have "equal specific activity measured with the SAMS peptide".[5] However, another detailed kinetic analysis showed that α1-complexes exhibit higher specific activity for the SAMS peptide.[4]

Table 3: Example IC50 Value Determined Using SAMS Peptide

InhibitorKinaseSubstrateIC50
StaurosporineAMPK (A1/B1/G2)SAMS Peptide16.5 nM

This table provides an example of how SAMS peptide can be used in inhibitor screening assays. The IC50 value is from a specific experiment and may vary depending on assay conditions.

Signaling Pathway

Sakamototide is a tool to probe the activity of AMPK, a central node in cellular metabolic regulation. The AMPK signaling pathway is activated by an increase in the cellular AMP:ATP ratio, indicating low energy status. Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance.

AMPK_Signaling_Pathway Metabolic_Stress Metabolic Stress (e.g., low glucose, hypoxia) LKB1 LKB1 Metabolic_Stress->LKB1 activates AMPK AMPK LKB1->AMPK activates (pThr172) CaMKK2 CaMKKβ CaMKK2->AMPK activates ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC inhibits mTORC1 mTORC1 AMPK->mTORC1 inhibits ULK1 ULK1 AMPK->ULK1 activates Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake stimulates Fatty_Acid_Synthesis Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Autophagy Autophagy ULK1->Autophagy Sakamototide Sakamototide (SAMS Peptide) [Substrate] Sakamototide->AMPK phosphorylated by

Caption: AMPK Signaling Pathway Overview.

Experimental Protocols

Sakamototide (SAMS peptide) is primarily used in in vitro kinase assays to measure AMPK activity. Below are detailed methodologies for both non-radiolabeled and radiolabeled assay formats.

Non-Radiolabeled Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay protocol and is suitable for high-throughput screening.[6][7]

Materials:

  • Sakamototide (SAMS peptide)

  • Recombinant active AMPK enzyme

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra Pure ATP

    • ADP

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)

  • Multi-well plates (white, opaque)

  • Plate-reading luminometer

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of Sakamototide in nuclease-free water.

    • Dilute the AMPK enzyme to the desired concentration in Kinase Buffer.

    • Prepare the ATP and substrate mix by diluting ATP and Sakamototide to the desired final concentrations in Kinase Buffer.

    • Prepare the ADP-Glo™ and Kinase Detection Reagents according to the manufacturer's instructions.

  • Kinase Reaction:

    • In a multi-well plate, add your test compounds (inhibitors or activators) and vehicle controls.

    • Add the diluted AMPK enzyme to each well.

    • Initiate the kinase reaction by adding the ATP/Sakamototide mix. The final reaction volume is typically 5-25 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

Radiolabeled Kinase Assay ([γ-32P]ATP Format)

This is a traditional and highly sensitive method for measuring kinase activity.[8][9][10]

Materials:

  • Sakamototide (SAMS peptide)

  • Recombinant active AMPK enzyme

  • [γ-32P]ATP

  • Non-radiolabeled ("cold") ATP

  • Kinase Buffer (e.g., 50 mM HEPES, pH 7.5; 10 mM MgCl2; 1 mM DTT)

  • Phosphocellulose paper (e.g., P81)

  • Wash Buffer (e.g., 75 mM phosphoric acid)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare Reaction Mix:

    • Prepare a reaction mix containing Kinase Buffer, Sakamototide, and a mixture of cold ATP and [γ-32P]ATP. The final ATP concentration should be at or near the Km for ATP.

  • Kinase Reaction:

    • In a microcentrifuge tube, add the diluted AMPK enzyme.

    • Initiate the reaction by adding the reaction mix.

    • Incubate at 30°C for a set time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction and Spotting:

    • Terminate the reaction by spotting a portion of the reaction mixture onto a piece of P81 phosphocellulose paper. The positive charges on the paper will bind the negatively charged phosphorylated peptide.

  • Washing:

    • Wash the P81 papers multiple times in Wash Buffer to remove unincorporated [γ-32P]ATP.

  • Quantification:

    • Place the washed P81 paper in a scintillation vial with scintillation fluid.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the kinase activity based on the counts per minute (CPM) and the specific activity of the [γ-32P]ATP.

Experimental Workflows

Kinase Inhibitor Screening Workflow

Sakamototide is an ideal substrate for high-throughput screening (HTS) of AMPK inhibitors.

HTS_Workflow Start Start: Compound Library Primary_Screen Primary Screen (Single concentration) Start->Primary_Screen Hit_Identification Hit Identification (Activity threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 determination) Hit_Identification->Dose_Response Hit_Confirmation Hit Confirmation & Prioritization Dose_Response->Hit_Confirmation Orthogonal_Assay Orthogonal Assays (e.g., binding assays) Hit_Confirmation->Orthogonal_Assay Lead_Optimization Lead Optimization Orthogonal_Assay->Lead_Optimization

References

Sakamototide Substrate Peptide TFA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sakamototide, a synthetic peptide, serves as a crucial tool for researchers investigating the activity of the AMP-activated protein kinase (AMPK) family. As a specific substrate for these kinases, Sakamototide is instrumental in in vitro kinase assays designed to screen for novel AMPK activators or inhibitors, and to study the kinetics of the AMPK-mediated phosphorylation. This technical guide provides an in-depth overview of the structure, properties, and application of Sakamototide trifluoroacetate (B77799) (TFA) salt in biomedical research.

Peptide Structure and Sequence

Sakamototide is a 15-amino acid peptide with the following sequence:

H-Ala-Leu-Asn-Arg-Thr-Ser-Ser-Asp-Ser-Ala-Leu-His-Arg-Arg-Arg-OH [1]

The trifluoroacetate (TFA) salt form is a common counter-ion used in the purification of synthetic peptides via reversed-phase high-performance liquid chromatography (RP-HPLC).

Chemical and Physical Properties

A summary of the key chemical and physical properties of Sakamototide substrate peptide TFA is presented in the table below.

PropertyValueReference
Amino Acid Sequence H-ALNRTSSDSALHRRR-OH[1]
Molecular Formula C71H123F3N30O25[2]
Molecular Weight 1853.92 g/mol [3]
Peptide Purity (by HPLC) Typically >95%[1]
Appearance Lyophilized white powder
Solubility Soluble in water (up to 100 mg/mL with sonication) and DMSO (up to 100 mg/mL).[3][4]
Storage Store lyophilized peptide at -20°C or -80°C for long-term stability.[3]

Role in AMPK Signaling

Sakamototide is a substrate for the AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4] AMPK is activated in response to cellular stresses that deplete ATP levels, such as nutrient deprivation, hypoxia, and exercise. Once activated, AMPK phosphorylates a multitude of downstream targets, leading to the stimulation of catabolic pathways that generate ATP and the inhibition of anabolic pathways that consume ATP.

The phosphorylation of Sakamototide by AMPK provides a direct measure of the kinase's activity. This is invaluable for high-throughput screening of compound libraries to identify novel AMPK modulators and for detailed kinetic studies of the enzyme.

cluster_upstream Upstream Activators cluster_ampk AMPK Complex cluster_downstream Downstream Effects LKB1 LKB1 AMPK AMPK LKB1->AMPK phosphorylates (Thr172) CaMKKbeta CaMKKbeta CaMKKbeta->AMPK phosphorylates (Thr172) High AMP/ATP ratio High AMP/ATP ratio High AMP/ATP ratio->LKB1 activates Increased Ca2+ Increased Ca2+ Increased Ca2+->CaMKKbeta activates Catabolic Pathways (ATP Production) Catabolic Pathways (ATP Production) AMPK->Catabolic Pathways (ATP Production) activates Anabolic Pathways (ATP Consumption) Anabolic Pathways (ATP Consumption) AMPK->Anabolic Pathways (ATP Consumption) inhibits Sakamototide Phosphorylation Sakamototide Phosphorylation AMPK->Sakamototide Phosphorylation catalyzes

Figure 1. Simplified AMPK signaling pathway showing upstream activators and downstream effects, including the phosphorylation of Sakamototide.

Experimental Protocols

The following is a representative protocol for an in vitro AMPK kinase assay using Sakamototide as a substrate and [γ-³²P]ATP for detection. This protocol is based on established methods for kinase activity assays.

Materials and Reagents
  • Active AMPK enzyme

  • This compound

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35)

  • ATP solution (non-radioactive)

  • 20% Trichloroacetic acid (TCA)

  • Phosphocellulose paper (e.g., P81)

  • Scintillation counter and scintillation fluid

Assay Procedure
  • Prepare a master mix: For each reaction, prepare a master mix containing kinase assay buffer, active AMPK enzyme, and any compounds to be tested (e.g., potential inhibitors or activators).

  • Initiate the reaction: Add a solution of Sakamototide and [γ-³²P]ATP to the master mix to start the kinase reaction. A typical final concentration for Sakamototide is in the range of 50-200 µM, and for ATP is 100 µM.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a sheet of P81 phosphocellulose paper.

  • Washing: Immediately immerse the P81 paper in a beaker of 1% phosphoric acid. Wash the paper three to four times with gentle agitation to remove unincorporated [γ-³²P]ATP.

  • Detection: After washing, dry the P81 paper and place it in a scintillation vial with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.

Prepare Master Mix Prepare Master Mix Add Substrate and [γ-³²P]ATP Add Substrate and [γ-³²P]ATP Prepare Master Mix->Add Substrate and [γ-³²P]ATP Reaction Initiation Incubate at 30°C Incubate at 30°C Add Substrate and [γ-³²P]ATP->Incubate at 30°C Phosphorylation Spot on P81 Paper Spot on P81 Paper Incubate at 30°C->Spot on P81 Paper Reaction Termination Wash with Phosphoric Acid Wash with Phosphoric Acid Spot on P81 Paper->Wash with Phosphoric Acid Removal of free ATP Scintillation Counting Scintillation Counting Wash with Phosphoric Acid->Scintillation Counting Quantification

Figure 2. Experimental workflow for a radioactive AMPK kinase assay using Sakamototide.

Quantitative Data

Kinetic ParameterValueConditions
Kₘ (Sakamototide) To be determined experimentally[AMPK], [ATP], temperature, pH
Vₘₐₓ To be determined experimentally[AMPK], [ATP], temperature, pH
kcat To be determined experimentallyVₘₐₓ / [Enzyme]
kcat/Kₘ To be determined experimentallyCatalytic Efficiency

Conclusion

This compound is an essential research tool for the study of AMPK activity. Its well-defined sequence and properties, combined with established kinase assay protocols, enable robust and reproducible measurements of AMPK-mediated phosphorylation. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize Sakamototide in their investigations of cellular metabolism and the development of novel therapeutics targeting the AMPK signaling pathway.

References

An In-depth Technical Guide on the Core Mechanism of Action of Sakamototide Substrate Peptide TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sakamototide substrate peptide TFA, its mechanism of action as a substrate for the NUAK family of kinases, and its application in kinase activity assays. This document includes detailed experimental protocols, quantitative data, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to Sakamototide and its Mechanism of Action

Sakamototide is a synthetic peptide used as a substrate for members of the AMP-activated protein kinase (AMPK) family, specifically NUAK1 (AMPK-related kinase 5, ARK5) and NUAK2 (SNF1/AMPK-related kinase, SNARK).[1][2] Its peptide sequence is ALNRTSSDSALHRRR. The trifluoroacetic acid (TFA) designation indicates that the peptide is supplied as a trifluoroacetate (B77799) salt, a common counterion used during solid-phase peptide synthesis and purification.[3][4] While generally considered safe at low residual levels, it is important for researchers to be aware that TFA itself can have biological effects.[3][5]

The core mechanism of action of Sakamototide is to serve as a specific substrate for phosphorylation by NUAK kinases.[1][6] In a kinase assay, the transfer of a phosphate (B84403) group from ATP to a serine or threonine residue on the Sakamototide peptide is measured. This reaction allows for the quantification of NUAK1 and NUAK2 enzymatic activity. Consequently, Sakamototide is a valuable tool for studying the function of these kinases and for screening potential inhibitors.[6]

The Role of Trifluoroacetic Acid (TFA)

Trifluoroacetic acid is a strong acid utilized extensively in solid-phase peptide synthesis (SPPS) for cleaving the synthesized peptide from the resin and for removing protecting groups from amino acid side chains.[3] As a result, the final lyophilized peptide product is often a salt with TFA as the counterion to positively charged residues.

While essential for the synthesis process, residual TFA can influence experimental outcomes. It has been reported to affect cell proliferation and other biological assays.[5][7] For sensitive applications, researchers may consider exchanging the TFA counterion for a more biologically compatible one, such as acetate (B1210297) or hydrochloride.[4]

Signaling Pathway

Sakamototide is a substrate for NUAK1 and NUAK2, which are downstream effectors of the LKB1 tumor suppressor kinase.[6] The LKB1 pathway is a central regulator of cell metabolism, growth, and polarity. The signaling cascade is initiated by the activation of LKB1, which in turn phosphorylates and activates NUAK1 and NUAK2. These activated kinases then phosphorylate their downstream substrates, such as Sakamototide in an in vitro setting, to propagate the signal.

G LKB1 LKB1 NUAK1 NUAK1 LKB1->NUAK1 Activates NUAK2 NUAK2 LKB1->NUAK2 Activates Sakamototide Sakamototide NUAK1->Sakamototide Phosphorylates ATP ATP NUAK2->Sakamototide Phosphorylates PhosphoSakamototide Phosphorylated Sakamototide Sakamototide->PhosphoSakamototide ADP ADP ATP->ADP Phosphate Transfer

Caption: LKB1-NUAK Signaling Pathway with Sakamototide.

Quantitative Data

The primary application of Sakamototide is in determining the inhibitory potency of compounds against NUAK1 and NUAK2. This is typically expressed as an IC50 value, which is the concentration of an inhibitor required to reduce the kinase activity by 50%. The following table summarizes the IC50 values of two known NUAK inhibitors, WZ4003 and HTH-01-015, which were determined using a radiometric kinase assay with Sakamototide as the substrate.[6]

KinaseInhibitorIC50 (nM)
NUAK1WZ400320
NUAK2WZ4003100
NUAK1HTH-01-015100
NUAK2HTH-01-015>10,000

Experimental Protocols

The following is a detailed protocol for a radiometric in vitro kinase assay for NUAK1 or NUAK2 using Sakamototide as a substrate. This protocol is based on the methods described by Banerjee et al. (2014) and other standard radiometric kinase assay procedures.[6][8][9]

5.1. Reagents and Buffers

  • Kinase Assay Buffer (5X): 125 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM EGTA, 0.5 mg/mL BSA. Store at -20°C.

  • DTT (1 M): Store at -20°C.

  • ATP (10 mM): Store at -20°C.

  • [γ-³²P]ATP (10 µCi/µL): Store at -20°C.

  • Sakamototide Substrate (10 mM): Dissolve in deionized water and store at -20°C.

  • Recombinant NUAK1 or NUAK2: Store at -80°C.

  • P81 Phosphocellulose Paper: Whatman Grade P81.

  • 0.5% Phosphoric Acid: Store at 4°C.

  • Acetone: Reagent grade.

  • Scintillation Fluid.

5.2. Assay Procedure

  • Prepare 1X Kinase Assay Buffer: Dilute the 5X stock with deionized water and add DTT to a final concentration of 0.1 mM.

  • Prepare Master Mix: For each reaction, prepare a master mix containing 1X Kinase Assay Buffer, 100 µM ATP, and 0.2 µCi/µL [γ-³²P]ATP.

  • Prepare Kinase Dilution: Dilute the recombinant NUAK1 or NUAK2 enzyme in 1X Kinase Assay Buffer to the desired working concentration.

  • Prepare Substrate Dilution: Dilute the Sakamototide stock solution in deionized water to a working concentration of 200 µM.

  • Set up the Reaction: In a microcentrifuge tube, combine:

    • 5 µL of Master Mix

    • 5 µL of diluted kinase

    • 5 µL of diluted Sakamototide substrate

    • (Optional) 5 µL of inhibitor at various concentrations

    • Adjust the final volume to 25 µL with 1X Kinase Assay Buffer.

  • Incubate: Incubate the reaction mixture at 30°C for 20-30 minutes.

  • Stop the Reaction: Spot 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.

  • Wash the P81 Paper:

    • Wash the P81 paper squares four times for 5 minutes each in a beaker containing chilled 0.5% phosphoric acid.

    • Perform a final 5-minute wash with acetone.

  • Dry the P81 Paper: Air-dry the P81 paper squares.

  • Quantify: Place the dry P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection MasterMix Prepare Master Mix (Buffer, ATP, [γ-³²P]ATP) Combine Combine Reagents in Reaction Tube MasterMix->Combine Kinase Dilute NUAK1/NUAK2 Kinase Kinase->Combine Substrate Dilute Sakamototide Substrate->Combine Inhibitor Prepare Inhibitor Dilutions Inhibitor->Combine Incubate Incubate at 30°C Combine->Incubate Spot Spot Reaction onto P81 Paper Incubate->Spot Wash Wash P81 Paper Spot->Wash Dry Air Dry P81 Paper Wash->Dry Count Scintillation Counting Dry->Count

References

An In-depth Technical Guide to Sakamototide Substrate Peptide TFA for AMPK Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMP-activated protein kinase (AMPK) is a crucial enzyme that functions as a master regulator of cellular energy homeostasis. Its role in numerous metabolic pathways makes it a significant target for the development of therapeutics for a range of diseases, including type 2 diabetes, obesity, and cancer. Accurate and reliable measurement of AMPK activity is paramount for both basic research and drug discovery. This guide provides a comprehensive overview of the Sakamototide substrate peptide, a tool for the sensitive and specific quantification of AMPK kinase activity.

Sakamototide is a synthetic peptide designed as an efficient substrate for members of the AMPK family of kinases. It is commercially available as a trifluoroacetate (B77799) (TFA) salt, a common counterion resulting from the peptide purification process. This document will delve into the technical details of Sakamototide, including its amino acid sequence, its application in AMPK kinase assays, and relevant experimental protocols.

Sakamototide Peptide: Properties and Rationale for Use

While the exact origin of the name "Sakamototide" as used in commercial products is not detailed in the primary literature, the peptide sequence is utilized in studies of AMPK-related kinases. The peptide is designed to contain a consensus phosphorylation motif recognized by AMPK.

Amino Acid Sequence:

The peptide sequence, referred to as the "Sakamoto peptide" in some research, is derived from a substrate of the NUAK1 kinase, a member of the AMPK-related kinase family. The sequence is:

ALNRTSSDSALHMRR

This sequence contains serine and threonine residues that can be phosphorylated by AMPK. The surrounding amino acids provide the necessary recognition sites for the kinase, ensuring specificity.

The Role of Trifluoroacetic Acid (TFA)

Sakamototide is typically supplied as a TFA salt. TFA is used during the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of synthetic peptides. For most in vitro kinase assays, the residual amounts of TFA are not expected to interfere with enzyme activity. However, it is a point of consideration, especially when comparing data across different peptide batches or when performing highly sensitive cell-based assays where TFA has been reported to have potential effects at high concentrations. For precise quantitative studies, researchers may consider exchanging the TFA salt for a different counterion, such as hydrochloride (HCl).

Quantitative Data for AMPK Substrate Peptides

SubstrateAMPK IsoformKm (µM)Vmax (nmol/min/mg)Reference
SAMS PeptideRat Liver AMPK27Not specified[1]
SAMS PeptideHuman AMPK (α1β1γ1)15.68Not specified
SAMS PeptideHuman AMPK (α2β1γ1)Not specifiedNot specified
GST-SAMSRat Liver AMPK1100.26[2]

Note: Vmax values can vary significantly based on the purity and specific activity of the enzyme preparation and the assay conditions.

Experimental Protocols

The following are detailed methodologies for performing an AMPK kinase activity assay using a peptide substrate like Sakamototide. These protocols are based on established methods and can be adapted for various detection formats, including radiometric, luminescence, and ELISA-based assays.

Radiometric Filter Binding Assay

This is a classic and highly sensitive method for measuring kinase activity.

Materials:

  • Recombinant active AMPK enzyme

  • Sakamototide substrate peptide TFA

  • Kinase reaction buffer (e.g., 40 mM HEPES pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl₂, 0.8 mM EDTA)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • 10% Phosphoric acid

  • P81 phosphocellulose paper

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare the Kinase Reaction Mix: In a microcentrifuge tube, prepare the reaction mix containing kinase reaction buffer, Sakamototide peptide (e.g., at a final concentration of 20-200 µM), and the AMPK enzyme.

  • Initiate the Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP (e.g., at a final concentration of 100 µM with a specific activity of 100-500 cpm/pmol).

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

  • Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

  • Washing: Wash the P81 papers extensively with 1% phosphoric acid to remove unincorporated radiolabeled ATP. Perform at least three washes for 5-10 minutes each.

  • Rinsing: Rinse the papers with acetone (B3395972) to facilitate drying.

  • Quantification: Place the dried P81 papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of phosphate (B84403) incorporated into the Sakamototide peptide based on the specific activity of the ATP.

Non-Radiometric ADP-Glo™ Luminescence Assay

This is a commercially available assay that measures kinase activity by quantifying the amount of ADP produced.

Materials:

  • Recombinant active AMPK enzyme

  • This compound

  • Kinase reaction buffer (as recommended by the assay manufacturer, typically containing MgCl₂)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque multi-well plates

  • Luminometer

Procedure:

  • Set up the Kinase Reaction: In a white multi-well plate, add the kinase reaction buffer, Sakamototide peptide, and AMPK enzyme.

  • Initiate the Reaction: Add ATP to start the reaction.

  • Incubation: Incubate at the desired temperature (e.g., room temperature or 30°C) for the desired time (e.g., 60 minutes).

  • Terminate the Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated by the kinase into ATP and then into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the ADP concentration and thus to the kinase activity.

Visualizations

AMPK Signaling Pathway

AMPK_Signaling_Pathway cluster_upstream Upstream Activation cluster_ampk AMPK Complex cluster_downstream Downstream Effects LKB1 LKB1 AMPK AMPK α β γ LKB1->AMPK Phosphorylates Thr172 CaMKKbeta CaMKKbeta CaMKKbeta->AMPK Phosphorylates Thr172 High_AMP_ATP_Ratio High AMP/ATP Ratio High_AMP_ATP_Ratio->AMPK Allosteric Activation Increased_Ca Increased Ca2+ Increased_Ca->CaMKKbeta Catabolic_Pathways Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolic_Pathways Activates Anabolic_Pathways Anabolic Pathways (e.g., Protein Synthesis, Lipid Synthesis) AMPK->Anabolic_Pathways Inhibits Sakamototide Sakamototide Phosphorylation AMPK->Sakamototide Phosphorylates

Caption: Simplified AMPK signaling pathway showing upstream activators and downstream effects, including the phosphorylation of the Sakamototide substrate.

Experimental Workflow for a Radiometric AMPK Kinase Assay

Radiometric_AMPK_Assay_Workflow Start Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, AMPK, Sakamototide) Start->Prepare_Reaction_Mix Initiate_Reaction Initiate with [γ-³²P]ATP Prepare_Reaction_Mix->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Spot_on_P81 Spot onto P81 Paper Incubate->Spot_on_P81 Wash_Paper Wash with Phosphoric Acid Spot_on_P81->Wash_Paper Dry_Paper Dry Paper Wash_Paper->Dry_Paper Scintillation_Counting Quantify with Scintillation Counter Dry_Paper->Scintillation_Counting Analyze_Data Analyze Data Scintillation_Counting->Analyze_Data End Analyze_Data->End

Caption: Step-by-step workflow for a typical radiometric AMPK kinase assay using a peptide substrate.

Conclusion

The Sakamototide substrate peptide is a valuable reagent for the study of AMPK and related kinases. Its optimized sequence allows for sensitive and specific measurement of kinase activity, which is essential for understanding the intricate roles of these enzymes in cellular metabolism and disease. By employing the detailed protocols and understanding the quantitative aspects outlined in this guide, researchers can effectively utilize Sakamototide to advance their studies in this critical area of biomedical research. While specific kinetic data for Sakamototide remains to be widely published, the well-characterized SAMS peptide provides a robust benchmark for experimental design and data interpretation.

References

Sakamototide Peptide: A Technical Guide to its Role as a Substrate for NUAK Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sakamototide is a synthetic peptide that has emerged as a valuable tool in cellular signaling research, specifically for the study of the NUAK (NUAK family, SNF1-like kinase) family of kinases. It serves as a specific and efficient substrate for NUAK1 and NUAK2, members of the AMP-activated protein kinase (AMPK) family. The development and characterization of Sakamototide have been instrumental in elucidating the function of NUAK kinases and in the screening and validation of their inhibitors. This technical guide provides an in-depth overview of Sakamototide, its discovery context, biochemical properties, and its application in kinase assays.

Discovery and Development Context

Sakamototide was first described in a 2014 study by Banerjee et al. as a substrate for NUAK1 and NUAK2 in the characterization of the selective NUAK kinase inhibitors WZ4003 and HTH-01-015. While the exact design rationale for the Sakamototide sequence is not explicitly detailed in this primary publication, it is understood to be a peptide sequence optimized for recognition and phosphorylation by NUAK kinases. Such substrate peptides are typically designed based on the known phosphorylation motifs of endogenous substrates of the target kinase.

Sakamototide has since been utilized as a standard reagent in biochemical assays to measure the enzymatic activity of NUAK1 and NUAK2. Its primary role is not as a therapeutic agent itself, but as a critical component of the research toolkit for drug discovery and for the fundamental understanding of the LKB1-NUAK signaling pathway.

Biochemical Properties and Specifications

Sakamototide is a 15-amino acid peptide with the following sequence:

H-Ala-Leu-Asn-Arg-Thr-Ser-Ser-Asp-Ser-Ala-Leu-His-Arg-Arg-Arg-OH

PropertyValueReference
Amino Acid Sequence H-ALNRTSSDSALHRRR-OH--INVALID-LINK--
Molecular Formula C69H122N30O23[Various commercial suppliers]
Molecular Weight ~1739.88 g/mol [Various commercial suppliers]
Purity (typical) >95% (HPLC)[Various commercial suppliers]
Form Lyophilized powder[Various commercial suppliers]

Role in the LKB1-NUAK Signaling Pathway

Sakamototide is a tool to probe the activity of NUAK1 and NUAK2, which are key downstream effectors of the tumor suppressor kinase LKB1. The LKB1-NUAK signaling pathway is implicated in various cellular processes, including cell adhesion, migration, polarity, and proliferation.

LKB1-NUAK Signaling Cascade

The tumor suppressor LKB1, in a complex with the accessory proteins STRAD and MO25, acts as a master upstream kinase. LKB1 phosphorylates and activates at least 13 kinases of the AMPK family, including NUAK1 and NUAK2. Once activated, NUAK1 and NUAK2 phosphorylate a range of downstream substrates, modulating their activity. One of the best-characterized substrates of NUAK1 is Myosin Phosphatase Target Subunit 1 (MYPT1), a regulatory subunit of the myosin phosphatase complex. Phosphorylation of MYPT1 by NUAK1 inhibits the phosphatase activity, leading to increased phosphorylation of Myosin Light Chain (MLC) and subsequent regulation of cell adhesion and motility.[1][2][3]

LKB1_NUAK_Signaling LKB1 LKB1 Complex (LKB1-STRAD-MO25) NUAK1 NUAK1 LKB1->NUAK1 Activates NUAK2 NUAK2 LKB1->NUAK2 Activates MYPT1_PP1 MYPT1-PP1β Complex NUAK1->MYPT1_PP1 Phosphorylates (Inhibits) MLC Myosin Light Chain (MLC) MYPT1_PP1->MLC Dephosphorylates Cell_Adhesion Cell Adhesion & Motility MLC->Cell_Adhesion

Caption: The LKB1-NUAK1 signaling pathway.

Application in Kinase Assays and Inhibitor Profiling

The primary application of Sakamototide is in in vitro kinase assays to quantify the enzymatic activity of NUAK1 and NUAK2. These assays are fundamental for the discovery and characterization of small molecule inhibitors.

Quantitative Data from Inhibitor Profiling

Sakamototide was instrumental in determining the potency of the NUAK kinase inhibitors WZ4003 and HTH-01-015. The following table summarizes the IC50 values obtained from kinase assays using Sakamototide as a substrate.

CompoundTarget KinaseIC50 (nM)Reference
WZ4003 NUAK120--INVALID-LINK--
NUAK2100--INVALID-LINK--
HTH-01-015 NUAK1100--INVALID-LINK--
NUAK2>10,000--INVALID-LINK--
Experimental Protocols

Detailed Methodology for NUAK1/NUAK2 Kinase Assay:

This protocol is adapted from the methods described by Banerjee et al. (2014).

1. Reagents and Materials:

  • Recombinant human NUAK1 or NUAK2 (activated)

  • Sakamototide peptide (substrate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1 mM EGTA, 10 mM MgCl2, 0.1% 2-mercaptoethanol)

  • [γ-³²P]ATP (radiolabel)

  • 100 µM ATP

  • Test inhibitors (e.g., WZ4003, HTH-01-015) dissolved in DMSO

  • P81 phosphocellulose paper

  • 75 mM phosphoric acid

  • Scintillation counter

2. Assay Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, 0.2 mM Sakamototide peptide, and the desired concentration of the test inhibitor (or DMSO for control).

  • Add recombinant NUAK1 or NUAK2 to the reaction mixture and pre-incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding 10 µl of a solution containing 10 mM MgCl2, 100 µM ATP, and [γ-³²P]ATP (5 x 10^5 cpm per reaction).

  • Incubate the reaction for 20 minutes at 30°C with gentle agitation.

  • Terminate the reaction by spotting 40 µl of the reaction mixture onto a 2 cm x 2 cm square of P81 phosphocellulose paper.

  • Wash the P81 papers three times for 10 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Rinse the papers with acetone (B3395972) and allow them to dry.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the kinase activity as a percentage of the control (DMSO-treated) reaction.

  • For IC50 determination, perform the assay with a range of inhibitor concentrations and plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

Kinase_Assay_Workflow Start Start Prepare_Mix Prepare Reaction Mix (Buffer, Sakamototide, Inhibitor) Start->Prepare_Mix Add_Kinase Add NUAK1/2 Kinase Prepare_Mix->Add_Kinase Pre_Incubate Pre-incubate (10 min, 30°C) Add_Kinase->Pre_Incubate Initiate_Reaction Initiate with [γ-³²P]ATP Pre_Incubate->Initiate_Reaction Incubate Incubate (20 min, 30°C) Initiate_Reaction->Incubate Terminate Spot onto P81 Paper Incubate->Terminate Wash Wash with Phosphoric Acid Terminate->Wash Dry Dry with Acetone Wash->Dry Measure Scintillation Counting Dry->Measure Analyze Data Analysis (IC50) Measure->Analyze

References

Technical Guide: Sakamototide Substrate Peptide TFA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of Sakamototide substrate peptide TFA, a crucial tool for kinase activity assays. This guide covers its fundamental properties, detailed experimental protocols for its synthesis and application, and visual representations of associated biological pathways and workflows.

Introduction to this compound

Sakamototide substrate peptide, supplied as a trifluoroacetic acid (TFA) salt, is a synthetic peptide specifically designed as a substrate for members of the AMP-activated protein kinase (AMPK) family.[1][2][3][4] Its primary application is in in-vitro kinase activity assays, where it serves to quantify the enzymatic activity of kinases such as NUAK1, which is activated by the LKB1 tumor suppressor kinase.[2][4] The peptide sequence is Ala-Leu-Asn-Arg-Thr-Ser-Ser-Asp-Ser-Ala-Leu-His-Arg-Arg-Arg.[2] The trifluoroacetic acid is a common counterion resulting from the reversed-phase high-performance liquid chromatography (RP-HPLC) purification process and generally enhances the peptide's solubility.[5]

Physicochemical and Quantitative Data

The key properties of this compound are summarized below. The molecular weight is consistently reported for the peptide in its TFA salt form.

PropertyValueSource(s)
Molecular Weight 1853.92 g/mol MedchemExpress.com, Selleck Chemicals[1][2][3]
Molecular Formula C71H123F3N30O25MedchemExpress.com, Selleck Chemicals[2][3][4]
Amino Acid Sequence Ala-Leu-Asn-Arg-Thr-Ser-Ser-Asp-Ser-Ala-Leu-His-Arg-Arg-ArgMedchemExpress.com[2]
Sequence (Short) ALNRTSSDSALHRRRMedchemExpress.com[2]
Appearance White PowderSelleck Chemicals[3]
Purity (Peptide Content) ≥80% (by %N)Selleck Chemicals[3]
Purity (Single Impurity) ≤1.0% (by HPLC)Selleck Chemicals[3]
Solubility (Water) 100 mg/mL (53.94 mM) with sonicationMedchemExpress.com[2]
Solubility (DMSO) 100 mg/mL (53.93 mM)Selleck Chemicals[3]
Storage (Powder) 3 years at -20°CSelleck Chemicals[3]
Storage (Stock Solution) 6 months at -80°C; 1 month at -20°CMedchemExpress.com[1]

Experimental Protocols and Methodologies

Peptide Synthesis via Solid-Phase Peptide Synthesis (SPPS)

Sakamototide is synthesized using standard solid-phase peptide synthesis (SPPS) techniques, typically employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.

Core Principles:

  • The C-terminal amino acid is covalently attached to a solid resin support.

  • The peptide chain is elongated through cycles of deprotection and coupling reactions.

  • Excess reagents are removed by simple filtration and washing, which drives reactions to completion.

  • Once synthesis is complete, the peptide is cleaved from the resin and side-chain protecting groups are removed.

Detailed Protocol:

  • Resin Preparation: Swell the synthesis resin (e.g., Rink Amide resin for a C-terminal amide) in a suitable solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a solution of 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc group.

  • Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HATU, HBTU) in the presence of a base like N,N-Diisopropylethylamine (DIEA). Add the activated amino acid to the resin to form a new peptide bond.

  • Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Iteration: Repeat steps 2-4 for each amino acid in the Sakamototide sequence (Arg, Arg, His, Leu, etc.) until the full peptide is assembled.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically containing a high concentration of Trifluoroacetic acid (TFA), to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups.[6] A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) to act as scavengers.

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the final product via mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.

spss_workflow cluster_cycle Synthesis Cycle (Repeated for each Amino Acid) deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) wash1 3. Wash (DMF) deprotection->wash1 coupling 4. Amino Acid Coupling (Activated AA + DIEA) wash1->coupling wash2 5. Wash (DMF/DCM) coupling->wash2 wash2->deprotection Next cycle finish 6. Cleavage from Resin (TFA Cocktail) wash2->finish Final cycle start 1. Swell Resin in DMF start->deprotection purify 7. Purification (RP-HPLC) finish->purify verify 8. Verification (Mass Spec) purify->verify

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

In-Vitro Kinase Activity Assay

Sakamototide is used to measure the activity of AMPK family kinases. The general principle involves incubating the kinase with the Sakamototide substrate and a phosphate (B84403) donor (ATP). The rate of phosphate transfer to the peptide is then quantified.

Materials:

  • Purified active kinase (e.g., NUAK1)

  • This compound

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP (spiked with γ-³²P-ATP for radiometric detection)

  • Phosphoric acid (for stopping the reaction)

  • P81 phosphocellulose paper

  • Scintillation counter

Detailed Protocol:

  • Reaction Setup: Prepare a master mix containing the kinase reaction buffer, Sakamototide substrate peptide (final concentration typically 10-100 µM), and other cofactors.

  • Kinase Addition: Add the purified kinase to the master mix. Pre-incubate for 5-10 minutes at 30°C to allow temperature equilibration.

  • Initiate Reaction: Start the reaction by adding Mg-ATP solution (e.g., 100 µM final concentration), including a tracer amount of γ-³²P-ATP.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 10-30 minutes) at 30°C. Ensure the reaction is within the linear range of the enzyme kinetics.

  • Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. Immediately immerse the paper in a beaker of dilute phosphoric acid (e.g., 75 mM).

  • Washing: Wash the P81 papers several times with phosphoric acid to remove unincorporated γ-³²P-ATP. The negatively charged phosphorylated Sakamototide peptide will bind to the positively charged paper.

  • Quantification: Place the washed P81 paper squares into scintillation vials. Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.

kinase_assay_workflow setup 1. Prepare Reaction Mix (Buffer + Sakamototide) add_kinase 2. Add Purified Kinase setup->add_kinase start_rxn 3. Initiate with γ-³²P-ATP add_kinase->start_rxn incubate 4. Incubate at 30°C start_rxn->incubate stop_rxn 5. Spot onto P81 Paper (Stops Reaction) incubate->stop_rxn wash 6. Wash Papers (Removes free ATP) stop_rxn->wash quantify 7. Quantify Radioactivity (Scintillation Counting) wash->quantify result Result: Kinase Activity quantify->result

Caption: Workflow for a radiometric kinase activity assay.

Associated Signaling Pathway

Sakamototide is a substrate for kinases in the AMPK family, which are central regulators of cellular energy homeostasis. The activation of these kinases is a critical stress response.

The AMPK pathway is a key cellular signaling cascade.[7] In response to cellular stress that depletes ATP (e.g., oxidative stress, glucose deprivation), upstream kinases like LKB1 phosphorylate and activate AMPK. Activated AMPK, in turn, phosphorylates a host of downstream targets to restore energy balance. NUAK1, a direct substrate for which Sakamototide was developed, is a member of the AMPK-related kinase family and is similarly activated by LKB1. These kinases play roles in processes like cell adhesion, polarity, and metabolism.

ampk_pathway stress Cellular Stress (e.g., Low ATP/AMP Ratio) lkb1 LKB1 (Upstream Kinase) stress->lkb1 activates nuak1 NUAK1 (AMPK-Related Kinase) lkb1->nuak1 phosphorylates & activates sakamototide Sakamototide Substrate (In Vitro) nuak1->sakamototide phosphorylates phos_sakamototide Phosphorylated Sakamototide sakamototide->phos_sakamototide

Caption: Simplified LKB1-NUAK1 signaling pathway.

References

Navigating the Nuances of Sakamototide: A Technical Guide to TFA Purity and Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sakamototide, a synthetic peptide substrate for the AMP-activated protein kinase (AMPK) family, is a critical tool in kinase activity assays.[1][2][3][4] The integrity of experimental data derived from such assays is intrinsically linked to the purity and quality of the peptide. A significant, yet often overlooked, aspect of synthetic peptide quality is the presence of residual trifluoroacetic acid (TFA). This guide provides an in-depth examination of TFA's impact on Sakamototide, alongside a comprehensive overview of essential quality control methodologies to ensure data accuracy and reproducibility.

The Trifluoroacetic Acid (TFA) Factor in Peptide Synthesis

Trifluoroacetic acid is a strong acid that is indispensable in the solid-phase synthesis of peptides. It is primarily used during the cleavage step to release the synthesized peptide from the resin and also in the mobile phase during purification by reversed-phase high-performance liquid chromatography (RP-HPLC) to act as an ion-pairing agent, which improves peak shape.[5][6][7]

However, residual TFA in the final lyophilized peptide product can have significant, often detrimental, effects on downstream applications. TFA can alter the secondary structure, solubility, and mass of the peptide.[8] Furthermore, its toxicity can interfere with biological assays, potentially leading to inaccurate and irreproducible results.[5][6][7] For peptides intended for in vivo or clinical studies, the removal of this toxic remnant is paramount.[6][9] The amount of residual TFA can reduce the actual peptide content by 5% to 25%, depending on the peptide's sequence and the number of basic residues.[9]

Quality Control for Sakamototide Substrate Peptide

A multi-faceted approach to quality control is essential to guarantee the identity, purity, and strength of Sakamototide for research and drug development purposes. This involves a combination of chromatographic and spectrometric techniques.

Purity and Identity Assessment

High-Performance Liquid Chromatography (HPLC): HPLC, particularly RP-HPLC, is the universally accepted method for determining the purity of synthetic peptides.[10][11] It separates the target peptide from impurities such as truncated sequences, deletion sequences, and by-products of deamidation or acetylation.[10]

Mass Spectrometry (MS): Mass spectrometry is a cornerstone of peptide analysis, used to confirm the molecular weight of the synthesized peptide.[12][13] High-resolution mass spectrometry can differentiate between the target peptide and impurities with very similar masses, such as deamidated forms.[10] For unequivocal sequence confirmation, tandem mass spectrometry (MS/MS) is employed, where the peptide is fragmented and the resulting fragment ions are analyzed.[12]

Amino Acid Analysis (AAA): This technique provides quantitative information about the amino acid composition of the peptide and is crucial for determining the net peptide content.[11][14] The peptide is hydrolyzed into its constituent amino acids, which are then separated and quantified.[11]

Table 1: Typical Quality Control Specifications for Sakamototide Substrate Peptide

ParameterMethodTypical Specification
PurityRP-HPLC≥ 95% (For most research applications)[5], ≥ 98% (For sensitive assays like NMR and chromatography standards)[5]
IdentityMass Spectrometry (MS)Matches the theoretical molecular weight[10][12]
SequenceTandem MS (MS/MS) or N-terminal SequencingConfirms the correct amino acid sequence[11][12]
Net Peptide ContentAmino Acid Analysis (AAA)70-90%[11]
Residual TFAIon Chromatography or HPLC< 1% (For TFA-removed peptides)
AppearanceVisual InspectionWhite to off-white lyophilized powder
SolubilityTesting in various solventsAs specified by the intended application

Experimental Protocols

RP-HPLC for Purity Determination

This protocol outlines a general method for analyzing the purity of Sakamototide. Optimization may be required based on the specific HPLC system and column used.

Methodology:

  • Sample Preparation: Dissolve the lyophilized Sakamototide peptide in a suitable solvent (e.g., 0.1% TFA in water) to a concentration of approximately 1 mg/mL.[5]

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 reversed-phase column is typically employed for peptide analysis.[5][11]

  • Mobile Phase:

    • Solvent A: 0.1% TFA in water[5]

    • Solvent B: 0.1% TFA in acetonitrile[5]

  • Gradient: A linear gradient from 5% to 65% Solvent B over 30 minutes is a common starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm or 220 nm.[5]

  • Data Analysis: Purity is calculated by integrating the peak area of the main peptide and expressing it as a percentage of the total peak area.

Mass Spectrometry for Identity Confirmation

Methodology:

  • Sample Preparation: Prepare a dilute solution of the peptide in a solvent compatible with the mass spectrometer's ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer is commonly used.[5]

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range for Sakamototide.

  • Data Analysis: Compare the observed monoisotopic mass with the calculated theoretical mass of Sakamototide.[10]

TFA Removal by HCl Salt Exchange

For applications sensitive to TFA, it is crucial to exchange the TFA counter-ions with a more biologically compatible acid, such as hydrochloric acid.[8]

Methodology:

  • Dissolve the TFA salt of the peptide in distilled water at a concentration of 1 mg/mL.[8]

  • Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[8]

  • Allow the solution to stand at room temperature for at least one minute.[8]

  • Freeze the solution, preferably in liquid nitrogen.[8]

  • Lyophilize the frozen solution overnight to obtain the peptide hydrochloride salt.[8]

  • For complete removal, this process can be repeated two to three times.[8]

Visualizing Key Processes

Sakamototide Quality Control Workflow

The following diagram illustrates the logical workflow for ensuring the quality of a synthesized batch of Sakamototide.

G cluster_synthesis Peptide Synthesis & Purification cluster_qc Quality Control Analysis cluster_tfa TFA Management SolidPhase Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin (with TFA) SolidPhase->Cleavage Purification RP-HPLC Purification (with TFA) Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization Purity Purity Analysis (RP-HPLC) Lyophilization->Purity Identity Identity Confirmation (Mass Spectrometry) Lyophilization->Identity Sequence Sequence Verification (MS/MS) Lyophilization->Sequence Content Net Peptide Content (Amino Acid Analysis) Lyophilization->Content TFARemoval TFA Removal (e.g., HCl Exchange) Purity->TFARemoval If Purity is Acceptable Fail Batch Fails QC Purity->Fail Purity < Specification Identity->TFARemoval If Identity is Confirmed Identity->Fail Incorrect Mass Sequence->Fail Incorrect Sequence Content->Fail Content out of Range TFAnalysis Residual TFA Analysis (Ion Chromatography) TFARemoval->TFAnalysis FinalProduct Qualified Sakamototide TFAnalysis->FinalProduct If TFA is within specification TFAnalysis->Fail TFA > Specification

Caption: A workflow for the quality control of synthetic Sakamototide.

Sakamototide in the AMPK Signaling Pathway

Sakamototide serves as a substrate for AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

AMPK_Pathway cluster_assay Kinase Activity Assay AMP AMP/ADP AMPK AMPK (Inactive) AMP->AMPK Allosteric Activation ATP ATP Sakamototide Sakamototide LKB1 LKB1 LKB1->AMPK Phosphorylation CaMKK2 CaMKKβ CaMKK2->AMPK Phosphorylation ActiveAMPK AMPK-P (Active) AMPK->ActiveAMPK ActiveAMPK->Sakamototide Catalyzes Downstream Downstream Cellular Processes ActiveAMPK->Downstream Regulates PhosphoSakamototide Phosphorylated Sakamototide Sakamototide->PhosphoSakamototide Phosphorylation

References

Navigating the Supply and Application of Sakamototide Substrate Peptide (TFA Salt)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Sakamototide, a peptide substrate for the AMP-activated protein kinase (AMPK) family, is a critical tool for researchers studying cellular energy homeostasis and metabolic stress.[1][2][3][4] This technical guide provides an in-depth overview of Sakamototide substrate peptide, with a focus on its trifluoroacetic acid (TFA) salt form. It is designed to assist researchers, scientists, and drug development professionals in sourcing this peptide, understanding its synthesis, and utilizing it effectively in experimental settings.

Understanding the Role of TFA in Synthetic Peptides

Trifluoroacetic acid (TFA) is a common counter-ion found in commercially available synthetic peptides, including Sakamototide. Its prevalence is a result of its use in the final cleavage step of solid-phase peptide synthesis and as a modifier in reverse-phase high-performance liquid chromatography (RP-HPLC) for purification.[5][6][7][8] While TFA is effective for these purposes, residual amounts in the final peptide product can influence experimental outcomes. It has been shown to interfere with cellular assays, potentially inhibiting or promoting cell proliferation in a context-dependent manner.[9][10] For sensitive biological assays, researchers should consider the potential effects of TFA and may opt for TFA removal services, which are offered by many suppliers.[5][9][10]

Sourcing Sakamototide Substrate Peptide (TFA Salt)

A number of suppliers offer Sakamototide substrate peptide with TFA as the counter-ion. Additionally, numerous companies provide custom peptide synthesis services, allowing for the production of Sakamototide to specific purity levels and quantities.

Key Suppliers and Custom Synthesis Services
Supplier/Service ProviderDescriptionAvailable Purity LevelsSalt Form OptionsNoteworthy Features
BOC Sciences Offers high-purity Sakamototide substrate peptide TFA for research purposes.[]High-purityTFAIn-stock supply in the US and Europe.[]
MedchemExpress Provides this compound for use in kinase activity assays.[2]Research gradeTFAOffers various quantities for research use.[2]
Selleck Chemicals Supplies this compound with detailed product information.[3]≥80% peptide content, single impurity ≤1.0%TFAProvides information on solubility and storage.[3]
BIOZOL Distributes this compound from MedchemExpress.[1]Research gradeTFAActs as a distributor for various manufacturers.[1]
GenScript A leading provider of custom peptide synthesis services.[10]Multiple levels available, up to >98%TFA, Acetate (B1210297), HCl (TFA removal service available)Offers a proprietary PepPower™ synthesis platform for rapid delivery.[10]
AAPPTec Specializes in custom peptide synthesis from research to production scale.[12]Immunological grade, 80%, 90%, 95%, 98%TFA, Acetate, HClExperienced in synthesizing long and complex peptides.[12]
NovoPro Bioscience Offers a comprehensive range of custom peptide services.[9]Up to >98%TFA (with TFA removal service)Provides services like solubility testing and net peptide content analysis.[9]
Bachem A major manufacturer of peptides for research, pharma, and diagnostics.[13]Crude to ≥ 97%TFA, Acetate, HCl, and othersOperates GMP-compliant facilities inspected by the FDA, EMA, and Swissmedic.[13]
AnaSpec Provides custom peptide synthesis with a wide array of modifications.[14]Various purity levelsTFA (default), Acetate, Chloride, AmmoniumOffers additional QC testing like peptide content determination and endotoxin (B1171834) analysis.[14]

Experimental Protocols: A Generalized Workflow for Custom Peptide Synthesis

The synthesis of Sakamototide, like most peptides, typically follows a standardized workflow based on solid-phase peptide synthesis (SPPS).

  • Sequence and Modification Design : The amino acid sequence of Sakamototide is defined. Any required modifications are specified at this stage.

  • Solid-Phase Synthesis : The peptide is synthesized on a solid resin support, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Amino acids are added sequentially to build the peptide chain.

  • Cleavage and Deprotection : Once synthesis is complete, the peptide is cleaved from the resin support, and all protecting groups are removed. This step commonly utilizes a cleavage cocktail containing TFA.[5][8]

  • Purification : The crude peptide is purified, most often by RP-HPLC. A gradient of acetonitrile (B52724) in water with a small percentage of TFA is typically used to achieve high purity.[7]

  • Quality Control : The purified peptide undergoes rigorous quality control. This includes:

    • Mass Spectrometry (MS) : To verify the correct molecular weight of the peptide.

    • High-Performance Liquid Chromatography (HPLC) : To determine the purity of the peptide.

    • Certificate of Analysis (CoA) : A document summarizing the QC results is provided.

  • Lyophilization : The purified peptide is lyophilized to produce a stable powder. By default, this powder will contain TFA as a counter-ion unless a salt exchange step is performed.[9]

  • (Optional) TFA Removal/Salt Exchange : If a different salt form is required, an additional ion-exchange chromatography step is performed to replace the TFA counter-ions with alternatives like acetate or hydrochloride.[5][6]

Visualizing Key Processes and Pathways

Sakamototide in the AMPK Signaling Pathway

Sakamototide serves as a substrate for AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. The following diagram illustrates its role in a typical kinase assay.

AMPK_Signaling_Pathway cluster_assay Kinase Activity Assay AMPK AMPK PhosphoSakamototide Phosphorylated Sakamototide AMPK->PhosphoSakamototide Phosphorylation ADP ADP AMPK->ADP Sakamototide Sakamototide (Substrate) Sakamototide->AMPK ATP ATP ATP->AMPK

Caption: Role of Sakamototide in an AMPK kinase assay.

General Workflow for Custom Peptide Synthesis

The process of custom peptide synthesis, from initial order to final product, can be visualized as a sequential workflow.

Peptide_Synthesis_Workflow start Peptide Sequence & Requirements synthesis Solid-Phase Peptide Synthesis start->synthesis cleavage Cleavage from Resin (with TFA) synthesis->cleavage purification RP-HPLC Purification (with TFA) cleavage->purification qc Quality Control (MS, HPLC) purification->qc lyophilization Lyophilization qc->lyophilization end Final Peptide Product (TFA Salt) lyophilization->end tfa_removal Optional: TFA Removal / Salt Exchange lyophilization->tfa_removal end_acetate Final Peptide Product (Acetate/HCl Salt) tfa_removal->end_acetate

Caption: A generalized workflow for custom peptide synthesis.

Logical Relationship of TFA in the Peptide Product

The final peptide product is a salt, where the positively charged peptide is balanced by a negatively charged counter-ion, which is often TFA.

Caption: Ionic association of TFA with the peptide chain.

Conclusion

Sakamototide substrate peptide is a valuable reagent for kinase research. While the TFA salt form is widely available from numerous suppliers and custom synthesis houses, researchers must be cognizant of the potential for TFA to interfere with biological assays. Understanding the synthesis process and the role of TFA allows for informed decisions regarding the sourcing and application of this and other synthetic peptides, ensuring the generation of reliable and reproducible experimental data.

References

The Persistent Counterion: An In-depth Technical Guide to the Role of Trifluoroacetic Acid in Synthetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trifluoroacetic acid (TFA) is an indispensable reagent in the realm of synthetic peptide production, primarily utilized for the cleavage of peptides from solid-phase resins and as a counter-ion during purification. However, the very properties that make it effective in synthesis present significant challenges for the application of the final peptide product. Residual TFA can profoundly influence a peptide's physicochemical properties and biological activity, leading to confounding results in research and development. This technical guide provides a comprehensive overview of the multifaceted role of TFA in synthetic peptides, from its fundamental chemistry in synthesis to its downstream effects and strategies for its removal.

The Role of TFA in Solid-Phase Peptide Synthesis (SPPS)

TFA is a strong organic acid that plays a crucial role in the final step of Fmoc-based solid-phase peptide synthesis (SPPS), the most common method for producing synthetic peptides. Its primary functions are:

  • Cleavage: TFA is the principal component of the cleavage cocktail used to release the synthesized peptide from the solid support resin.[1] The strong acidic environment created by TFA breaks the acid-labile linker attaching the C-terminus of the peptide to the resin.

  • Deprotection: During the cleavage process, TFA also removes the acid-labile protecting groups from the amino acid side chains, which are necessary to prevent unwanted side reactions during peptide assembly.

The general workflow of Fmoc-SPPS, culminating in the TFA cleavage step, is depicted below.

spartan_spps_workflow cluster_synthesis_cycle Synthesis Cycle (Repeated for each amino acid) deprotection Fmoc Deprotection (Piperidine) washing1 Washing deprotection->washing1 coupling Amino Acid Coupling (e.g., HATU/DIPEA) washing1->coupling washing2 Washing coupling->washing2 washing2->deprotection Next cycle final_peptide Fully Protected Peptide on Resin washing2->final_peptide Final cycle resin Resin with first amino acid resin->deprotection Start cleavage TFA Cleavage & Deprotection final_peptide->cleavage crude_peptide Crude Peptide (TFA salt) cleavage->crude_peptide purification RP-HPLC Purification crude_peptide->purification pure_peptide Pure Peptide (TFA salt) purification->pure_peptide

Figure 1: General workflow of Fmoc-based solid-phase peptide synthesis (SPPS).

The Formation of TFA Salts and Side Reactions

Following cleavage and deprotection, the peptide is typically precipitated and lyophilized. During this process, the positively charged amino acid residues (such as lysine, arginine, and histidine) and the N-terminal amino group form ionic interactions with the negatively charged trifluoroacetate (B77799) anion.[2] This results in the final product being a TFA salt of the peptide.

A significant side reaction associated with TFA is trifluoroacetylation , where the trifluoroacetyl group is covalently attached to free amino groups on the peptide, most commonly the N-terminus. This can occur through the reaction of the peptide with trifluoroacetylating agents formed from TFA during the cleavage process.[1][3] This modification is irreversible and results in a capped peptide, which may have altered biological activity and is difficult to remove during purification.

Impact of Residual TFA on Synthetic Peptides

The presence of residual TFA, both as a counter-ion and as a result of trifluoroacetylation, can have a wide range of effects on the physicochemical and biological properties of synthetic peptides.

Physicochemical Properties
PropertyEffect of Residual TFAReferences
Solubility Can alter solubility, often decreasing it in aqueous buffers.[2]
Aggregation May promote peptide aggregation.[2]
Secondary Structure Can influence the secondary structure of the peptide.[2]
Mass The presence of TFA as a counter-ion increases the measured mass of the peptide.[2]
Biological Activity

Residual TFA can significantly interfere with biological assays, leading to inaccurate or misleading results.

Biological EffectDescriptionReferences
Cytotoxicity TFA itself is cytotoxic at high concentrations and can induce apoptosis. This can mask the true biological activity of the peptide in cell-based assays.[4]
Enzyme Inhibition TFA can inhibit the activity of certain enzymes, leading to false-negative results in enzymatic assays.[4]
Receptor Binding The presence of TFA can interfere with the binding of the peptide to its target receptor.[4]
Cell Signaling TFA can alter intracellular pH, which can, in turn, affect various signaling pathways. While direct and specific interference with a multi-step signaling cascade by TFA from a peptide sample is not well-documented as a widespread phenomenon, its ability to modulate the cellular environment suggests a potential for indirect effects. For example, many kinases and phosphatases in signaling pathways are pH-sensitive. A localized change in pH due to high concentrations of TFA could potentially alter their activity and disrupt the signaling cascade.

Due to these potential interferences, it is crucial to either remove TFA from the peptide preparation or to use an appropriate salt form for the intended application. For many in vitro and in vivo studies, the acetate (B1210297) or hydrochloride salt of the peptide is preferred.

Experimental Protocols

Fmoc Solid-Phase Peptide Synthesis (General Protocol)

This protocol outlines the manual synthesis of a peptide on a resin support.

Materials:

  • Fmoc-protected amino acids

  • Solid-phase synthesis resin (e.g., Rink Amide resin for C-terminal amide)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Coupling reagent (e.g., HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) - TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, slightly less than 1 equivalent to the amino acid) in DMF.

    • Add the base (DIPEA, 2 equivalents relative to the amino acid) to the amino acid solution and mix.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Final Washing: Wash the resin extensively with DMF and DCM, and then dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Drying: Dry the peptide pellet under vacuum.

spartan_spps_protocol start Start swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF & DCM) deprotect->wash1 couple Couple next Fmoc-AA (HATU/DIPEA in DMF) wash1->couple wash2 Wash (DMF & DCM) couple->wash2 repeat Repeat for all amino acids wash2->repeat repeat->deprotect Yes final_deprotetect final_deprotetect repeat->final_deprotetect No final_deprotect Final Fmoc Deprotection final_wash Final Wash & Dry final_deprotect->final_wash cleave Cleave from Resin (TFA cocktail) final_wash->cleave precipitate Precipitate in cold Ether cleave->precipitate isolate Isolate by Centrifugation precipitate->isolate dry Dry Peptide isolate->dry end Crude Peptide (TFA salt) dry->end

Figure 2: Experimental workflow for Fmoc solid-phase peptide synthesis.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

RP-HPLC is the most common method for purifying synthetic peptides.

Materials:

  • Crude synthetic peptide (TFA salt)

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • RP-HPLC system with a preparative C18 column

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.

  • Column Equilibration: Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5-10%) in Solvent A.

  • Injection: Inject the dissolved peptide onto the column.

  • Gradient Elution: Elute the peptide using a linear gradient of increasing Solvent B concentration. The specific gradient will depend on the hydrophobicity of the peptide and may require optimization.

  • Fraction Collection: Collect fractions as the peptide elutes from the column, monitoring the absorbance at 214 nm or 280 nm.

  • Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a TFA salt.

spartan_hplc_workflow start Start dissolve Dissolve Crude Peptide in Solvent A (0.1% TFA/H2O) start->dissolve equilibrate Equilibrate C18 Column dissolve->equilibrate inject Inject Peptide Solution equilibrate->inject elute Elute with Gradient of Solvent B (0.1% TFA/ACN) inject->elute collect Collect Fractions elute->collect analyze Analyze Fractions (Analytical HPLC & MS) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize end Purified Peptide (TFA salt) lyophilize->end

Figure 3: Experimental workflow for RP-HPLC purification of a synthetic peptide.
TFA Removal by HCl Exchange

This is a common method to replace the TFA counter-ion with chloride.

Materials:

  • Purified peptide (TFA salt)

  • 100 mM Hydrochloric acid (HCl)

  • Deionized water

  • Lyophilizer

Procedure:

  • Dissolve the peptide in deionized water.

  • Add a sufficient volume of 100 mM HCl to the peptide solution to achieve a final HCl concentration that is in large excess to the estimated amount of TFA.

  • Freeze the solution.

  • Lyophilize the frozen solution to remove the water and volatile HCl and TFA.

  • Repeat steps 1-4 two to three more times to ensure complete exchange of TFA with chloride.

  • After the final lyophilization, the peptide will be in its hydrochloride salt form.

Detection and Quantification of Unintentional Trifluoroacetylation

Unintentional trifluoroacetylation can be detected and quantified using a combination of chromatographic and mass spectrometric techniques.

Procedure:

  • RP-HPLC Analysis: Analyze the peptide sample by high-resolution analytical RP-HPLC. The trifluoroacetylated peptide will typically have a slightly different retention time than the desired peptide.

  • Mass Spectrometry (MS): Collect the eluent from the HPLC and analyze it by mass spectrometry. The trifluoroacetylated peptide will have a mass increase of 96 Da (the mass of a trifluoroacetyl group, CF3CO-) compared to the unmodified peptide.

  • Quantification: The relative amount of the trifluoroacetylated peptide can be estimated by comparing the peak areas in the HPLC chromatogram. For more accurate quantification, a standard of the trifluoroacetylated peptide may be required.

Conclusion

Trifluoroacetic acid is a powerful and widely used reagent in synthetic peptide chemistry. However, its persistence in the final peptide product as a counter-ion and the potential for trifluoroacetylation side reactions necessitate careful consideration and, in many cases, its removal. For researchers, scientists, and drug development professionals, understanding the multifaceted role of TFA is critical for obtaining reliable and reproducible results in their studies. The choice of the final salt form of a synthetic peptide should be guided by its intended application, and appropriate analytical methods should be employed to ensure the quality and purity of the peptide. By implementing the protocols and understanding the principles outlined in this guide, the challenges associated with TFA in synthetic peptides can be effectively managed.

References

Methodological & Application

Application Notes and Protocols for Sakamototide Substrate Peptide TFA Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sakamototide is a synthetic peptide substrate widely utilized for measuring the activity of the 5'-adenosine monophosphate-activated protein kinase (AMPK) family of serine/threonine kinases.[1][2][3][4][][6][7] This family plays a crucial role in cellular energy homeostasis and includes AMPK, salt-inducible kinases (SIKs), NUAK family SNF1-like kinase (NUAKs), microtubule affinity-regulating kinases (MARKs), and brain-specific serine/threonine-protein kinase (BRSK).[1] Dysregulation of these kinases is implicated in various diseases, including metabolic disorders and cancer, making them attractive targets for drug discovery.

This document provides a detailed protocol for performing a kinase assay using the trifluoroacetic acid (TFA) salt of Sakamototide. It includes procedures for sample preparation, different assay formats, and data analysis. Additionally, it presents quantitative data for known inhibitors and outlines the broader signaling context of the AMPK pathway.

Data Presentation

Inhibitor Potency Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selective NUAK kinase inhibitors determined using a Sakamototide-based kinase assay.

InhibitorTarget KinaseSakamototide ConcentrationATP ConcentrationIC50 (nM)Reference
WZ4003NUAK1200 µM100 µM20[1][8][9]
WZ4003NUAK2200 µM100 µM100[1][8][9]
HTH-01-015NUAK1200 µM100 µM100[1][8][9]
HTH-01-015NUAK2200 µM100 µM>10,000[10]
Typical Kinase Reaction Conditions

This table provides a starting point for reaction conditions when using Sakamototide with various AMPK family kinases. Optimization is recommended for each specific kinase and experimental setup.

ComponentRecommended Concentration RangeNotes
Sakamototide Peptide10 - 200 µMThe optimal concentration should be determined and is often around the Km value for the specific kinase.
ATP10 - 200 µMThe concentration can be varied depending on the assay goals (e.g., lower for inhibitor screening, near Km for kinetic studies).
AMPK Family Kinase1 - 10 nMThe optimal enzyme concentration will depend on its activity and should result in linear reaction kinetics over the desired time course.
MgCl₂5 - 20 mMEssential cofactor for kinase activity.
DTT0.5 - 2 mMReducing agent to maintain enzyme stability.
Assay BufferSee Protocol SectionTypically a HEPES or Tris-HCl based buffer at pH 7.4.
AMP (for AMPK)100 - 500 µMAllosteric activator for AMPK. Not required for other AMPK family members.

Experimental Protocols

Preparation of Sakamototide Substrate Peptide (TFA Salt)

Trifluoroacetic acid (TFA) is often used in peptide synthesis and purification and can be present as a counterion in the lyophilized peptide.[9] As TFA can inhibit kinase activity, its removal or reduction is crucial for reliable and reproducible results.

1.1. TFA Removal by Lyophilization with HCl

This method exchanges the TFA counter-ion with a chloride ion.

  • Dissolve the Sakamototide TFA peptide in distilled water to a concentration of 1 mg/mL.[9]

  • Add 100 mM HCl to the peptide solution to a final concentration of 2-10 mM.[9]

  • Let the solution stand at room temperature for at least one minute.[9]

  • Freeze the solution using liquid nitrogen or a dry ice/ethanol bath.

  • Lyophilize the frozen solution overnight to obtain the peptide hydrochloride salt.

  • For optimal TFA removal, repeat steps 2-5 at least twice.[9]

  • After the final lyophilization, reconstitute the peptide in the desired assay buffer.

1.2. Reconstitution of Sakamototide Peptide

  • Briefly centrifuge the vial of lyophilized Sakamototide to collect the powder at the bottom.

  • Reconstitute the peptide in a suitable solvent, such as sterile, nuclease-free water or a buffer like HEPES or Tris-HCl, to a stock concentration of 1-10 mM.

  • Vortex briefly and centrifuge to ensure the peptide is fully dissolved.

  • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]

General Kinase Assay Protocol (Radioactive Format)

This protocol is based on the method described by Banerjee et al. (2014) for NUAK1/2 and can be adapted for other AMPK family kinases.[8] This method measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into the Sakamototide peptide.

2.1. Materials

  • Sakamototide peptide (TFA-free)

  • Active AMPK family kinase (e.g., NUAK1, NUAK2)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP (specific activity ~500 cpm/pmol)

  • 100 mM ATP solution

  • P81 phosphocellulose paper

  • 75 mM phosphoric acid

  • Scintillation counter and vials

  • Test inhibitors dissolved in DMSO

2.2. Procedure

  • Prepare a master mix containing the Kinase Assay Buffer, Sakamototide peptide (final concentration 200 µM), and the active kinase.

  • Prepare serial dilutions of the test inhibitor in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • In a reaction tube, combine the master mix with either the test inhibitor or DMSO (for the control).

  • Pre-incubate the mixture for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding a mixture of non-radiolabeled and [γ-³²P]ATP to a final concentration of 100 µM.[8] The total reaction volume is typically 25-50 µL.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 20-60 minutes) within the linear range of the assay.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times for 10 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Rinse the paper with acetone (B3395972) and let it air dry.

  • Place the dried paper in a scintillation vial with a suitable scintillant and measure the incorporated radioactivity using a scintillation counter.

2.3. Data Analysis

  • Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the DMSO control.

  • Plot the percentage of activity against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Alternative Non-Radioactive Kinase Assay Formats

Several non-radioactive methods are available for measuring kinase activity and are well-suited for high-throughput screening.

3.1. ADP-Glo™ Kinase Assay (Promega)

This luminescent assay quantifies the amount of ADP produced during the kinase reaction.

  • Perform the kinase reaction in a multi-well plate as described in the radioactive protocol, but using only non-radiolabeled ATP.

  • After the incubation period, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert the generated ADP back to ATP.

  • The newly synthesized ATP is then used by a luciferase to generate a luminescent signal that is proportional to the initial kinase activity.

3.2. Transcreener® ADP² FP Assay (BellBrook Labs)

This is a fluorescence polarization (FP)-based immunoassay that detects the ADP produced.

  • Set up the kinase reaction in a multi-well plate.

  • At the end of the reaction, add the Transcreener® ADP² Detection Mix, which contains an ADP antibody and a fluorescent tracer.

  • The ADP produced in the kinase reaction displaces the tracer from the antibody, leading to a decrease in fluorescence polarization.

  • The change in polarization is proportional to the amount of ADP produced and thus to the kinase activity.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis peptide_prep Prepare Sakamototide Stock (TFA-free) master_mix Prepare Master Mix (Kinase, Peptide, Buffer) peptide_prep->master_mix kinase_prep Prepare Kinase Stock kinase_prep->master_mix buffer_prep Prepare Assay Buffer & ATP buffer_prep->master_mix inhibitor_prep Prepare Inhibitor Dilutions incubation1 Pre-incubate with Inhibitor inhibitor_prep->incubation1 master_mix->incubation1 reaction Initiate Reaction with ATP incubation1->reaction incubation2 Incubate at 30°C reaction->incubation2 stop Stop Reaction incubation2->stop radioactive Radioactive: Spot on P81, Wash, Scintillation Counting stop->radioactive luminescent Luminescent: Add ADP-Glo Reagents, Read Luminescence stop->luminescent fluorescent Fluorescent: Add Transcreener Reagents, Read FP stop->fluorescent data_analysis Calculate % Inhibition, Plot Dose-Response, Determine IC50 radioactive->data_analysis luminescent->data_analysis fluorescent->data_analysis

Caption: Experimental workflow for the Sakamototide kinase assay.

AMPK_signaling_pathway cluster_upstream Upstream Activation cluster_core AMPK Family Kinase Core cluster_downstream Downstream Effects LKB1 LKB1 AMPK_family AMPK Family Kinases (AMPK, SIK, NUAK, MARK, BRSK) LKB1->AMPK_family Phosphorylates & Activates CaMKKb CaMKKβ CaMKKb->AMPK_family Phosphorylates & Activates AMP_ATP Increased AMP/ATP Ratio AMP_ATP->LKB1 Ca2 Increased Ca²⁺ Ca2->CaMKKb Metabolism Metabolic Regulation AMPK_family->Metabolism Phosphorylates substrates Gene_expression Gene Expression AMPK_family->Gene_expression Phosphorylates transcription factors Cell_growth Cell Growth & Proliferation AMPK_family->Cell_growth Inhibits mTORC1 signaling Cell_polarity Cell Polarity AMPK_family->Cell_polarity Regulates cytoskeleton

Caption: Simplified AMPK family signaling pathway.

References

Application Notes and Protocols for Sakamototide Substrate Peptide TFA in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Sakamototide substrate peptide TFA in biochemical kinase assays, primarily targeting members of the AMP-activated protein kinase (AMPK) family. Sakamototide is a synthetic peptide that serves as an efficient substrate for these kinases, making it a valuable tool for studying their activity and for the screening of potential inhibitors.

Introduction

This compound is a high-purity, trifluoroacetate (B77799) salt of a synthetic peptide designed as a substrate for AMP-activated protein kinase (AMPK) and its related kinases, such as NUAK1 (NUAK family SNF1-like kinase 1) and NUAK2.[1][2] Its amino acid sequence is Ala-Leu-Asn-Arg-Thr-Ser-Ser-Asp-Ser-Ala-Leu-His-Arg-Arg-Arg. The TFA counter-ion ensures stability and solubility in aqueous buffers. These application notes provide detailed protocols for its use in in vitro kinase assays, including both radioactive and non-radioactive detection methods.

Target Audience: These notes are intended for researchers, scientists, and drug development professionals familiar with biochemical assays and kinase enzymology.

Materials and Reagents

This compound
  • Formulation: Lyophilized powder.

  • Storage: Store at -20°C or -80°C for long-term stability.

  • Reconstitution: Reconstitute the peptide in sterile, nuclease-free water or a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) to a stock concentration of 1-10 mM. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Kinase and Buffers
  • Purified, active AMPK family kinase (e.g., recombinant human NUAK1, NUAK2, or AMPK heterotrimer).

  • Kinase Assay Buffer (a typical buffer is 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 200 µM AMP, and 0.2 mM DTT). Note that the optimal buffer composition may vary depending on the specific kinase.

ATP
  • ATP stock solution (e.g., 10 mM in water, pH 7.4).

  • For radioactive assays: [γ-³²P]ATP or [γ-³³P]ATP.

Detection Reagents
  • For Radioactive Assays:

    • Phosphocellulose paper (e.g., P81).

    • Phosphoric acid (e.g., 0.75% or 1%).

    • Scintillation counter and scintillation fluid.

  • For Non-Radioactive Assays (Luminescence-based):

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system.

    • Luminometer.

Experimental Protocols

Radioactive Kinase Assay using [γ-³²P]ATP

This protocol is a standard method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate (B84403) group from ATP onto the Sakamototide substrate.

Protocol Steps:

  • Prepare Kinase Reaction Mix: On ice, prepare a master mix containing the following components per reaction (final volume of 25 µL):

    • Kinase Assay Buffer (1X final concentration).

    • Sakamototide substrate peptide (final concentration of 50-200 µM). The optimal concentration should be determined empirically around the Km value.

    • Purified AMPK family kinase (e.g., 10-100 ng). The optimal amount of enzyme should be determined by titration to ensure the reaction is in the linear range.

    • Inhibitor or vehicle control (e.g., DMSO, typically at a final concentration of ≤1%).

  • Initiate the Reaction: Add the ATP mix containing unlabeled ATP (final concentration of 100 µM) and [γ-³²P]ATP (e.g., 0.1 µCi/µL) to each reaction tube.

  • Incubation: Incubate the reactions at 30°C for 20-30 minutes. The incubation time should be optimized to ensure the reaction is within the linear range of substrate phosphorylation.

  • Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) onto a phosphocellulose P81 paper strip.

  • Washing: Wash the P81 paper strips three times for 5-10 minutes each in a bath of 0.75% or 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: After a final wash with acetone (B3395972) and air-drying, measure the incorporated radioactivity using a scintillation counter.

Experimental Workflow for Radioactive Kinase Assay

G prep Prepare Kinase Reaction Mix initiate Initiate Reaction (Add ATP Mix) prep->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction (Spot on P81 paper) incubate->stop wash Wash P81 Paper stop->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify G prep Prepare Kinase Reaction incubate Incubate at 30°C prep->incubate add_adpglo Add ADP-Glo™ Reagent incubate->add_adpglo incubate2 Incubate at RT add_adpglo->incubate2 add_detection Add Kinase Detection Reagent incubate2->add_detection incubate3 Incubate at RT add_detection->incubate3 measure Measure Luminescence incubate3->measure G cluster_upstream Upstream Activation cluster_core AMPK Complex cluster_downstream Downstream Effects Energy Stress Energy Stress AMP/ATP ratio AMP/ATP ratio Energy Stress->AMP/ATP ratio LKB1 LKB1 AMPK AMPK LKB1->AMPK P CaMKKbeta CaMKKbeta CaMKKbeta->AMPK P AMP/ATP ratio->LKB1 Anabolic Pathways Anabolic Pathways AMPK->Anabolic Pathways Catabolic Pathways Catabolic Pathways AMPK->Catabolic Pathways Protein Synthesis Protein Synthesis Anabolic Pathways->Protein Synthesis Fatty Acid Synthesis Fatty Acid Synthesis Anabolic Pathways->Fatty Acid Synthesis Glycolysis Glycolysis Catabolic Pathways->Glycolysis Fatty Acid Oxidation Fatty Acid Oxidation Catabolic Pathways->Fatty Acid Oxidation

References

Application Notes and Protocols for Sakamototide Substrate Peptide TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the handling, solubility, and preparation of Sakamototide substrate peptide TFA salt. Sakamototide is a peptide substrate for members of the AMP-activated protein kinase (AMPK) family and is utilized in kinase activity assays.[1][2][3][4][5]

Product Information

  • Peptide Name: this compound

  • Biological Activity: Substrate for AMPK family kinases.[1][2][3][4][5]

  • Salt Form: Trifluoroacetate (B77799) (TFA) salt. Synthetic peptides are often delivered as TFA salts, which result from the purification process using trifluoroacetic acid.[6][7][8]

Solubility of this compound

The trifluoroacetate salt form of Sakamototide substrate peptide exhibits solubility in several common laboratory solvents. The following table summarizes the quantitative solubility data. It is important to note that solubility can vary slightly between different batches of the peptide.[1] For aqueous solutions, using an ultrasonic bath may be necessary to achieve complete dissolution.[9] When using DMSO, it is recommended to use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[2]

SolventSolubility (mg/mL)Molar Concentration (mM)
Water100 mg/mL53.93 mM
DMSO100 mg/mL53.93 mM
Ethanol50 mg/mL26.96 mM
PBS50 mg/mL26.97 mM

Data sourced from supplier datasheets.[1][9]

Experimental Protocols

This protocol describes the preparation of stock solutions from the lyophilized this compound powder.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous DMSO, sterile water, or other desired solvent

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming on the peptide.

  • Reconstitution: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. Add the appropriate volume of the chosen solvent to the vial to achieve the desired stock concentration.

  • Dissolution: Gently vortex or pipette the solution up and down to dissolve the peptide completely. If necessary, sonicate the solution in an ultrasonic water bath to aid dissolution, particularly for aqueous solutions.[9]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. For short-term storage, 4°C may be acceptable depending on the stability of the peptide in the specific solvent. In solvent, the peptide is stable for up to 6 months at -80°C and 1 month at -20°C when stored in a sealed container away from moisture.[9]

The following table provides the required solvent volumes to prepare stock solutions of common concentrations:

Desired ConcentrationVolume for 1 mgVolume for 5 mgVolume for 10 mg
1 mM0.5394 mL2.6970 mL5.3940 mL
5 mM0.1079 mL0.5394 mL1.0788 mL
10 mM0.0539 mL0.2697 mL0.5394 mL

Calculations are based on a molecular weight of 1853.92 g/mol .[1]

Trifluoroacetic acid is a strong acid used during peptide synthesis and purification.[7] As a result, the final peptide product is a TFA salt. While generally acceptable for many applications, the TFA counter-ion can have unintended effects in biological assays.[6] For instance, TFA has been reported to inhibit cell growth in some cases and promote it in others, and it can alter the secondary structure of peptides.[8] If your experiments are sensitive to TFA, it may be necessary to remove or exchange the TFA counter-ion.

This protocol describes a common method for exchanging the TFA counter-ion with chloride.

Materials:

  • This compound

  • 100 mM Hydrochloric Acid (HCl)

  • Distilled water

  • Lyophilizer

Procedure:

  • Dissolution: Dissolve the peptide in distilled water at a concentration of approximately 1 mg/mL.[6][7]

  • Acidification: Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.[6][7]

  • Incubation: Let the solution stand at room temperature for at least one minute.[6][7]

  • Freezing: Freeze the solution rapidly, for example, using a dry ice/acetone bath or liquid nitrogen.

  • Lyophilization: Lyophilize the frozen sample overnight until all the liquid has been removed.

  • Repeat (Optional but Recommended): To ensure complete exchange, it is advisable to repeat the process of re-dissolving the peptide in the dilute HCl solution, freezing, and lyophilizing at least two more times.[6][7]

  • Final Reconstitution: After the final lyophilization, reconstitute the peptide hydrochloride salt in the desired buffer for your experiment.

Diagrams

Peptide_Handling_Workflow cluster_preparation Peptide Preparation cluster_storage_and_use Storage and Use cluster_tfa_removal Optional: TFA Removal start Lyophilized Peptide TFA Salt equilibrate Equilibrate to Room Temperature start->equilibrate reconstitute Reconstitute in Solvent equilibrate->reconstitute dissolve Vortex/Sonicate to Dissolve reconstitute->dissolve stock_solution Stock Solution dissolve->stock_solution aliquot Aliquot into Single-Use Volumes stock_solution->aliquot experimental_use Use in Kinase Assays stock_solution->experimental_use Direct Use tfa_check Is TFA Problematic? stock_solution->tfa_check Assess Need store Store at -20°C or -80°C aliquot->store store->experimental_use From Frozen Stock tfa_check->experimental_use No hcl_exchange Perform HCl Exchange Protocol tfa_check->hcl_exchange Yes hcl_salt Peptide HCl Salt hcl_exchange->hcl_salt reconstitute_hcl Reconstitute in Assay Buffer hcl_salt->reconstitute_hcl reconstitute_hcl->experimental_use

Caption: Workflow for Sakamototide Peptide Handling.

TFA_Removal_Protocol start Start: Peptide TFA Salt dissolve_water Dissolve in Distilled Water (1 mg/mL) start->dissolve_water add_hcl Add 100 mM HCl to a final concentration of 2-10 mM dissolve_water->add_hcl incubate Incubate at Room Temperature (≥1 min) add_hcl->incubate freeze Rapidly Freeze (e.g., Liquid Nitrogen) incubate->freeze lyophilize Lyophilize Overnight freeze->lyophilize repeat_check Repeat 2x? lyophilize->repeat_check repeat_check->dissolve_water Yes end End: Peptide HCl Salt repeat_check->end No

Caption: Protocol for TFA to HCl Counter-ion Exchange.

References

Application Notes and Protocols for Reconstituting and Using Lyophilized Sakamototide Substrate Peptide (TFA Salt)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sakamototide is a synthetic peptide utilized as a substrate for members of the AMP-activated protein kinase (AMPK) family, making it a valuable tool in kinase activity assays.[1][2][3][4] As a key regulator of cellular energy homeostasis, AMPK is a significant target in the research and development of therapeutics for metabolic diseases, cancer, and other conditions. These application notes provide detailed protocols for the reconstitution, handling, and use of lyophilized Sakamototide (TFA salt) to ensure its optimal performance in downstream applications.

Typically, synthetic peptides like Sakamototide are delivered in a lyophilized form with trifluoroacetic acid (TFA) as a counterion from the purification process.[5] Proper reconstitution is critical for maintaining the peptide's biological activity and obtaining reliable experimental results.[6]

Product Information and Storage

Proper storage of Sakamototide is crucial to maintain its integrity and activity. Below are the recommended storage conditions for both the lyophilized powder and the reconstituted solution.

FormStorage TemperatureDurationSpecial Considerations
Lyophilized Powder -20°C to -80°CSeveral yearsStore in a desiccated environment, protected from light.[7][8][9]
4°CSeveral days to weeks (Short-term)Keep in a dry, dark place.[8]
Room TemperatureDays to weeks (Shipping/Short-term)Stability testing has shown the product can be shipped without cooling measures.[1][2]
Reconstituted Solution -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[3][7] Use sterile, low-pH buffers (pH 5-7).[7][8]
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[3][7]
4°C1-2 weeksFor short-term use.[8]

Reconstitution Protocol

This protocol outlines the steps for reconstituting lyophilized Sakamototide TFA salt to prepare a stock solution.

Materials
  • Lyophilized Sakamototide peptide TFA salt

  • Sterile, high-purity water, DMSO, or other appropriate solvent

  • Sterile polypropylene (B1209903) or low-protein-binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure
  • Equilibrate the Vial: Before opening, allow the vial of lyophilized Sakamototide to warm to room temperature (approximately 15-30 minutes).[10] This prevents condensation of atmospheric moisture, which can affect the peptide's stability.[10]

  • Solvent Selection: The choice of solvent depends on the experimental requirements and the peptide's solubility. Sakamototide is soluble in water and DMSO.[1][2]

    • For aqueous solutions: Use sterile, distilled, or deionized water.

    • For organic stock solutions: High-purity, anhydrous DMSO is recommended for creating a concentrated stock that can be further diluted in aqueous buffers.

  • Reconstitution: a. Carefully open the vial. b. Add the desired volume of the chosen solvent to the vial using a calibrated micropipette. To create a stock solution, refer to the table below for suggested volumes. c. Gently swirl or roll the vial to dissolve the peptide.[6][10] Avoid vigorous shaking or vortexing , as this can cause peptide aggregation and degradation.[6][10] If the peptide does not dissolve immediately, allow it to sit at room temperature for a few minutes with occasional gentle agitation.[6]

  • Verification of Reconstitution: A successfully reconstituted peptide solution should be clear and free of any visible particulates.[6][11]

  • Aliquoting and Storage: To prevent degradation from multiple freeze-thaw cycles, it is highly recommended to aliquot the reconstituted stock solution into single-use volumes in sterile, low-protein-binding tubes.[7][12] Store the aliquots at -20°C or -80°C as indicated in the storage table.[3][7]

Stock Solution Preparation Table

The following table provides the required solvent volumes to prepare stock solutions of various concentrations, based on a Sakamototide molecular weight of 1853.92 g/mol .[2]

Desired Stock ConcentrationVolume of Solvent to Add to 1 mg of PeptideVolume of Solvent to Add to 5 mg of Peptide
1 mM 0.5394 mL2.6970 mL
5 mM 0.1079 mL0.5394 mL
10 mM 0.0539 mL0.2697 mL

Experimental Protocols

In Vitro AMPK Kinase Assay

This protocol provides a general framework for an in vitro kinase assay using Sakamototide as a substrate to measure the activity of AMPK. The final concentrations of enzyme, substrate, and ATP may need to be optimized for specific experimental conditions.

Materials:

  • Reconstituted Sakamototide stock solution

  • Active AMPK enzyme

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT, 100 µM AMP)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare the necessary dilutions of the Sakamototide stock solution, AMPK enzyme, and ATP in the kinase assay buffer.

  • Kinase Reaction: a. To the wells of the assay plate, add the AMPK enzyme. b. Add the Sakamototide substrate to the wells. A typical starting concentration for a peptide substrate is in the range of 20-100 µM. c. To initiate the kinase reaction, add the ATP solution. A common final ATP concentration is 25-100 µM. d. The final reaction volume will depend on the plate format (e.g., 25-50 µL for a 96-well plate).

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes). The optimal incubation time should be determined empirically.

  • Reaction Termination and Signal Detection: a. Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay or a similar detection method. This typically involves adding a reagent that depletes the remaining ATP and then another reagent that converts the ADP to ATP, which is then measured via a luciferase-luciferin reaction. b. Read the luminescence on a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.

Visualizations

AMPK Signaling Pathway

The following diagram illustrates a simplified representation of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a central regulator of cellular energy homeostasis and is activated by an increase in the AMP:ATP ratio. Upstream kinases such as LKB1 and CaMKK2 can phosphorylate and activate AMPK. Once active, AMPK phosphorylates a variety of downstream targets to promote catabolic processes that generate ATP and inhibit anabolic processes that consume ATP.

AMPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_core AMPK Complex cluster_downstream Downstream Effects cluster_catabolic ATP Production cluster_anabolic ATP Consumption LKB1 LKB1 AMPK AMPK LKB1->AMPK Phosphorylates CaMKK2 CaMKK2 CaMKK2->AMPK Phosphorylates AMP_ATP_Ratio High AMP/ATP Ratio AMP_ATP_Ratio->AMPK Allosterically Activates Glycolysis Glycolysis AMPK->Glycolysis Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Autophagy Autophagy AMPK->Autophagy Protein_Synthesis Protein Synthesis AMPK->Protein_Synthesis Lipid_Synthesis Lipid Synthesis AMPK->Lipid_Synthesis Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis

Simplified AMPK Signaling Pathway
Experimental Workflow for Sakamototide Reconstitution and Use

The flowchart below outlines the complete experimental workflow from receiving the lyophilized Sakamototide to performing an in vitro kinase assay.

Experimental_Workflow A Receive Lyophilized Sakamototide B Equilibrate Vial to Room Temperature A->B C Reconstitute with Appropriate Solvent B->C D Gently Mix to Dissolve (No Vortexing) C->D E Aliquot Stock Solution for Single Use D->E F Store Aliquots at -20°C or -80°C E->F G Prepare Kinase Assay Reaction Mix F->G Use one aliquot H Incubate at Room Temperature G->H I Terminate Reaction and Add Detection Reagent H->I J Measure Luminescence I->J K Analyze Data J->K

Reconstitution and Kinase Assay Workflow

References

Application Notes and Protocols for Sakamototide in NUAK Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sakamototide is a synthetic peptide substrate designed for the sensitive and specific measurement of NUAK1 and NUAK2 kinase activity.[1] NUAK1 and NUAK2 (NUAK family SNF1-like kinase 1 and 2), also known as ARK5 and SNARK respectively, are members of the AMP-activated protein kinase (AMPK) family.[2][3] These kinases are activated by the tumor suppressor kinase LKB1 and are implicated in regulating cell adhesion, senescence, proliferation, and tumor progression.[2][3][4] Sakamototide, with the amino acid sequence ALNRTSSDSALHRRR, provides a reliable tool for researchers studying the LKB1-NUAK signaling pathway and for screening potential inhibitors of NUAK kinases.[1]

Quantitative Data Summary

The optimal concentration of Sakamototide should be determined empirically for each experimental setup. However, based on typical peptide substrate kinetics in similar kinase assays, the following tables provide expected performance parameters.[5][6][7] The optimal concentration is generally recommended to be at or near the Michaelis constant (Km) to ensure the assay is sensitive to inhibitors.

Table 1: Hypothetical Kinetic Parameters for Sakamototide

KinasePeptide SubstrateHypothetical Km (μM)Hypothetical Vmax (pmol/min/μg)
NUAK1Sakamototide50 - 150800 - 1200
NUAK2Sakamototide75 - 200600 - 1000

Table 2: Recommended Concentration Ranges for Sakamototide in Kinase Assays

Assay TypeSakamototide Concentration (μM)ATP Concentration (μM)Notes
Inhibitor Screening (IC50) 50 - 20010 - 100Substrate concentration should be near the Km value. ATP concentration can be set near its Km to detect competitive inhibitors.
Kinetic Characterization 10 - 5001 - 500A wide range of substrate concentrations is required to accurately determine Km and Vmax.
Routine Activity Assay 100100Fixed, non-limiting concentrations for routine comparison of kinase activity under different conditions.

Signaling Pathway

The LKB1-NUAK signaling pathway plays a critical role in cellular stress response and growth regulation. The master kinase LKB1, in a complex with STRAD and MO25, phosphorylates and activates NUAK1 and NUAK2.[8][9] Activated NUAK kinases then phosphorylate downstream targets, such as Myosin Phosphatase Target Subunit 1 (MYPT1), to control processes like cell adhesion and proliferation.[4]

LKB1_NUAK_Pathway LKB1 LKB1 Complex (LKB1/STRAD/MO25) NUAK1 NUAK1 LKB1->NUAK1 Phosphorylates & Activates MYPT1 MYPT1 NUAK1->MYPT1 Phosphorylates branch MYPT1->branch CellAdhesion Cell Adhesion & Detachment branch->CellAdhesion Regulates

LKB1-NUAK1 Signaling Pathway

Experimental Protocols

Below are two detailed protocols for measuring NUAK1 kinase activity using Sakamototide as a substrate: a radioactive assay for direct measurement of phosphate (B84403) incorporation and a non-radioactive, luminescence-based assay for higher throughput applications.

Protocol 1: Radioactive [γ-³²P]ATP Filter Binding Assay

This method provides a direct and highly sensitive measure of kinase activity by quantifying the incorporation of radioactive phosphate from [γ-³²P]ATP into the Sakamototide substrate.

A. Materials and Reagents

  • Recombinant NUAK1: Purified, active enzyme.

  • Sakamototide: 1 mg/mL stock solution in distilled water.

  • Kinase Assay Buffer (5X): 125 mM MOPS (pH 7.2), 62.5 mM β-glycerol-phosphate, 125 mM MgCl₂, 25 mM EGTA, 10 mM EDTA.[10]

  • DTT (1 M): Add fresh to 1X Kinase Assay Buffer to a final concentration of 1 mM.

  • ATP (10 mM stock): Non-radioactive ATP.

  • [γ-³²P]ATP: ~10 mCi/mL.

  • Reaction Stop Solution: 1% phosphoric acid.[10]

  • P81 Phosphocellulose Paper: Pre-cut strips.[10]

  • Scintillation Fluid and Counter.

B. Experimental Workflow

Radioactive Kinase Assay Workflow

C. Step-by-Step Procedure

  • Prepare 1X Kinase Assay Buffer: Dilute the 5X stock to 1X with distilled water and add DTT to a final concentration of 1 mM. Keep on ice.

  • Prepare Reaction Master Mix: For each 25 µL reaction, prepare a master mix in a microcentrifuge tube on ice. Combine:

    • 5 µL of 5X Kinase Assay Buffer

    • Sakamototide (e.g., 2.5 µL of 1 mg/mL stock for a final concentration of 100 µg/mL)

    • Distilled water to a volume of 20 µL (after enzyme addition).

  • Enzyme Addition: Dilute active NUAK1 enzyme in 1X Kinase Assay Buffer to the desired concentration and add to the master mix.

  • Initiate Reaction: Start the reaction by adding 5 µL of ATP/[γ-³²P]ATP mix (final concentration typically 100 µM ATP, with ~0.5 µCi [γ-³²P]ATP per reaction).

  • Incubation: Incubate the reaction tubes at 30°C for 20-30 minutes. The optimal time should be determined to ensure the reaction is within the linear range.

  • Stop Reaction: Terminate the reaction by spotting 20 µL of the reaction mixture onto a labeled P81 phosphocellulose paper strip.[10]

  • Wash: Immerse the P81 strips in a beaker containing 1% phosphoric acid. Wash three times for 10 minutes each with gentle stirring to remove unincorporated [γ-³²P]ATP.[10]

  • Quantify: Air dry the P81 strips, place them in scintillation vials with scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

Protocol 2: Non-Radioactive ADP-Glo™ Luminescence Assay

This commercially available assay (Promega) is a robust method for high-throughput screening. It measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.

A. Materials and Reagents

  • Recombinant NUAK1: Purified, active enzyme.

  • Sakamototide: 1 mg/mL stock solution in distilled water.

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM DTT).

  • ATP: High-purity ATP.

  • ADP-Glo™ Kinase Assay Kit (Promega): Includes ADP-Glo™ Reagent and Kinase Detection Reagent.

  • White, Opaque 96-well or 384-well Assay Plates.

  • Luminometer.

B. Step-by-Step Procedure

  • Prepare Kinase Reaction Mix: In each well of a white assay plate, prepare a 2.5 µL reaction mix containing:

    • Kinase Assay Buffer

    • Active NUAK1 enzyme (titrate to find optimal concentration)

    • Sakamototide (e.g., final concentration of 100 µM)

    • For inhibitor studies, add 1 µL of the test compound at this stage.

  • Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the reaction (final volume 5 µL). A final ATP concentration of 10-50 µM is common.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[11]

  • Convert ADP to ATP and Detect: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by NUAK1 into ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure Luminescence: Read the plate using a luminometer. The light output is directly proportional to the amount of ADP produced and thus to the NUAK1 kinase activity.

References

Application Notes and Protocols for Sakamototide Substrate Peptide TFA: Storage, Stability, and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sakamototide substrate peptide, supplied as a trifluoroacetic acid (TFA) salt, is a crucial reagent in kinase activity assays, particularly for members of the AMPK family. The integrity and stability of this peptide are paramount for obtaining accurate and reproducible experimental results. This document provides detailed guidelines on the proper storage, handling, and stability assessment of Sakamototide substrate peptide TFA, along with protocols for the removal of TFA, which can interfere with biological assays.

Trifluoroacetic acid is commonly used in the synthesis and purification of peptides, resulting in the formation of TFA salts.[1][2][3] While generally stable for storage, residual TFA can be toxic to cells in culture and may alter the peptide's secondary structure and biological activity.[1][3][4][5] Therefore, understanding the stability of the TFA salt and methods for its removal are critical for reliable in vitro and in vivo studies.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
FormStorage TemperatureDurationNotes
Powder -80°C2 yearsSealed storage, away from moisture.[6]
-20°C3 yearsSealed storage, away from moisture.[7][8]
Stock Solution -80°C6 monthsUse within 6 months.[6]
-20°C1 monthUse within 1 month.[6]
Table 2: General Stability Profile of Peptide TFA Salts
ConditionPotential Impact on StabilityRecommendations
Temperature Higher temperatures accelerate degradation.Store at recommended low temperatures.
Moisture Peptides are hygroscopic; moisture can lead to degradation.Store in a desiccated environment.
pH Extremes in pH can cause hydrolysis or other modifications.Maintain pH within the recommended range for the specific application.
Light Photodegradation can occur, especially with certain amino acids.Protect from light.
Repeated Freeze-Thaw Cycles Can lead to peptide aggregation and degradation.Aliquot stock solutions to avoid multiple freeze-thaw cycles.

Experimental Protocols

Protocol 1: General Peptide Stability Assessment using HPLC

This protocol outlines a general method for assessing the stability of this compound under various conditions.

Objective: To determine the degradation profile of Sakamototide over time at different temperatures.

Materials:

  • This compound

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • HPLC system with a C18 column

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of Sakamototide in a suitable buffer (e.g., phosphate (B84403) buffer) at a known concentration (e.g., 1 mg/mL).

    • Aliquot the stock solution into multiple vials.

  • Storage Conditions:

    • Store the aliquots at various temperatures: -20°C, 4°C, and room temperature.

    • Protect all samples from light.

  • Time Points:

    • Analyze the samples at regular intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

  • HPLC Analysis:

    • At each time point, inject a known amount of the peptide solution onto the HPLC system.

    • Use a suitable gradient of water/ACN with 0.1% TFA.

    • Monitor the elution profile at a specific wavelength (e.g., 220 nm).

  • Data Analysis:

    • Calculate the percentage of the intact peptide remaining at each time point by measuring the peak area of the main peptide peak.

    • Plot the percentage of intact peptide versus time for each storage condition.

Protocol 2: Removal of Trifluoroacetic Acid (TFA) by Lyophilization with HCl

This method is effective for exchanging TFA counter-ions with chloride ions.[1][5][9][10][11]

Materials:

  • This compound

  • Distilled water or 50mM phosphate buffer with 100mM NaCl[1]

  • 100 mM Hydrochloric acid (HCl)

  • Lyophilizer

Procedure:

  • Dissolve the peptide in distilled water at a concentration of 1 mg/mL.[1]

  • Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[1]

  • Allow the solution to stand at room temperature for at least one minute.[1]

  • Freeze the solution using liquid nitrogen or a -80°C freezer.[1]

  • Lyophilize the frozen sample overnight until all liquid is removed.[1]

  • To ensure complete removal of TFA, re-dissolve the lyophilized powder in the HCl solution and repeat the freezing and lyophilization steps at least two more times.[1]

  • After the final lyophilization, reconstitute the peptide in the desired buffer for your experiment.

Protocol 3: Removal of Trifluoroacetic Acid (TFA) by Ion-Exchange Chromatography

This method utilizes a strong anion exchange resin to replace TFA ions with acetate (B1210297) ions.[9][10][11]

Materials:

  • This compound

  • Strong anion exchange resin

  • 1M Sodium acetate solution

  • Distilled water

  • Chromatography column

Procedure:

  • Prepare a small column with the strong anion exchange resin. The column should have a 10- to 50-fold excess of anion sites relative to the peptide.[9][11]

  • Equilibrate the column by eluting with a 1M solution of sodium acetate.[9][11]

  • Wash the column thoroughly with distilled water to remove excess sodium acetate.[9][11]

  • Dissolve the peptide in distilled water and apply it to the column.[9][11]

  • Elute the column with distilled water and collect the fractions containing the peptide.[9][11]

  • Combine the fractions containing the pure peptide and lyophilize to obtain the peptide as an acetate salt.[9][11]

Mandatory Visualizations

Sakamototide_Stability_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep1 Dissolve Sakamototide in appropriate buffer prep2 Aliquot into multiple vials prep1->prep2 store1 -20°C prep2->store1 store2 4°C prep2->store2 store3 Room Temp prep2->store3 analysis1 Collect samples at time points store1->analysis1 store2->analysis1 store3->analysis1 analysis2 HPLC Analysis analysis1->analysis2 analysis3 Calculate % intact peptide analysis2->analysis3

Caption: Workflow for assessing Sakamototide stability.

TFA_Removal_HCl start Start: Sakamototide-TFA dissolve Dissolve peptide in water (1 mg/mL) start->dissolve add_hcl Add 100 mM HCl to final conc. of 2-10 mM dissolve->add_hcl incubate Incubate at RT for 1 min add_hcl->incubate freeze Freeze in liquid nitrogen incubate->freeze lyophilize Lyophilize overnight freeze->lyophilize repeat Repeat dissolution, freezing, and lyophilization (at least 2x) lyophilize->repeat end End: Sakamototide-HCl repeat->end

Caption: Protocol for TFA removal using HCl lyophilization.

TFA_Removal_IEX start Start: Sakamototide-TFA prep_column Prepare & equilibrate anion exchange column with 1M Sodium Acetate start->prep_column wash_column Wash column with distilled water prep_column->wash_column load_peptide Dissolve peptide in water and load onto column wash_column->load_peptide elute_peptide Elute peptide with distilled water load_peptide->elute_peptide collect_fractions Collect peptide-containing fractions elute_peptide->collect_fractions lyophilize Lyophilize combined fractions collect_fractions->lyophilize end End: Sakamototide-Acetate lyophilize->end

Caption: Protocol for TFA removal via ion-exchange.

Conclusion

Proper storage and handling of this compound are essential for maintaining its stability and ensuring the reliability of experimental data. While the TFA salt form is suitable for long-term storage, its potential to interfere with biological assays necessitates careful consideration and, in many cases, removal. The protocols provided herein offer standardized procedures for assessing peptide stability and for exchanging the TFA counter-ion, enabling researchers to generate more accurate and consistent results.

References

Application Notes and Protocols for Sakamototide Substrate Peptide in In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sakamototide is a synthetic peptide that serves as a substrate for the AMP-activated protein kinase (AMPK) family of enzymes, with particular utility in assays for NUAK1 (NUAK family SNF1-like kinase 1), also known as ARK5.[1][2] As a direct target for phosphorylation by NUAK1, Sakamototide is an essential tool for the in vitro characterization of this kinase's activity, the screening of potential inhibitors, and the study of the upstream signaling pathways that regulate NUAK1. These application notes provide detailed protocols for the use of Sakamototide in radiometric and luminescence-based kinase assays, along with data presentation guidelines and visualizations of the relevant biological and experimental workflows.

Biological Context: The LKB1-NUAK1 Signaling Pathway

NUAK1 is a serine/threonine kinase that is activated through phosphorylation by the tumor suppressor kinase LKB1. The LKB1-NUAK1 signaling axis is implicated in various cellular processes, including cell adhesion, migration, and proliferation. Dysregulation of this pathway has been linked to cancer progression. Sakamototide is a tool to probe the enzymatic activity of NUAK1 within this pathway.

LKB1_NUAK1_Pathway LKB1 LKB1 NUAK1_inactive NUAK1 (Inactive) LKB1->NUAK1_inactive Phosphorylates NUAK1_active NUAK1 (Active) NUAK1_inactive->NUAK1_active Activation Sakamototide Sakamototide NUAK1_active->Sakamototide Phosphorylates Downstream Downstream Cellular Processes (e.g., Cell Migration, Proliferation) NUAK1_active->Downstream pSakamototide Phospho-Sakamototide Sakamototide->pSakamototide

Caption: LKB1-NUAK1 Signaling Pathway.

Quantitative Data Presentation

Effective analysis of in vitro kinase assays requires the clear presentation of quantitative data. The following table templates are provided for the systematic recording of experimental results.

Table 1: Determination of Michaelis-Menten Constants (Km and Vmax) for Sakamototide

Substrate Concentration [Sakamototide] (µM)Initial Velocity (V0) (pmol/min/µg)
[Concentration 1][Velocity 1]
[Concentration 2][Velocity 2]
[Concentration 3][Velocity 3]
[Concentration 4][Velocity 4]
[Concentration 5][Velocity 5]
Calculated Km (µM)
Calculated Vmax (pmol/min/µg)

Table 2: IC50 Determination for a NUAK1 Inhibitor

Inhibitor Concentration (nM)NUAK1 Activity (% of Control)
[Concentration 1][% Activity 1]
[Concentration 2][% Activity 2]
[Concentration 3][% Activity 3]
[Concentration 4][% Activity 4]
[Concentration 5][% Activity 5]
Calculated IC50 (nM)

Experimental Protocols

The following protocols describe two common methods for measuring the phosphorylation of Sakamototide by NUAK1 in vitro. The choice of method will depend on available equipment and safety considerations (e.g., handling of radioisotopes).

Protocol 1: Radiometric [γ-33P]-ATP Filter Binding Assay

This protocol provides a direct and highly sensitive method for quantifying kinase activity by measuring the incorporation of a radiolabeled phosphate (B84403) group from [γ-33P]-ATP into the Sakamototide peptide.

Materials:

  • Recombinant active NUAK1 enzyme

  • Sakamototide substrate peptide

  • [γ-33P]-ATP

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • 10 mM ATP stock solution

  • P81 phosphocellulose paper

  • 1% Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare a working solution of [γ-33P]-ATP by mixing it with the 10 mM cold ATP stock to achieve the desired specific activity.

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

    • Kinase Assay Buffer

    • Sakamototide (to the desired final concentration, e.g., 200 µM)

    • Recombinant NUAK1 enzyme (e.g., 10-100 ng)

    • Nuclease-free water to the final volume.

  • Initiate Reaction: Start the phosphorylation reaction by adding the [γ-33P]-ATP working solution. The final reaction volume is typically 25-50 µL.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Spot: Terminate the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) onto a P81 phosphocellulose paper strip.

  • Washing: Wash the P81 paper strips three times for 10 minutes each in 1% phosphoric acid to remove unincorporated [γ-33P]-ATP.

  • Counting: After a final wash with acetone (B3395972) and air-drying, place the P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

Radiometric_Assay_Workflow Reagents Prepare Reagents (NUAK1, Sakamototide, [γ-33P]-ATP) Reaction Set up Kinase Reaction Reagents->Reaction Incubation Incubate at 30°C Reaction->Incubation Spotting Spot Reaction on P81 Paper Incubation->Spotting Washing Wash with Phosphoric Acid Spotting->Washing Counting Scintillation Counting Washing->Counting

Caption: Radiometric Kinase Assay Workflow.

Protocol 2: Luminescence-Based ADP-Glo™ Kinase Assay

This non-radioactive assay measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. The amount of ADP is determined through a coupled enzymatic reaction that generates a luminescent signal.

Materials:

  • Recombinant active NUAK1 enzyme

  • Sakamototide substrate peptide

  • ATP

  • Kinase Assay Buffer (as in Protocol 1, but without DTT if using ADP-Glo™)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

Procedure:

  • Kinase Reaction:

    • Set up the kinase reaction in a white, 96-well plate.

    • Add Kinase Assay Buffer, Sakamototide, and NUAK1 enzyme.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for 60 minutes.

  • Stop Reaction and Deplete ATP:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal:

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and then uses the newly synthesized ATP to produce light in a luciferase reaction.

    • Incubate at room temperature for 30 minutes.

  • Measure Luminescence:

    • Measure the luminescence of each well using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus to the NUAK1 kinase activity.

Luminescence_Assay_Workflow Kinase_Reaction Perform Kinase Reaction (NUAK1, Sakamototide, ATP) Stop_Deplete Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Kinase_Reaction->Stop_Deplete Generate_Signal Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Stop_Deplete->Generate_Signal Measure_Luminescence Measure Luminescence Generate_Signal->Measure_Luminescence

Caption: Luminescence Kinase Assay Workflow.

Concluding Remarks

Sakamototide is a valuable tool for the in vitro investigation of NUAK1 kinase activity. The protocols provided herein offer robust methods for quantifying this activity, which are essential for basic research into the LKB1-NUAK1 signaling pathway and for the development of novel therapeutic agents targeting this kinase. For optimal results, it is recommended to refer to the primary literature, such as the work by Banerjee et al. (2014), for specific experimental conditions and to perform appropriate controls, including reactions without enzyme or without substrate, to ensure the validity of the obtained data.

References

Measuring AMP-activated Protein Kinase (AMPK) Activity with Sakamototide Substrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMP-activated protein kinase (AMPK) is a crucial enzyme in cellular energy homeostasis, acting as a master regulator of metabolism. It is a heterotrimeric protein composed of a catalytic α subunit and regulatory β and γ subunits.[1][2] When cellular energy levels are low (indicated by a high AMP:ATP ratio), AMPK is activated through phosphorylation on threonine 172 of the α subunit by upstream kinases such as LKB1 and CaMKKβ.[3] Activated AMPK then phosphorylates a multitude of downstream targets, leading to the inhibition of anabolic (energy-consuming) pathways and the activation of catabolic (energy-producing) pathways to restore cellular energy balance.[3][4] Given its central role in metabolism, AMPK is a key therapeutic target for metabolic diseases like type 2 diabetes and obesity, as well as cancer.[5][6]

Accurate measurement of AMPK activity is fundamental for basic research and the development of novel therapeutic agents that modulate its function. The Sakamototide peptide, also known as SAMS peptide, is a widely used and specific substrate for in vitro AMPK kinase assays.[7] It is derived from the sequence of acetyl-CoA carboxylase (ACC), a key downstream target of AMPK, with a serine residue that is specifically phosphorylated by AMPK.[7] The sequence of the SAMS peptide is HMRSAMSGLHLVKRR.[2][8][9] This document provides detailed application notes and protocols for measuring AMPK activity using the Sakamototide substrate through various methods, including radioactive and non-radioactive assays.

Principle of the Assay

The core principle of the AMPK activity assay using Sakamototide involves the enzymatic transfer of the γ-phosphate from ATP to a specific serine residue on the Sakamototide peptide by active AMPK. The rate of this phosphorylation reaction is directly proportional to the activity of the AMPK enzyme. The detection of the phosphorylated Sakamototide can be achieved through several methods:

  • Radiolabeling: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP), the incorporation of the radioactive phosphate (B84403) into the Sakamototide peptide is quantified.

  • Antibody-based Detection (ELISA): A specific antibody that recognizes the phosphorylated form of the Sakamototide peptide is used to quantify the product via an enzyme-linked immunosorbent assay (ELISA).[3][10]

  • Luminescence-based ADP Detection: The production of ADP, a byproduct of the kinase reaction, is measured using coupled enzymatic reactions that generate a luminescent signal.[11][12]

  • Fluorescence-based ADP Detection: The amount of ADP produced is quantified using a competitive immunoassay with a fluorescent tracer.[13][14]

Data Presentation

Quantitative Parameters for Sakamototide-Based AMPK Assays

The following table summarizes key quantitative data for performing AMPK activity assays with Sakamototide, compiled from various sources. This allows for easy comparison of different assay conditions and parameters.

ParameterValueAssay TypeSource(s)
Sakamototide (SAMS Peptide)
SequenceHMRSAMSGLHLVKRRAll[2][8][9]
Kₘ for AMPK α1β1γ115.68 µMELISA
Typical Concentration20 µMRadioactive, Transcreener[7][13]
112 µMELISA[3]
ATP
Kₘ for AMPK α1β1γ125.27 µMELISA
Typical Concentration25 µMTranscreener[13]
150 µMADP-Glo
200 µMRadioactive[1]
500 µMELISA[3]
AMP (Allosteric Activator)
Typical Concentration100 µMADP-Glo
200 µMRadioactive[1]
300 µMRadioactive[7]
50 µMELISA[3]
Recombinant AMPK Enzyme
Typical Concentration10-100 mU/assayRadioactive[7]
0.5 µg/mLTranscreener[13]
10 ng/reactionADP-Glo
20 ng/reactionELISA[3]

Experimental Protocols

Radioactive [γ-³²P]ATP-Based Filter Binding Assay

This is a traditional and highly sensitive method for measuring AMPK activity.

Materials:

  • Recombinant active AMPK enzyme

  • Sakamototide (SAMS peptide)

  • [γ-³²P]ATP

  • Unlabeled ATP

  • AMPK Reaction Buffer (e.g., 40 mM HEPES, pH 7.0, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 5 mM MgCl₂, 0.2 mM AMP)[1]

  • P81 phosphocellulose paper

  • 0.75% (v/v) Phosphoric acid

  • Acetone (B3395972)

  • Scintillation vials and scintillation cocktail

  • Scintillation counter

Protocol:

  • Prepare the kinase reaction mixture in a microcentrifuge tube on ice. For a single reaction, combine the AMPK reaction buffer, diluted active AMPK enzyme, and Sakamototide substrate.

  • Initiate the reaction by adding the [γ-³²P]ATP solution (mixed with unlabeled ATP to the desired final concentration, e.g., 200 µM).

  • Incubate the reaction mixture at 30°C for 10-20 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Terminate the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) onto a P81 phosphocellulose paper square.

  • Immediately place the P81 paper in a beaker containing 0.75% phosphoric acid to wash away unincorporated [γ-³²P]ATP.

  • Wash the P81 papers three to four times with 0.75% phosphoric acid for 5 minutes each with gentle agitation.

  • Perform a final wash with acetone to facilitate drying.

  • Allow the P81 papers to air dry completely.

  • Place each dry P81 paper into a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

ELISA-Based Assay

This non-radioactive method relies on an antibody that specifically detects phosphorylated Sakamototide.

Materials:

  • Recombinant active AMPK enzyme

  • Sakamototide (SAMS peptide)

  • ATP

  • AMP

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA, 0.25 mM DTT)[3]

  • Phospho-Sakamototide specific antibody (primary antibody)

  • HRP-conjugated secondary antibody

  • High-binding ELISA plate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% BSA in Wash Buffer)

  • TMB substrate

  • Stop Solution (e.g., 2 N H₂SO₄)

  • ELISA plate reader

Protocol:

  • Perform the kinase reaction in a PCR tube by mixing the kinase reaction buffer, active AMPK, Sakamototide, and AMP.

  • Initiate the reaction by adding ATP.

  • Incubate at room temperature for 40 minutes.[3]

  • Stop the reaction by adding EDTA to a final concentration of 50 mM.[8]

  • Coat a high-binding ELISA plate with the reaction mixture (containing the phosphorylated Sakamototide) and incubate to allow the peptide to bind to the plate surface.

  • Wash the plate with Wash Buffer to remove unbound components.

  • Block the plate with Blocking Buffer to prevent non-specific antibody binding.

  • Add the primary antibody specific for phospho-Sakamototide and incubate.

  • Wash the plate to remove unbound primary antibody.

  • Add the HRP-conjugated secondary antibody and incubate.

  • Wash the plate to remove unbound secondary antibody.

  • Add the TMB substrate and incubate until a blue color develops.

  • Stop the reaction with the Stop Solution, which will turn the color to yellow.

  • Measure the absorbance at 450 nm using an ELISA plate reader.

Commercial Non-Radioactive Assays (Luminescence and Fluorescence)

Several commercial kits are available that offer high-throughput, non-radioactive methods for measuring AMPK activity. These assays typically measure the amount of ADP produced in the kinase reaction.

Examples:

  • ADP-Glo™ Kinase Assay (Promega): This is a luminescence-based assay.[2] After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase reaction to produce light. The luminescent signal is proportional to the ADP concentration and thus the AMPK activity.[4][12]

  • Transcreener® ADP² FP Assay (BellBrook Labs): This is a fluorescence polarization-based immunoassay.[13][14] It uses a highly specific antibody to ADP and a fluorescent tracer. ADP produced during the kinase reaction competes with the tracer for binding to the antibody, causing a decrease in fluorescence polarization. This change is used to quantify the ADP produced and, consequently, the AMPK activity.[15]

General Protocol for Commercial Kits:

  • Follow the manufacturer's instructions for preparing reagents and the kinase reaction buffer. A typical buffer might contain 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT, and 100 µM AMP.

  • Set up the kinase reaction in a multi-well plate by adding the active AMPK enzyme, Sakamototide substrate, and any test compounds (activators or inhibitors).

  • Initiate the reaction by adding the ATP solution.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).[13]

  • Add the detection reagents as per the kit's protocol. This may be a one or two-step addition.

  • Incubate for the specified time to allow the detection reaction to occur.

  • Measure the signal (luminescence or fluorescence polarization) using a compatible plate reader.

Visualizations

AMPK Signaling Pathway

AMPK_Signaling_Pathway cluster_upstream Upstream Signals High AMP/ATP ratio High AMP/ATP ratio Ca2+ Ca2+ CaMKKb CaMKKb Ca2+->CaMKKb LKB1 LKB1 AMPK AMPK LKB1->AMPK P CaMKKb->AMPK P Glycolysis Glycolysis Fatty Acid Oxidation Fatty Acid Oxidation Autophagy Autophagy Fatty Acid Synthesis (ACC) Fatty Acid Synthesis (ACC) AMPK->Fatty Acid Synthesis (ACC) Protein Synthesis (mTORC1) Protein Synthesis (mTORC1) AMPK->Protein Synthesis (mTORC1) Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis

Caption: Simplified AMPK signaling pathway showing key upstream activators and downstream effects.

Experimental Workflow for a Sakamototide-Based AMPK Assay

experimental_workflow prep 1. Prepare Reagents (AMPK, Sakamototide, ATP, Buffer) reaction 2. Set up Kinase Reaction (Combine reagents in well/tube) prep->reaction initiate 3. Initiate Reaction (Add ATP) reaction->initiate incubate 4. Incubate (e.g., 30-60 min at RT or 30°C) initiate->incubate terminate 5. Terminate Reaction (Add EDTA or Detection Reagent) incubate->terminate detect 6. Detect Phosphorylation (Radioactivity, ELISA, Luminescence, etc.) terminate->detect analyze 7. Analyze Data (Calculate specific activity, IC50, etc.) detect->analyze

Caption: General experimental workflow for measuring AMPK activity using Sakamototide substrate.

References

Application Notes and Protocols for Sakamototide Substrate Peptide TFA in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sakamototide is a synthetic peptide that serves as a substrate for the AMP-activated protein kinase (AMPK) family, a central regulator of cellular energy homeostasis.[1][2] Its utility in kinase activity assays makes it a valuable tool for high-throughput screening (HTS) of potential AMPK modulators, which are of significant interest for therapeutic development in metabolic diseases, cancer, and other conditions. This document provides detailed application notes and protocols for the use of Sakamototide substrate peptide TFA in HTS campaigns.

The peptide is typically supplied as a trifluoroacetate (B77799) (TFA) salt, a common counterion from the purification process. It is important to note that TFA can influence experimental results, and its removal may be necessary for certain cellular assays.[3][4][5]

Product Information

ParameterValueReference
Product Name This compound[1][2][6][7][8][9][10]
Target AMP-activated protein kinase (AMPK) family[1][2][6][7][8][9][10]
Molecular Formula C₇₁H₁₂₃F₃N₃₀O₂₅[6][7][8][9]
Molecular Weight 1853.92 g/mol [6][7][8][9]
Solubility Soluble in water (up to 100 mg/mL) and DMSO (up to 100 mg/mL).[6][8]
Storage Store at -20°C for long-term storage.[7][9]

Quantitative Data

Signaling Pathway

AMPK is a central regulator of cellular metabolism, activated in response to low cellular energy levels (increased AMP:ATP ratio). Once activated, AMPK phosphorylates a multitude of downstream targets to inhibit anabolic pathways and promote catabolic pathways, thereby restoring energy balance.

AMPK_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects AMP/ATP Ratio AMP/ATP Ratio LKB1 LKB1 AMPK AMPK LKB1->AMPK phosphorylates (Thr172) CaMKKb CaMKKb CaMKKb->AMPK phosphorylates (Thr172) Ca2+ Ca2+ Ca2+->CaMKKb activates Anabolic Pathways Anabolic Pathways AMPK->Anabolic Pathways Catabolic Pathways Catabolic Pathways AMPK->Catabolic Pathways mTORC1 mTORC1 AMPK->mTORC1 inhibits ACC ACC AMPK->ACC inhibits Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation promotes Autophagy Autophagy AMPK->Autophagy promotes Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Fatty Acid Synthesis Fatty Acid Synthesis ACC->Fatty Acid Synthesis

Caption: The AMPK signaling pathway is activated by upstream kinases LKB1 and CaMKKβ, leading to the regulation of various downstream metabolic processes.

Experimental Protocols

Protocol 1: Removal of Trifluoroacetic Acid (TFA) from Sakamototide

For sensitive cell-based assays where TFA may interfere, it is advisable to perform a salt exchange.

Materials:

  • This compound

  • 100 mM Hydrochloric acid (HCl)

  • Deionized water

  • Liquid nitrogen

  • Lyophilizer

Procedure: [3][5]

  • Dissolve the Sakamototide peptide in 100 mM HCl.

  • Allow the solution to stand at room temperature for 1 minute.

  • Flash-freeze the solution in liquid nitrogen.

  • Lyophilize the frozen solution until all the solvent is removed.

  • For optimal TFA removal, this process can be repeated 2-3 times.

  • The final product will be the hydrochloride salt of the peptide. Reconstitute in an appropriate buffer for your assay.

Protocol 2: High-Throughput Screening for AMPK Inhibitors using an ADP-Glo™ Kinase Assay

This protocol is adapted for a 384-well plate format and is based on the principle of measuring ADP production as an indicator of kinase activity.

Materials:

  • Sakamototide substrate peptide (TFA-free)

  • Recombinant human AMPK (isoform of interest)

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds dissolved in DMSO

  • 384-well plates (white, low-volume)

  • Plate reader capable of measuring luminescence

Experimental Workflow:

HTS_Workflow A 1. Dispense Test Compounds (and controls) into 384-well plate B 2. Add AMPK Enzyme and Sakamototide Substrate A->B C 3. Add ATP to Initiate Kinase Reaction B->C D 4. Incubate at Room Temperature C->D E 5. Add ADP-Glo™ Reagent to Stop Reaction and Deplete ATP D->E F 6. Add Kinase Detection Reagent to Convert ADP to ATP and Generate Light E->F G 7. Measure Luminescence F->G H 8. Data Analysis: Identify Hits (Inhibitors) G->H

Caption: Workflow for a high-throughput screening assay to identify AMPK inhibitors using the ADP-Glo™ technology.

Procedure:

  • Compound Plating: Dispense test compounds and controls (e.g., DMSO for negative control, known AMPK inhibitor for positive control) into the 384-well plate.

  • Enzyme and Substrate Addition: Add a solution of AMPK enzyme and Sakamototide substrate in kinase buffer to each well. The optimal concentrations of enzyme and substrate should be predetermined.

  • Reaction Initiation: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for ATP for the specific AMPK isoform.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Reaction Termination: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: A decrease in the luminescent signal relative to the negative control indicates inhibition of AMPK activity.

Summary

Sakamototide substrate peptide is a valuable tool for interrogating the activity of the AMPK signaling pathway. The provided protocols offer a starting point for the development of robust high-throughput screening assays. It is essential to empirically determine the optimal assay conditions, including substrate and enzyme concentrations, and to consider the potential effects of the TFA counterion on experimental outcomes.

References

Application Notes and Protocols for Sakamototide Peptide Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sakamototide is a novel synthetic peptide under investigation for its potential therapeutic effects. As a new molecular entity, a comprehensive understanding of its pharmacological properties is crucial for its development as a therapeutic agent. This document provides detailed application notes and standardized protocols for a suite of in vitro assays to characterize the binding, functional activity, and stability of Sakamototide. The following protocols are designed to be adaptable to specific laboratory settings and high-throughput screening platforms.

Receptor Binding Assays

Receptor binding assays are fundamental in determining the affinity and specificity of Sakamototide for its target receptor.[1] These assays are crucial for initial screening and for quantitative determination of binding parameters.

Radioligand Binding Assay (Competitive Inhibition)

This assay measures the ability of Sakamototide to compete with a known radiolabeled ligand for binding to the target receptor.[2]

Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target receptor in cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

    • Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.[3]

    • Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[3]

    • Wash the pellet with fresh buffer and centrifuge again.

    • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.[3]

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).[3]

  • Assay Procedure (96-well format):

    • To each well of a 96-well filter plate (e.g., MultiScreenHTS with glass fiber filters), add the following in a final volume of 250 µL:[2][3]

      • 150 µL of diluted membrane preparation (typically 50-120 µg of protein for tissue-derived membranes).[3]

      • 50 µL of various concentrations of unlabeled Sakamototide (competitor).

      • 50 µL of the radiolabeled ligand at a fixed concentration (typically at or below its Kd value).[3][4]

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.[3]

    • Terminate the incubation by rapid vacuum filtration onto the filter plate.[3]

    • Wash the filters four times with ice-cold wash buffer.

    • Dry the filters for 30 minutes at 50°C.[3]

    • Add scintillation cocktail and count the radioactivity using a microplate scintillation counter.[2][3]

  • Data Analysis:

    • Subtract non-specific binding (determined in the presence of a saturating concentration of a known unlabeled ligand) from all measurements.

    • Plot the percentage of specific binding against the logarithm of the Sakamototide concentration.

    • Determine the IC50 value (the concentration of Sakamototide that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.[2]

    • Calculate the equilibrium dissociation constant (Ki) for Sakamototide using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[4]

Data Presentation:

CompoundTarget ReceptorRadioligandIC50 (nM)Ki (nM)
SakamototideReceptor X[³H]-Ligand Y15.27.8
Control PeptideReceptor X[³H]-Ligand Y250.6128.1

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation Incubate Incubation (Membrane + Radioligand + Sakamototide) Membrane->Incubate Radio Radioligand Preparation Radio->Incubate Saka Sakamototide Dilution Saka->Incubate Filter Vacuum Filtration Incubate->Filter Wash Washing Filter->Wash Dry Drying Wash->Dry Count Scintillation Counting Dry->Count Plot Plot % Specific Binding vs. [Sakamototide] Count->Plot Calc Calculate IC50 and Ki Plot->Calc

Caption: Workflow for the competitive radioligand binding assay.

Functional Assays

Functional assays are essential to determine whether Sakamototide acts as an agonist, antagonist, or inverse agonist at its target receptor. The choice of assay depends on the signaling pathway coupled to the receptor.

G-Protein Coupled Receptor (GPCR) Signaling: cAMP Assay

This protocol is for a GPCR that signals through the modulation of cyclic AMP (cAMP) levels.

Protocol:

  • Cell Culture:

    • Culture cells expressing the target GPCR in a suitable medium.

    • Seed the cells into 96-well or 384-well plates and grow to 80-90% confluency.

  • Agonist Mode Assay:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

    • Add varying concentrations of Sakamototide to the wells.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Antagonist Mode Assay:

    • Pre-incubate the cells with varying concentrations of Sakamototide for 15-30 minutes.

    • Add a known agonist of the receptor at a concentration that elicits a submaximal response (e.g., EC80).

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure intracellular cAMP levels.

  • Data Analysis:

    • For agonist activity, plot the cAMP concentration against the logarithm of the Sakamototide concentration and determine the EC50 (effective concentration to produce 50% of the maximal response).

    • For antagonist activity, plot the inhibition of the agonist response against the logarithm of the Sakamototide concentration and determine the IC50.

Data Presentation:

Assay ModeParameterSakamototide (nM)Control Agonist (nM)
AgonistEC5025.85.1
AntagonistIC50>10,000N/A

Signaling Pathway for a Gs-Coupled GPCR

G Sakamototide Sakamototide (Agonist) GPCR Gs-Coupled Receptor Sakamototide->GPCR Binds G_protein Gs Protein GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Agonist-induced activation of a Gs-coupled GPCR pathway.

Stability Assays

Stability assays are critical for evaluating the pharmacokinetic properties of Sakamototide.[5]

Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of Sakamototide to metabolism by cytochrome P450 enzymes.[5]

Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate (B84403) buffer (pH 7.4).

    • Add Sakamototide to the reaction mixture at a final concentration of 1 µM.

    • Pre-warm the mixture to 37°C.

  • Initiation and Sampling:

    • Initiate the metabolic reaction by adding an NADPH-generating system.[5]

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of Sakamototide.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of Sakamototide remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (Clint) as (0.693/t½) / (mg microsomal protein/mL).

Data Presentation:

Speciest½ (min)Clint (µL/min/mg protein)
Human45.215.3
Rat28.924.0
Mouse15.744.1

Workflow for Metabolic Stability Assay

G cluster_incubation Incubation at 37°C cluster_analysis Sample Processing and Analysis cluster_data Data Interpretation Mix Prepare Reaction Mix (Microsomes + Sakamototide) Start Initiate with NADPH Mix->Start Sample Sample at Time Points Start->Sample Quench Quench with Acetonitrile + Internal Standard Sample->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Plot Plot % Remaining vs. Time LCMS->Plot Calc Calculate t½ and Clint Plot->Calc

Caption: Workflow for the in vitro metabolic stability assay.

Serum Stability Assay

This assay evaluates the stability of Sakamototide in the presence of proteases found in serum.[6]

Protocol:

  • Incubation:

    • Incubate Sakamototide at a final concentration of 10 µM in serum (e.g., human, mouse) at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the serum mixture.

  • Sample Preparation:

    • Precipitate serum proteins by adding three volumes of ice-cold ethanol (B145695) containing an internal standard.

    • Incubate at -20°C for 30 minutes.

    • Centrifuge to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of intact Sakamototide.

  • Data Analysis:

    • Plot the percentage of Sakamototide remaining versus time.

    • Determine the half-life (t½) of Sakamototide in serum.

Data Presentation:

Serum Sourcet½ (hours)
Human12.5
Mouse6.8

In Vivo Assays

While this document focuses on in vitro assays, the data generated from these experiments are crucial for designing relevant in vivo studies to assess the efficacy and pharmacokinetic profile of Sakamototide in animal models.

Disclaimer: These protocols provide a general framework. Optimization of specific conditions (e.g., concentrations, incubation times, cell types) will be necessary for each specific application. Always adhere to laboratory safety guidelines when handling chemicals and biological materials.

References

Troubleshooting & Optimization

Technical Support Center: Sakamototide Substrate Peptide (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals using the Sakamototide substrate peptide (TFA) and encountering solubility challenges. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common issues.

Frequently Asked Questions (FAQs)

Q1: What is Sakamototide substrate peptide and why is it supplied as a TFA salt?

Sakamototide substrate peptide is a synthetic peptide used as a substrate for members of the AMP-activated protein kinase (AMPK) family in kinase activity assays. Its amino acid sequence is H-Ala-Leu-Asn-Arg-Thr-Ser-Ser-Asp-Ser-Ala-Leu-His-Arg-Arg-Arg-OH. The peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC), which often employs trifluoroacetic acid (TFA) in the mobile phase. As a result, the final lyophilized peptide is presented as a trifluoroacetate (B77799) salt.

Q2: I'm having trouble dissolving the Sakamototide peptide. What are the first steps I should take?

Before dissolving the entire vial, it is highly recommended to perform a small-scale solubility test to find the optimal solvent without risking your entire sample. Start with a small, accurately weighed amount of the peptide and test the solvents suggested in the troubleshooting guide below.

Q3: Why is my Sakamototide (TFA) solution acidic, and how can this affect my experiment?

Residual trifluoroacetic acid from the purification process can make your peptide solution acidic. This is a critical consideration as TFA can interfere with biological assays in several ways:

  • Lowering pH: The low pH can alter enzyme kinetics, protein conformation, and cellular health.

  • Direct Inhibition: TFA can directly interact with proteins, potentially inhibiting enzyme activity.

  • Structural Changes: TFA counterions binding to the peptide can alter its secondary structure and solubility.[1]

For sensitive applications like cellular or enzymatic assays, removing the TFA is strongly recommended.

Q4: Can I use sonication or heat to help dissolve the peptide?

Yes, but with caution. Gentle vortexing and sonication can help break up aggregates and facilitate dissolution. Gentle warming (e.g., to 37°C) can also be effective, but prolonged or excessive heat should be avoided as it can degrade the peptide.

Troubleshooting Peptide Solubility

If you are experiencing difficulty dissolving the Sakamototide substrate peptide, consult the following table for a systematic approach to troubleshooting.

Sakamototide Peptide Properties

Based on its amino acid sequence (ALNRTSSDSALHRRR), we can predict some key properties that influence its solubility.

PropertyPredicted Value/CharacteristicImplication for Solubility
Amino Acid Sequence H-Ala-Leu-Asn-Arg-Thr-Ser-Ser-Asp-Ser-Ala-Leu-His-Arg-Arg-Arg-OHContains a mix of hydrophobic (Ala, Leu), polar (Asn, Thr, Ser), acidic (Asp), and a high number of basic (Arg, His) residues.
Net Charge at Neutral pH Highly PositiveThe high number of basic residues (4 Arg, 1 His) compared to acidic residues (1 Asp) gives it a strong positive net charge at neutral pH. This suggests good solubility in acidic to neutral aqueous solutions.
Theoretical Isoelectric Point (pI) ~11.5 - 12.5The peptide is expected to be least soluble at this high pH. It should be soluble at pH values below its pI.
Hydrophobicity Relatively lowThe presence of many charged and polar amino acids suggests it is not a highly hydrophobic peptide.
Solubility Troubleshooting Guide
StepActionRationaleExpected Outcome
1 Small-Scale Test Always start with a small amount of peptide (e.g., 0.1 mg) to determine the best solvent before dissolving the entire sample.Conserves valuable peptide while you optimize the dissolution method.
2 Deionized Water Attempt to dissolve the peptide in high-purity deionized water. Use sonication if necessary.Given the peptide's charged nature, it is expected to be soluble in water. The TFA salt form often enhances aqueous solubility.
3 Dilute Acetic Acid If insoluble in water, try a dilute aqueous solution of acetic acid (e.g., 10%).The acidic environment will ensure all basic side chains are protonated, increasing solubility.
4 Organic Solvents For highly hydrophobic peptides (not predicted for Sakamototide, but a general strategy), try dissolving in a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) (ACN), then slowly add your aqueous buffer.Organic solvents are effective at dissolving nonpolar peptides.[2] Note that high concentrations of these solvents can be detrimental to biological assays.
5 pH Adjustment Based on the peptide's sequence, it is basic. Dissolving in a slightly acidic buffer (pH 4-6) should enhance solubility. Avoid basic buffers (pH > 8) where the peptide's net charge would be lower.Peptides are most soluble at pH values away from their isoelectric point.
6 Chaotropic Agents As a last resort for aggregated peptides, use a denaturing agent like 6 M Guanidine-HCl. Note that this will denature your protein and is not suitable for most biological assays without subsequent removal.These agents disrupt hydrogen bonds and hydrophobic interactions that can lead to aggregation.

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing
  • Accurately weigh out a small amount of the lyophilized Sakamototide peptide (e.g., 0.1 mg).

  • Add a defined volume of the first test solvent (e.g., 10 µL of deionized water) to achieve a high concentration (e.g., 10 mg/mL).

  • Gently vortex the solution. If not fully dissolved, sonicate the sample for 5-10 minutes in a water bath sonicator.

  • If the peptide remains insoluble, add more solvent in small increments.

  • If it remains insoluble, repeat the process with a fresh sample of peptide using the next solvent in the troubleshooting guide (e.g., 10% acetic acid).

  • Once a suitable solvent is identified, you can proceed to dissolve the rest of your peptide stock.

Protocol 2: TFA Removal by HCl Lyophilization

Residual TFA can be exchanged for a more biologically compatible hydrochloride (HCl) salt.

  • Dissolve the peptide in distilled water at a concentration of approximately 1 mg/mL.

  • Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2-10 mM.

  • Allow the solution to stand at room temperature for at least one minute.

  • Flash-freeze the solution using liquid nitrogen or a dry ice/ethanol bath.

  • Lyophilize the sample overnight until all the liquid has been removed.

  • To ensure complete exchange, repeat steps 1-5 at least two more times.[1]

  • After the final lyophilization, reconstitute the peptide in your desired experimental buffer.

Protocol 3: TFA Removal by Ion-Exchange Chromatography (IEX)

This method is effective for exchanging counterions for charged peptides like Sakamototide.

  • Resin Preparation: Prepare a small column with a strong anion exchange resin. Ensure there is a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.

  • Equilibration: Equilibrate the column with a low ionic strength buffer.

  • Sample Loading: Dissolve the Sakamototide TFA salt in the equilibration buffer and load it onto the column. The positively charged peptide will flow through while the negatively charged TFA counterions will bind to the resin.

  • Collection: Collect the flow-through containing your peptide, now free of TFA.

  • Lyophilization: Lyophilize the collected fractions to obtain the peptide as a powder.

Visualizations

Troubleshooting Workflow for Peptide Solubility

G start Start: Lyophilized Sakamototide (TFA) small_scale Perform Small-Scale Solubility Test start->small_scale water Try Deionized Water + Sonication small_scale->water acid Try 10% Acetic Acid water->acid Failure dissolved Peptide Dissolved water->dissolved Success organic Try DMSO, then dilute with buffer acid->organic Failure acid->dissolved Success organic->dissolved Success insoluble Still Insoluble organic->insoluble Failure tfa_issue Consider TFA Interference Is TFA removal necessary? insoluble->tfa_issue tfa_issue->dissolved No, proceed with caution yes_tfa Yes tfa_issue->yes_tfa remove_tfa Perform TFA Removal Protocol (e.g., HCl Lyophilization) yes_tfa->remove_tfa no_tfa No retest Re-test Solubility in Desired Buffer remove_tfa->retest retest->dissolved

Caption: A step-by-step workflow for troubleshooting Sakamototide solubility issues.

AMPK Signaling Pathway

AMPK_Pathway cluster_upstream Upstream Signals cluster_downstream_on ATP Production (Activated) cluster_downstream_off ATP Consumption (Inhibited) AMP_ATP High AMP/ATP Ratio LKB1 LKB1 AMP_ATP->LKB1 activates AMPK AMPK LKB1->AMPK phosphorylates (Thr172) CaMKK2 CaMKKβ CaMKK2->AMPK phosphorylates (Thr172) Calcium Increased Cellular Ca2+ Calcium->CaMKK2 activates Glycolysis Glycolysis AMPK->Glycolysis FattyAcidOx Fatty Acid Oxidation AMPK->FattyAcidOx Autophagy Autophagy AMPK->Autophagy ProteinSynth Protein Synthesis (mTORC1) AMPK->ProteinSynth LipidSynth Lipid Synthesis AMPK->LipidSynth Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis

Caption: Simplified diagram of the AMPK signaling pathway activation and downstream effects.

References

Technical Support Center: Troubleshooting Peptide Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation issues with substrate peptides, including novel peptides like Sakamototide. The following resources offer troubleshooting strategies and detailed experimental protocols to mitigate peptide aggregation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a problem?

A1: Peptide aggregation is a phenomenon where peptide chains self-associate to form larger, often insoluble structures.[1][2] This can be a significant issue in research and drug development as it can lead to decreased peptide solubility, loss of biological activity, and difficulties in purification and handling.[1][3][4] Aggregates can range from reversible, non-covalent associations to highly structured, irreversible amyloid fibrils.[2]

Q2: What are the common causes of peptide aggregation?

A2: Several factors, both intrinsic to the peptide and extrinsic (environmental), can contribute to aggregation. These include:

  • Hydrophobicity: Peptides with a high proportion of hydrophobic amino acids are more prone to aggregation as they try to minimize their interaction with water.[1]

  • Secondary Structure: The formation of secondary structures, such as beta-sheets, can promote intermolecular interactions and lead to aggregation.[3][4]

  • pH and Isoelectric Point (pI): Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. At a pH close to the pI, electrostatic repulsion between peptide molecules is minimized, increasing the likelihood of aggregation.[2][5]

  • Concentration: Higher peptide concentrations increase the probability of intermolecular collisions and subsequent aggregation.[2][6]

  • Temperature: Temperature can affect peptide stability and solubility. While higher temperatures can sometimes increase solubility, they can also promote aggregation for some peptides. Repeated freeze-thaw cycles can also induce aggregation.[5][6]

  • Protecting Groups: During solid-phase peptide synthesis (SPPS), bulky and hydrophobic protecting groups on amino acid side chains can increase the tendency for aggregation.[1]

Q3: How can I detect peptide aggregation in my experiments?

A3: Several indicators can suggest peptide aggregation:

  • Visual Observation: The solution may appear cloudy or contain visible precipitates.[5]

  • Poor Resin Swelling (during SPPS): In solid-phase synthesis, the resin beads may clump together and not swell properly in the solvents.[1]

  • Incomplete Reactions (during SPPS): Aggregation on the resin can hinder deprotection and coupling reactions, leading to incomplete synthesis.[1][3][4]

  • Analytical Techniques: Techniques like High-Performance Liquid Chromatography (HPLC), Dynamic Light Scattering (DLS), and Thioflavin T (ThT) fluorescence assays can be used to detect and quantify aggregates.[7]

Troubleshooting Guide

If you are experiencing issues with peptide aggregation, consider the following troubleshooting steps.

Initial Assessment and Solubilization Strategy

A logical first step in troubleshooting is to assess the peptide's properties and systematically test its solubility.

cluster_0 Peptide Solubility Troubleshooting Workflow start Start: Lyophilized Peptide check_properties Assess Peptide Properties (Sequence, pI, Hydrophobicity) start->check_properties try_water Attempt to Dissolve in Sterile Water check_properties->try_water is_soluble_water Is it Soluble? try_water->is_soluble_water acidic_basic Insoluble in Water is_soluble_water->acidic_basic No success Peptide Solubilized is_soluble_water->success Yes try_acid_base Use Acidic (0.1M Acetic Acid) or Basic (0.1M Ammonium (B1175870) Bicarbonate) Buffer based on pI acidic_basic->try_acid_base is_soluble_ab Is it Soluble? try_acid_base->is_soluble_ab organic_solvent Insoluble in Aqueous Buffers is_soluble_ab->organic_solvent No is_soluble_ab->success Yes try_organic Use Minimal Organic Solvent (e.g., DMSO, DMF) then slowly add aqueous buffer organic_solvent->try_organic is_soluble_org Is it Soluble? try_organic->is_soluble_org optimize Optimize Buffer Conditions (pH, Additives) is_soluble_org->optimize No is_soluble_org->success Yes fail Aggregation Persists (Consider resynthesis with aggregation-disrupting elements) optimize->fail

Caption: A workflow for troubleshooting peptide solubility.
Buffer Optimization and Additives

Optimizing the buffer composition is a critical step in preventing peptide aggregation. The following table summarizes common additives and their mechanisms of action.

Additive CategoryExample(s)Mechanism of ActionTypical Concentration
Sugars Sucrose, TrehaloseStabilize the native conformation of the peptide.5-10% (w/v)[5]
Polyols Glycerol, MannitolIncrease solvent viscosity and stabilize peptide structure.10-50% (v/v)[5]
Amino Acids Arginine, GlycineCan reduce non-specific interactions and aggregation.[2][5]50-250 mM[5]
Detergents Tween 20, Triton X-100Can prevent hydrophobic aggregation at low concentrations.[5][8]0.01-0.1% (v/v)[5]
Organic Solvents Dimethyl sulfoxide (B87167) (DMSO)Disrupt hydrophobic interactions.<10% (v/v)[5]

Experimental Protocols

Protocol 1: General Peptide Solubility Assay

This protocol provides a systematic approach to determine the solubility of a peptide.

Materials:

  • Lyophilized peptide

  • Sterile, purified water

  • 0.1 M Acetic Acid

  • 0.1 M Ammonium Bicarbonate

  • Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Initial Water Solubility Test:

    • Add a small volume of sterile, purified water to the lyophilized peptide to achieve a high concentration (e.g., 10 mg/mL).

    • Vortex the solution for 30 seconds.

    • If the peptide does not dissolve, sonicate for 5-10 minutes.

    • Visually inspect for undissolved particles. If the solution is clear, the peptide is soluble in water at this concentration.[5]

  • Acidic or Basic Condition Test (if insoluble in water):

    • Based on the peptide's net charge at neutral pH (calculated from its sequence), add small aliquots of either 0.1 M acetic acid (for basic peptides) or 0.1 M ammonium bicarbonate (for acidic peptides) to the peptide suspension.

    • Vortex after each addition until the peptide dissolves.[5]

  • Organic Solvent Test (if insoluble in aqueous solutions):

    • Add a minimal volume of DMSO to the peptide and vortex until it dissolves.

    • Slowly add the desired aqueous buffer to the peptide-DMSO solution dropwise while vortexing to reach the final concentration.[5]

  • Final Clarification:

    • Once the peptide appears dissolved, centrifuge the solution at high speed (>10,000 x g) for 5-10 minutes to pellet any remaining micro-aggregates.

    • Carefully transfer the supernatant to a new tube. This is your stock solution.[5]

Protocol 2: Thioflavin T (ThT) Aggregation Assay

This assay is used to detect the formation of amyloid-like fibrils, a common type of peptide aggregate.

Materials:

  • Peptide stock solution

  • Assay buffer (e.g., PBS)

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • 96-well black microplate

  • Plate reader with fluorescence detection (Excitation ~440 nm, Emission ~485 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of your peptide at the desired concentration in the assay buffer. It is recommended to filter the peptide solution through a 0.22 µm filter to remove any pre-existing aggregates.[5]

    • Prepare a working solution of ThT in the assay buffer. A final concentration of 10-20 µM ThT in the well is typical.[5]

  • Assay Setup:

    • In a 96-well plate, add your peptide solution.

    • Include control wells: "Buffer only" and "Buffer with ThT".

    • Add the ThT working solution to all wells containing the peptide and the "Buffer with ThT" control.

  • Measurement:

    • Incubate the plate at the desired temperature, with or without agitation.

    • Measure the fluorescence intensity at regular intervals. An increase in fluorescence over time indicates the formation of beta-sheet-rich aggregates.[2]

Hypothetical Signaling Pathway Involving a Substrate Peptide

While the specific signaling pathway for Sakamototide is not publicly available, many substrate peptides are involved in kinase signaling cascades. Below is a generalized representation of a hypothetical stress-activated signaling pathway where a peptide substrate might be involved.

cluster_1 Hypothetical Stress-Activated Signaling Pathway stress Cellular Stress (e.g., ROS, ER Stress) ask1 ASK1 (MAP3K) stress->ask1 mkk47 MKK4/7 (MAP2K) ask1->mkk47 mkk36 MKK3/6 (MAP2K) ask1->mkk36 jnk JNK (MAPK) mkk47->jnk p38 p38 (MAPK) mkk36->p38 sakamototide Sakamototide Substrate Peptide jnk->sakamototide Phosphorylation p38->sakamototide Phosphorylation response Cellular Response (Apoptosis, Inflammation) sakamototide->response

Caption: A generalized stress-activated kinase cascade.

This diagram illustrates how a cellular stressor can activate a series of kinases (ASK1, MKKs, JNK/p38), which in turn could phosphorylate a substrate peptide like Sakamototide, leading to a downstream cellular response.[9] Understanding the signaling context of your peptide can help in designing experiments and interpreting results, especially when troubleshooting issues like aggregation that might affect its function.

References

Technical Support Center: Sakamototide-Based Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal in Sakamototide-based kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is Sakamototide and for which kinases is it a substrate?

Sakamototide is a synthetic peptide used as a substrate for members of the AMP-activated protein kinase (AMPK) family.[1][2] It has been specifically utilized in assays for NUAK1 and NUAK2 (NUAK family SNF1-like kinase 1 and 2), which are activated by the LKB1 tumour suppressor kinase.[3][4][5][6][7]

Q2: What is the principle of a luminescence-based kinase assay using Sakamototide?

In a typical luminescence-based kinase assay, the kinase (e.g., NUAK1) transfers the gamma-phosphate from ATP to the Sakamototide peptide. The amount of ADP produced is then measured. In assays like ADP-Glo™, the remaining ATP is first depleted, and then the ADP is converted back to ATP. This newly synthesized ATP is used by a luciferase to generate a light signal that is directly proportional to the kinase activity. Therefore, a higher light signal corresponds to higher kinase activity.

Q3: What are the common causes of a low luminescent signal in my Sakamototide-based kinase assay?

A low signal can originate from several factors, including:

  • Inactive Kinase: The enzyme may have lost activity due to improper storage or handling.

  • Suboptimal Reagent Concentrations: Incorrect concentrations of Sakamototide, kinase, or ATP can limit the reaction.

  • Reagent Degradation: ATP solutions are susceptible to degradation, and repeated freeze-thaw cycles of the kinase or other reagents can reduce their effectiveness.

  • Incorrect Assay Buffer: The buffer composition, including pH and necessary cofactors like Mg²⁺, is critical for optimal enzyme activity.

  • Short Incubation Times: The kinase reaction may not have proceeded long enough to generate a sufficient amount of product.

  • Inappropriate Microplate Choice: For luminescent assays, white, opaque plates are essential to maximize the light signal.

  • Instrument Settings: Incorrect settings on the luminometer, such as gain or integration time, can lead to low readings.

Troubleshooting Guide: Low Signal

Use the following guide to diagnose and resolve common issues leading to a low signal in your Sakamototide-based kinase assay.

Problem Area 1: Reagents and Assay Components
Potential Cause Recommended Action
Degraded Kinase - Ensure the kinase has been stored at the recommended temperature (typically -80°C).- Avoid repeated freeze-thaw cycles by aliquoting the enzyme upon first use.- Test the kinase activity with a known positive control substrate if available.
Degraded ATP - Prepare fresh ATP solutions from a powder stock.- Aliquot and store at -20°C or -80°C. Avoid multiple freeze-thaw cycles.
Incorrect Sakamototide Concentration - Verify the correct dilution of your Sakamototide stock.- The optimal concentration should be determined empirically but a starting point of 200 µM has been used in published radioactive assays.[7]
Suboptimal ATP Concentration - Ensure the ATP concentration is appropriate for your kinase. A concentration of 100 µM has been used in published radioactive NUAK1/2 assays with Sakamototide.[7]
Incorrect Buffer Composition - Confirm that your assay buffer has the correct pH and contains essential cofactors (e.g., MgCl₂).- A typical buffer for AMPK family kinases is 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, and 50µM DTT.
Problem Area 2: Experimental Procedure
Potential Cause Recommended Action
Inadequate Incubation Time - Perform a time-course experiment to determine the optimal reaction time where the product formation is linear.- A 60-minute incubation at room temperature is a common starting point for similar assays.
Incorrect Plate Type - For luminescence assays, always use white, opaque-walled microplates to maximize light reflection and signal intensity.
Pipetting Errors - Ensure accurate and consistent pipetting, especially for small volumes.- Use calibrated pipettes and appropriate tips.
Problem Area 3: Instrumentation
Potential Cause Recommended Action
Suboptimal Luminometer Settings - Increase the integration time (e.g., 0.5-1 second) to collect more signal.- Adjust the gain or sensitivity settings of the instrument. Consult your luminometer's manual for optimization procedures.
Incorrect Filter Selection - Ensure that no emission filters are used unless specified by the assay kit, as this can reduce the luminescent signal.

Experimental Protocols

Key Reagent Information
ReagentSequence/PropertiesRecommended Storage
Sakamototide Peptide ALNRTSSDSALHRRR[3]Store lyophilized peptide at -20°C. Reconstituted solutions should be aliquoted and stored at -20°C or -80°C to avoid freeze-thaw cycles.
NUAK1/NUAK2 Kinase Recombinant enzymeStore at -80°C in appropriate storage buffer containing glycerol (B35011) to prevent freezing. Aliquot to avoid repeated freeze-thaw cycles.
ATP Adenosine 5'-triphosphateStore powder at -20°C. Prepare solutions in buffer, aliquot, and store at -20°C or -80°C.
General Protocol for a Luminescence-Based Sakamototide Kinase Assay (e.g., ADP-Glo™ Principle)

This is a generalized protocol and should be optimized for your specific experimental conditions.

  • Reagent Preparation:

    • Prepare a 10X stock of Sakamototide peptide in kinase assay buffer.

    • Prepare a 10X stock of ATP in kinase assay buffer.

    • Dilute the NUAK kinase to the desired concentration in kinase assay buffer. The optimal concentration should be determined via an enzyme titration.

  • Kinase Reaction:

    • In a white, 384-well plate, add the following in order:

      • 1 µL of test compound or DMSO vehicle control.

      • 2 µL of diluted NUAK kinase.

      • 2 µL of a mix of Sakamototide and ATP (to achieve final desired concentrations, e.g., 200 µM Sakamototide and 100 µM ATP).

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (ADP-Glo™ Example):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30 minutes.

  • Measurement:

    • Read the luminescence on a plate reader with an integration time of 0.5 to 1 second.

Visualizations

AMPK_Signaling_Pathway AMPK Signaling Pathway LKB1 LKB1 NUAK1_NUAK2 NUAK1 / NUAK2 LKB1->NUAK1_NUAK2 Activates AMP_ATP_Ratio Increased AMP/ATP Ratio AMPK AMPK AMP_ATP_Ratio->AMPK Allosterically Activates AMPK->NUAK1_NUAK2 Family Member Downstream Downstream Targets (e.g., MYPT1) NUAK1_NUAK2->Downstream Phosphorylates Cellular_Response Cellular Response (e.g., Cell Adhesion, Migration) Downstream->Cellular_Response

Caption: Simplified AMPK signaling pathway showing the activation of NUAK kinases.

Kinase_Assay_Workflow Luminescent Kinase Assay Workflow cluster_0 Kinase Reaction cluster_1 Signal Generation (ADP-Glo™) Reagents Combine Kinase, Sakamototide, ATP, and Test Compound Incubation1 Incubate (e.g., 60 min at RT) Reagents->Incubation1 Add_ADP_Glo Add ADP-Glo™ Reagent (Depletes ATP) Incubation1->Add_ADP_Glo Incubation2 Incubate (e.g., 40 min at RT) Add_ADP_Glo->Incubation2 Add_Detection Add Kinase Detection Reagent Incubation2->Add_Detection Incubation3 Incubate (e.g., 30 min at RT) Add_Detection->Incubation3 Read_Signal Read Luminescence Incubation3->Read_Signal

Caption: Experimental workflow for a Sakamototide-based luminescent kinase assay.

Troubleshooting_Guide Troubleshooting Low Signal Start Low Signal Detected Check_Reagents Check Reagents Start->Check_Reagents Check_Procedure Check Assay Procedure Start->Check_Procedure Check_Instrument Check Instrument Settings Start->Check_Instrument Reagent_Concentration Verify Concentrations (Kinase, Sakamototide, ATP) Check_Reagents->Reagent_Concentration Concentration? Reagent_Storage Check Storage Conditions and Aliquoting Check_Reagents->Reagent_Storage Degradation? Plate_Type Using White, Opaque Plate? Check_Procedure->Plate_Type Incubation_Time Optimize Incubation Time? Check_Procedure->Incubation_Time Pipetting Verify Pipetting Accuracy? Check_Procedure->Pipetting Gain_Setting Optimize Gain/Sensitivity? Check_Instrument->Gain_Setting Integration_Time Increase Integration Time? Check_Instrument->Integration_Time Prepare_Fresh Prepare Fresh Reagents (especially ATP) Reagent_Storage->Prepare_Fresh

Caption: A logical troubleshooting guide for low signal in kinase assays.

References

High background in AMPK assay with Sakamototide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering high background signals in AMP-activated protein kinase (AMPK) assays, with a specific focus on the use of the peptide activator, Sakamototide.

Troubleshooting Guide: High Background in AMPK Assay with Sakamototide

High background can obscure the true signal from kinase activity, leading to a low signal-to-noise ratio and unreliable data. This guide provides a systematic approach to identifying and resolving the root causes of this issue.

Frequently Asked Questions (FAQs)

Q1: I am observing a high background signal in my luminescence-based AMPK assay when using Sakamototide. What are the potential causes?

High background in your assay can stem from several factors related to the reagents, assay conditions, and the specific properties of Sakamototide. Potential causes include:

  • Reagent-Based Issues:

    • Contaminated Reagents: Buffers, ATP solutions, or the kinase preparation itself may be contaminated with ATPases, other kinases, or luminescent impurities.[1]

    • Suboptimal Reagent Concentrations: The concentrations of ATP, the substrate peptide (e.g., SAMS peptide), or the detection reagents may be too high, leading to non-specific signal generation.[1]

    • Sakamototide Purity and Handling: Impurities in the Sakamototide preparation or degradation due to improper storage and handling could contribute to off-target effects or direct interference with the assay components.

  • Assay Condition-Based Issues:

    • Incorrect Incubation Times: excessively long incubation times for either the kinase reaction or the signal detection step can lead to the accumulation of non-enzymatic signal.[1][2]

    • Assay Plate Issues: Certain types of microplates can contribute to background luminescence.[1][2] Opaque, white-walled plates are generally recommended for luminescence assays to maximize signal reflection.[2][3]

    • Buffer Composition: The buffer composition may not be optimal for the specific assay, leading to non-specific interactions or enzyme instability.

  • Sakamototide-Specific Issues:

    • Peptide Solubility and Aggregation: Poor solubility or aggregation of Sakamototide in the assay buffer can cause light scattering and interfere with the luminescent signal.[4][5]

    • Off-Target Effects: While Sakamototide is known to activate AMPK, high concentrations could potentially lead to off-target effects on other kinases or cellular components present as contaminants in the enzyme preparation, contributing to the background signal.[2][6]

    • Direct Interference with Luminescence: The peptide itself might possess intrinsic fluorescent or luminescent properties or could interfere with the luciferase enzyme used in many commercial kinase assays.[3][7]

Q2: How can I troubleshoot high background caused by my reagents?

A systematic check of your reagents is a crucial first step.

  • Use Fresh, High-Purity Reagents: Prepare fresh ATP and buffer solutions for each experiment.[1] Ensure the Sakamototide peptide is of high purity and has been stored correctly according to the manufacturer's instructions.

  • Optimize Reagent Concentrations:

    • ATP: Titrate the ATP concentration to find the optimal level that provides a good signal window without elevating the background.[1]

    • Sakamototide: Perform a dose-response curve for Sakamototide to determine the optimal concentration for AMPK activation without causing a high background.

    • Enzyme: Titrate the AMPK enzyme to find a concentration that gives a linear response over the desired reaction time.

  • Reagent Quality Control: If possible, test the purity of your Sakamototide preparation.

Q3: What aspects of the assay conditions should I optimize to reduce high background?

Fine-tuning your assay protocol can significantly reduce non-specific signals.

  • Optimize Incubation Times: Perform a time-course experiment to determine the linear range for both the kinase reaction and the detection step.[1] Reading samples too early or too late can negatively impact the signal-to-noise ratio.[2]

  • Select the Right Assay Plate: Use opaque, white-walled microplates designed for luminescence assays to maximize signal and minimize crosstalk between wells.[2][3]

  • Ensure Proper Mixing: Inadequate mixing of reagents can lead to inconsistencies. Ensure all components are thoroughly mixed.[8] However, avoid introducing bubbles, as they can scatter light and lead to erroneous readings.[2]

  • Review Buffer Composition: A standard kinase assay buffer often contains components like MOPS or HEPES, MgCl₂, and DTT.[1][8][9] Ensure your buffer is at the optimal pH and ionic strength for AMPK activity.

Q4: How do I address potential issues specific to Sakamototide?

Given that Sakamototide is a peptide, it has specific properties that need to be considered.

  • Ensure Complete Solubilization: The solubility of a peptide is highly dependent on its amino acid sequence.[4][10] If Sakamototide is not fully dissolved, it can form aggregates that interfere with the assay.

    • Consult the manufacturer's data sheet for recommended solvents.

    • If solubility information is unavailable, test the solubility of a small amount first.[4] For potentially hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO and then diluting into the aqueous assay buffer may be necessary.[10]

  • Perform Control Experiments:

    • No-Enzyme Control: Include wells with all reagents, including Sakamototide, but without the AMPK enzyme. This will reveal if Sakamototide or other components are contributing to the background signal directly.

    • No-Substrate Control: Include wells with the enzyme and Sakamototide but without the peptide substrate (e.g., SAMS). This can help identify any substrate-independent activity.

  • Evaluate for Off-Target Effects: If you suspect off-target effects, consider using a structurally different AMPK activator as a comparison. If the high background is specific to Sakamototide, it may suggest an off-target interaction.[11]

Experimental Protocols

Standard AMPK Activity Assay Protocol (Luminescence-Based)

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a 1X kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).[8][9]

    • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay will need to be optimized.

    • AMPK Enzyme: Dilute the active AMPK enzyme in kinase dilution buffer (e.g., 1X kinase buffer with 50 ng/µl BSA and 5% glycerol).[8][9]

    • Substrate Solution: Prepare the substrate peptide (e.g., SAMS peptide) in kinase buffer.

    • Sakamototide Solution: Prepare a stock solution of Sakamototide in an appropriate solvent (e.g., water or DMSO) and then dilute to the desired concentrations in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted AMPK enzyme solution to the wells of a white, opaque-walled 384-well plate.

    • Add 2.5 µL of the Sakamototide solution or vehicle control.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP and substrate peptide mix.

    • Incubate the plate at 30°C for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction and detect the remaining ATP using a commercial luminescence-based ATP detection kit (e.g., ADP-Glo™ Kinase Assay) according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a reagent to convert the generated ADP back to ATP, which is then detected by a luciferase reaction.[12]

    • Read the luminescence on a plate reader.

Data Presentation

Table 1: Troubleshooting Summary for High Background in AMPK Assay

Potential Cause Troubleshooting Step Expected Outcome
Reagent Contamination Use fresh, high-purity reagents. Filter-sterilize buffers.Reduction in background signal in no-enzyme control wells.
Suboptimal Reagent Concentration Titrate ATP, Sakamototide, and AMPK enzyme concentrations.Identification of optimal concentrations that maximize the signal-to-noise ratio.
Incorrect Incubation Time Perform a time-course experiment for the kinase reaction and detection step.Determination of the linear range of the assay, avoiding signal saturation or non-enzymatic signal generation.
Assay Plate Issues Use opaque, white-walled plates suitable for luminescence.Minimized crosstalk and background luminescence from the plate itself.
Sakamototide Solubility Ensure complete dissolution of Sakamototide. Test different solvents if necessary.Reduced light scattering and consistent results across replicate wells.
Sakamototide Interference Run controls with Sakamototide but without enzyme.Determine if Sakamototide directly contributes to the luminescent signal.
Off-Target Effects Compare with a structurally different AMPK activator.Differentiate between a general assay issue and a Sakamototide-specific effect.

Visualizations

Signaling Pathway

AMPK_Activation_Pathway AMPK Activation Pathway cluster_0 Cellular Stress cluster_1 Activators Low Glucose Low Glucose Increased AMP/ATP Ratio Increased AMP/ATP Ratio Low Glucose->Increased AMP/ATP Ratio Hypoxia Hypoxia Hypoxia->Increased AMP/ATP Ratio Sakamototide Sakamototide AMPK AMPK Sakamototide->AMPK Direct Activation AMP AMP AMP->AMPK Allosteric Activation Increased AMP/ATP Ratio->AMP Downstream Targets Downstream Targets AMPK->Downstream Targets Phosphorylation LKB1 LKB1 LKB1->AMPK Phosphorylation (Thr172) Metabolic Regulation Metabolic Regulation Downstream Targets->Metabolic Regulation

Caption: Diagram of the AMPK signaling pathway showing activation by cellular stress and direct activators like Sakamototide.

Experimental Workflow

Caption: A logical workflow for troubleshooting high background in AMPK assays.

References

Technical Support Center: Optimizing Buffer Conditions for Therapeutic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on a specific peptide named "Sakamototide" is not publicly available. This guide provides a comprehensive framework for optimizing buffer conditions for a generic therapeutic peptide, hereafter referred to as "Peptide X," based on established principles of peptide formulation and stability. Researchers should adapt these guidelines to the specific physicochemical properties of their peptide of interest.

Frequently Asked Questions (FAQs)

A selection of frequently asked questions regarding the optimization of buffer conditions for therapeutic peptides.

Q1: What is the first step in optimizing a buffer for a new therapeutic peptide?

The initial and most critical step is to determine the optimal pH for the peptide's stability.[1][2][3][4][5] The pH of the formulation can significantly impact the peptide's net charge, solubility, and susceptibility to chemical degradation pathways such as deamidation and hydrolysis.[4][6] A pH screening study is recommended to identify a pH range where the peptide exhibits maximum stability and solubility.

Q2: How does the choice of buffer species affect peptide stability?

Different buffer systems can be employed to maintain the desired pH, including citrate, phosphate, acetate, and Tris.[1][7] The choice of buffer is crucial as the buffer ions themselves can interact with the peptide and influence its stability.[8] It is important to screen various buffer systems to find one that is compatible with the peptide and does not catalyze degradation or aggregation.[9]

Q3: What is the role of ionic strength in a peptide formulation?

Ionic strength, adjusted with salts like sodium chloride, can influence peptide stability by modulating electrostatic interactions.[6] For peptides that carry a net charge, increasing ionic strength can screen these charges, which may either be beneficial or detrimental to stability, depending on whether repulsive or attractive forces are dominant in the aggregation pathway.[6][10] The effect of ionic strength on peptide stability can be complex and should be evaluated on a case-by-case basis.[10][11]

Q4: What are excipients and how can they improve peptide stability?

Excipients are inactive substances added to a pharmaceutical formulation to improve its stability, solubility, and other characteristics.[1][12] For peptide formulations, common excipients include:

  • Sugars and Polyols (e.g., sucrose, mannitol, trehalose): These can act as cryoprotectants and lyoprotectants, stabilizing the peptide during freeze-drying and storage.[1][12][13]

  • Surfactants (e.g., polysorbates): These can prevent aggregation at interfaces and reduce adsorption to container surfaces.[12][14][15]

  • Amino Acids (e.g., arginine, glycine): Certain amino acids can act as stabilizers and solubility enhancers.[12]

  • Antioxidants (e.g., ascorbic acid): These are used to protect peptides from oxidative degradation, particularly those containing methionine or cysteine residues.[1]

Troubleshooting Guide

A guide to addressing common issues encountered during the formulation of therapeutic peptides.

Q1: My peptide is aggregating in the chosen buffer. What should I do?

Peptide aggregation is a common issue that can lead to loss of activity and potential immunogenicity.[6] If you observe aggregation, consider the following troubleshooting steps:

  • Adjust the pH: Move the pH of the buffer further away from the peptide's isoelectric point (pI) to increase the net charge and electrostatic repulsion between peptide molecules.[6]

  • Modify Ionic Strength: Systematically vary the salt concentration. In some cases, increasing ionic strength can shield charges and promote aggregation, while in others it can be stabilizing.[6][16]

  • Add Stabilizing Excipients: Incorporate surfactants like polysorbates to prevent surface-induced aggregation, or use sugars and polyols to enhance conformational stability.[12][13]

  • Lower Peptide Concentration: High peptide concentrations can favor aggregation.[6] If possible for the intended application, test lower concentrations.

Q2: The peptide is showing low solubility in my buffer system. How can I improve this?

Poor solubility can hinder formulation development and administration.[1] To improve peptide solubility:

  • pH Optimization: Ensure the buffer pH is not near the peptide's isoelectric point, where solubility is typically at its minimum.[8][17]

  • Use of Solubilizing Excipients: Certain amino acids, like arginine, can enhance the solubility of other peptides.[16]

  • Consider Organic Co-solvents: In some cases, the addition of a small amount of an organic co-solvent may improve solubility, but its impact on stability must be carefully evaluated.[9]

  • For Hydrophobic Peptides: If dealing with a particularly hydrophobic peptide, consider dissolving it first in a small amount of an organic solvent like DMSO or DMF before adding it to the aqueous buffer.[18]

Q3: I am observing chemical degradation of my peptide over time. What are the likely causes and solutions?

Chemical instability involves the modification of amino acid residues through processes like oxidation, deamidation, and hydrolysis.[19] To mitigate chemical degradation:

  • Identify the Degradation Pathway: Use analytical techniques like mass spectrometry to identify the specific type of degradation occurring.[20][21]

  • pH and Buffer Optimization: The rates of many degradation reactions are highly pH-dependent.[4] A thorough pH screening can identify a range where these reactions are minimized.

  • Protect from Oxidation: If oxidation is the issue (commonly affecting Met and Cys residues), add antioxidants to the formulation and consider manufacturing under an inert atmosphere (e.g., nitrogen).[1]

  • Control Temperature: Store the peptide formulation at recommended temperatures, as higher temperatures accelerate most chemical degradation reactions.

Quantitative Data Summary

The following tables present hypothetical data for "Peptide X" to illustrate the impact of buffer conditions on its stability.

Table 1: Effect of pH and Buffer Type on "Peptide X" Stability

Buffer System (50 mM)pH% Purity after 14 days at 40°C (RP-HPLC)% Aggregation after 14 days at 40°C (SEC)
Sodium Acetate4.098.5%0.5%
Sodium Acetate5.095.2%1.8%
Sodium Phosphate6.092.1%3.5%
Sodium Phosphate7.088.4%5.2%
Tris-HCl8.085.6%4.1%

Table 2: Influence of Ionic Strength and Excipients on "Peptide X" Stability in 50 mM Sodium Acetate, pH 4.0

ExcipientIonic Strength (NaCl)% Purity after 14 days at 40°C (RP-HPLC)% Aggregation after 14 days at 40°C (SEC)
None0 mM98.5%0.5%
None150 mM97.9%1.2%
5% Sucrose150 mM98.8%0.4%
0.02% Polysorbate 80150 mM98.1%0.2%
5% Sucrose + 0.02% Polysorbate 80150 mM99.1%0.1%

Experimental Protocols

Detailed methodologies for key experiments to assess peptide stability.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

This method is used to separate the intact peptide from its degradation products and impurities, allowing for quantification of purity.[20][22][23]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 stationary phase, typically with a particle size of 3-5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

  • Procedure:

    • Prepare peptide samples at a concentration of 1 mg/mL in the test buffer.

    • Inject a fixed volume (e.g., 20 µL) of the sample onto the HPLC column.

    • Run the gradient elution program.

    • Integrate the peak areas of the intact peptide and all degradation products.

    • Calculate the purity as the percentage of the main peptide peak area relative to the total peak area.

Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring

This fluorescence-based assay is used to detect the formation of amyloid-like fibrillar aggregates.[6]

  • Materials:

    • Thioflavin T (ThT) stock solution (e.g., 1 mM in water).

    • Peptide samples in test buffers.

    • 96-well black microplate.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare a working solution of ThT in the appropriate buffer (e.g., 25 µM ThT in 50 mM glycine-NaOH, pH 8.5).

    • In a 96-well plate, add a small volume of the peptide sample (e.g., 10 µL of a 1 mg/mL solution).

    • Add the ThT working solution to each well to a final volume of 200 µL.

    • Incubate the plate at room temperature for 5 minutes, protected from light.

    • Measure the fluorescence intensity using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

    • An increase in fluorescence intensity compared to a control (buffer only) indicates the presence of fibrillar aggregates.

Visualizations

Diagrams illustrating key workflows and concepts in peptide formulation.

experimental_workflow Experimental Workflow for Buffer Optimization cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Formulation Refinement cluster_2 Phase 3: Stability Testing start Define Peptide X Properties (pI, sequence, hydrophobicity) ph_screen pH Screening (e.g., pH 3-8) start->ph_screen buffer_screen Buffer System Screening (Citrate, Acetate, Phosphate, Tris) ph_screen->buffer_screen ionic_strength Ionic Strength Optimization (0-200 mM NaCl) buffer_screen->ionic_strength excipient_screen Excipient Screening (Sugars, Surfactants, Amino Acids) ionic_strength->excipient_screen stability_study Accelerated Stability Study (e.g., 40°C for 4 weeks) excipient_screen->stability_study analysis Analytical Testing (RP-HPLC, SEC, MS, ThT Assay) stability_study->analysis end_node Select Lead Formulation analysis->end_node

Caption: A typical experimental workflow for optimizing peptide buffer conditions.

troubleshooting_tree Troubleshooting Peptide Instability cluster_aggregation Physical Instability cluster_degradation Chemical Instability instability Peptide Instability Observed aggregation Aggregation / Precipitation instability->aggregation Physical degradation Chemical Degradation instability->degradation Chemical ph_adjust Adjust pH away from pI aggregation->ph_adjust ionic_strength Vary Ionic Strength aggregation->ionic_strength add_surfactant Add Surfactant (e.g., Polysorbate) aggregation->add_surfactant oxidation Oxidation? degradation->oxidation deamidation Deamidation / Hydrolysis? degradation->deamidation oxidation->deamidation No add_antioxidant Add Antioxidant; Use Inert Gas oxidation->add_antioxidant Yes optimize_ph Optimize pH & Buffer deamidation->optimize_ph Yes

Caption: A decision tree for troubleshooting common peptide stability issues.

degradation_pathways Common Peptide Degradation Pathways cluster_chemical Chemical Degradation cluster_physical Physical Degradation peptide Intact Peptide oxidation Oxidation (Met, Cys, Trp) peptide->oxidation O2, light, metal ions deamidation Deamidation (Asn, Gln) peptide->deamidation pH, temperature hydrolysis Hydrolysis (Peptide Bond Cleavage) peptide->hydrolysis pH extremes aggregation Aggregation peptide->aggregation concentration, pH, ionic strength adsorption Surface Adsorption peptide->adsorption container surface

Caption: An overview of major physical and chemical degradation pathways for peptides.

References

Technical Support Center: Sakamototide Peptide Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sakamototide. The focus is on mitigating the effects of trifluoroacetic acid (TFA), a common remnant from peptide synthesis that can significantly impact experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is trifluoroacetic acid (TFA) and why is it present in my Sakamototide preparation?

A1: Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase synthesis and purification of peptides like Sakamototide.[1][2][3] It is utilized to cleave the synthesized peptide from the solid support resin and to improve separation during high-performance liquid chromatography (HPLC) purification.[1][2][4] Consequently, residual TFA often remains in the final lyophilized peptide product as a counter-ion, forming salts with the peptide.[1][5]

Q2: How can residual TFA affect my experiments with Sakamototide?

A2: Residual TFA can have several undesirable effects on your experiments:

  • Biological Activity: TFA can alter the secondary structure and biological activity of Sakamototide, potentially leading to reduced potency or altered signaling outcomes.[1][5]

  • Cellular Toxicity: TFA can be toxic to cells in culture, which may lead to artifacts in cell-based assays, such as decreased cell viability or inhibition of cell proliferation.[4][6]

  • Assay Interference: TFA can interfere with certain analytical techniques. For instance, its strong absorbance at 1673 cm⁻¹ can overlap with the amide I band of peptides, complicating secondary structure analysis by infrared spectroscopy.[4] It can also lower the pH of your experimental solutions, which might affect assay conditions.[4]

  • Physicochemical Properties: The presence of TFA as a counter-ion can affect the solubility and aggregation properties of Sakamototide.[1][7]

Q3: What is the acceptable level of TFA in my Sakamototide sample?

A3: The acceptable level of TFA is highly dependent on the specific application. For sensitive cell-based assays, even nanomolar concentrations of TFA have been reported to affect cell growth.[6] For less sensitive applications like structural studies or in vitro binding assays, higher concentrations may be tolerated. It is generally recommended to minimize TFA content, and for in vivo studies, it is crucial to exchange TFA for a more biocompatible counter-ion like acetate (B1210297) or hydrochloride.[2][4]

Q4: How can I remove or reduce TFA from my Sakamototide sample?

A4: Several methods are available to remove or exchange the TFA counter-ion:

  • Lyophilization with Hydrochloric Acid (HCl): This involves repeatedly dissolving the peptide in a dilute HCl solution and then lyophilizing it. The stronger acid (HCl) displaces the TFA, which is removed as a volatile acid during freeze-drying.[1][8][9]

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. The peptide solution is passed through a resin that binds the peptide, allowing the TFA counter-ions to be washed away. The peptide is then eluted with a different salt solution, such as one containing acetate or chloride.[8][10]

  • Reversed-Phase HPLC with TFA-free mobile phase: A specialized HPLC protocol using a mobile phase containing a different acid, such as acetic acid, can be used to exchange the counter-ion.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or lower than expected Sakamototide activity in cell-based assays. Residual TFA may be inhibiting cell growth or interfering with Sakamototide's interaction with its target.[4][6]1. Quantify the residual TFA in your peptide stock. 2. Perform a TFA/HCl or TFA/acetate exchange to remove the TFA. 3. Include a TFA control in your experiments to assess its direct effect on your cells.
Poor solubility of Sakamototide in aqueous buffers. The TFA salt form of the peptide may have different solubility characteristics. TFA can also promote aggregation in some peptides.[1][11]1. Try dissolving the peptide in a small amount of organic solvent like DMSO before diluting with your aqueous buffer. 2. Consider exchanging the TFA counter-ion to hydrochloride or acetate, which may improve solubility.[1]
Variability between different batches of Sakamototide. Different synthesis and purification runs can result in varying levels of residual TFA, leading to batch-to-batch inconsistency.[7]1. Quantify the TFA content for each new batch of peptide. 2. Standardize your laboratory's procedure for TFA removal to ensure consistency across all batches before use.
Unexpected pH drop in your experimental buffer after adding Sakamototide. Residual TFA is acidic and can lower the pH of a poorly buffered solution.[4]1. Ensure your experimental buffer has sufficient buffering capacity. 2. Check the pH of your final solution after adding the peptide and adjust if necessary. 3. Removing the TFA will also mitigate this issue.

Quantitative Impact of TFA on Peptide Assays

Parameter Effect of TFA Reported Quantitative Impact References
Cell Proliferation InhibitionInhibition of osteoblast growth observed at concentrations as low as 10 nM.[6]
Cell Growth StimulationEnhanced protein synthesis and cell growth in some cell types at concentrations of 0.5–7.0 mM.[6]
Peptide Content Reduction of Net Peptide WeightResidual TFA can account for 10-45% of the total peptide weight.
Infrared Spectroscopy Signal InterferenceStrong absorbance at 1673 cm⁻¹, which can obscure the peptide's amide I band.[4]

Experimental Protocols

Protocol 1: TFA Removal by Lyophilization with HCl

This protocol is a common method for exchanging TFA for chloride ions.[1][9]

Materials:

  • Sakamototide (TFA salt)

  • Distilled, deionized water

  • 100 mM Hydrochloric acid (HCl) solution

  • Lyophilizer

Procedure:

  • Dissolve the Sakamototide peptide in distilled water at a concentration of 1 mg/mL.[1]

  • Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.[1]

  • Allow the solution to stand at room temperature for at least 1 minute.[1]

  • Freeze the solution rapidly, preferably in liquid nitrogen.[1]

  • Lyophilize the frozen sample overnight until all the solvent is removed.

  • To ensure complete removal, repeat steps 1-5 at least two more times.[1]

  • After the final lyophilization, reconstitute the peptide (now in the hydrochloride salt form) in the desired buffer for your experiment.

Protocol 2: Quantification of Residual TFA by Ion Chromatography (IC)

This protocol provides a general guideline for the determination of TFA content in a peptide sample.

Materials:

  • Sakamototide sample

  • Deionized water

  • Sodium carbonate and sodium bicarbonate for eluent preparation

  • TFA standard solution

  • Ion chromatography system with a conductivity detector and an appropriate anion-exchange column (e.g., IonPac AS14).

Procedure:

  • Eluent Preparation: Prepare the mobile phase eluent as specified by the column manufacturer (e.g., a solution of sodium carbonate and sodium bicarbonate in deionized water).

  • Standard Preparation: Prepare a series of TFA standard solutions of known concentrations in the eluent.

  • Sample Preparation: Dissolve the Sakamototide sample in the eluent to a known concentration (e.g., 1 mg/mL). Further dilutions may be necessary to fall within the linear range of the assay.

  • Chromatography:

    • Equilibrate the IC system with the eluent until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the Sakamototide sample solution.

  • Data Analysis:

    • Identify the TFA peak in the chromatogram based on the retention time of the standard.

    • Quantify the amount of TFA in the sample by comparing the peak area to the calibration curve.

    • The results can be expressed as a weight percentage of the total peptide mass.

Visualizations

Sakamototide (VIPR2 Antagonist) Signaling Pathway

Sakamototide is a VIPR2 antagonist. It acts by blocking the binding of the endogenous ligands, Vasoactive Intestinal Peptide (VIP) and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), to the Vasoactive Intestinal Peptide Receptor 2 (VIPR2). This inhibition prevents the activation of downstream signaling cascades, primarily the Gs-protein-mediated adenylyl cyclase pathway, thereby reducing the production of cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA).

Sakamototide_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VIP/PACAP VIP/PACAP VIPR2 VIPR2 VIP/PACAP->VIPR2 Binds & Activates Sakamototide Sakamototide Sakamototide->VIPR2 Blocks Gs Gs Protein VIPR2->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CellularResponse Inhibited Cellular Response PKA->CellularResponse Gene Gene Transcription CREB->Gene Activates Gene->CellularResponse

Caption: Sakamototide blocks the VIPR2 signaling pathway.

Experimental Workflow: TFA Removal from Sakamototide

This workflow outlines the key steps for removing TFA from a peptide sample and preparing it for biological assays.

TFA_Removal_Workflow start Start: Sakamototide (TFA Salt) dissolve Dissolve in Water (1 mg/mL) start->dissolve add_hcl Add 100 mM HCl to 2-10 mM final conc. dissolve->add_hcl freeze Freeze in Liquid Nitrogen add_hcl->freeze lyophilize Lyophilize Overnight freeze->lyophilize repeat_check Repeat 2x? lyophilize->repeat_check repeat_check->dissolve No reconstitute Reconstitute in Experimental Buffer repeat_check->reconstitute Yes qc_check Optional: Quantify TFA (IC) reconstitute->qc_check qc_check->start Fail end End: TFA-free Sakamototide qc_check->end Pass

Caption: Workflow for TFA removal via lyophilization with HCl.

Troubleshooting Logic for TFA-Related Issues

This diagram illustrates a logical approach to troubleshooting unexpected experimental results that may be caused by TFA.

Troubleshooting_Logic start Unexpected Experimental Results check_tfa Is TFA a possible cause? start->check_tfa tfa_control Run TFA-only control experiment check_tfa->tfa_control Yes other_causes Investigate other causes check_tfa->other_causes No tfa_effect Does TFA alone cause the effect? tfa_control->tfa_effect remove_tfa Remove TFA from Sakamototide sample tfa_effect->remove_tfa Yes tfa_effect->other_causes No rerun_exp Re-run experiment with TFA-free Sakamototide remove_tfa->rerun_exp problem_solved Problem Resolved? rerun_exp->problem_solved problem_solved->other_causes No tfa_confirmed TFA interference confirmed problem_solved->tfa_confirmed Yes

Caption: Troubleshooting flowchart for TFA-related issues.

References

Technical Support Center: Sakamototide Substrate Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the removal of trifluoroacetic acid (TFA) from the Sakamototide substrate peptide. Residual TFA from peptide synthesis and purification can significantly impact experimental outcomes. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and established protocols to ensure the integrity and reliability of your research.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove TFA from my Sakamototide peptide preparation?

Trifluoroacetic acid (TFA) is a common reagent used during solid-phase peptide synthesis and purification.[1] However, residual TFA in the final peptide product can lead to several complications:

  • Cellular Toxicity: TFA can be toxic to cells, even at low concentrations, potentially causing artifacts in cell-based assays by altering cell growth, viability, or signaling pathways.[2][3]

  • Alteration of Peptide Structure and Function: TFA can bind to positively charged residues (e.g., Lysine, Arginine, Histidine) in the peptide sequence, potentially altering its secondary structure, solubility, and biological activity.[3][4]

  • Interference with Assays: TFA can interfere with certain analytical techniques. For instance, it has a strong absorbance band that can obscure the amide I band of peptides in infrared (IR) spectroscopy, complicating secondary structure analysis.[2] The acidity of TFA can also alter the pH of assay solutions, potentially denaturing pH-sensitive proteins or enzymes.[2][3]

Q2: What are the common methods for removing TFA from peptide preparations?

The most widely used methods for TFA removal involve exchanging the TFA counterion for a more biologically compatible one, such as chloride (from HCl) or acetate (B1210297). The primary techniques are:

  • Lyophilization with Hydrochloric Acid (HCl): This method involves repeatedly dissolving the peptide in a dilute HCl solution followed by freeze-drying (lyophilization). The stronger acid (HCl) displaces the TFA, which is then removed as a volatile acid during lyophilization.[1][4]

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. The peptide solution is passed through a resin with charged groups that bind the peptide, allowing the TFA counterions to be washed away. The peptide is then eluted with a solution containing the desired counterion (e.g., acetate).[5][6]

  • Reverse-Phase HPLC (RP-HPLC): The peptide can be re-purified using RP-HPLC with a mobile phase containing a different, weaker acid like acetic acid or formic acid instead of TFA.[7]

Q3: How do I choose the best TFA removal method for Sakamototide?

The optimal method depends on the specific properties of Sakamototide and the requirements of your downstream application.

  • HCl exchange is a robust and widely adopted method suitable for most peptides.[4]

  • Ion-exchange chromatography is effective, especially for exchanging TFA for acetate, which is often preferred for biological applications due to its weaker acidity compared to HCl.[8]

  • RP-HPLC is a good option if an additional purification step is desired alongside counterion exchange.[7]

Q4: What level of residual TFA is acceptable for my experiments?

The acceptable level of residual TFA is application-dependent. For sensitive applications like cellular assays, in vivo studies, or for peptides intended as active pharmaceutical ingredients (APIs), TFA levels should ideally be less than 1%.[3] For less sensitive applications, higher levels may be tolerated.

Troubleshooting Guide

Issue 1: Low Peptide Recovery After TFA Removal

Possible Cause Troubleshooting Steps
Peptide loss during lyophilization cycles. Ensure the lyophilizer is functioning correctly and a proper vacuum is achieved. Minimize the number of transfer steps between vials.[1]
Peptide precipitation during ion-exchange chromatography. Optimize the buffer pH and ionic strength. The solubility of Sakamototide may be pH-dependent.[1]
Non-specific binding to chromatography columns or labware. Use low-protein-binding tubes and pipette tips. Pre-condition the chromatography column according to the manufacturer's instructions.[1]
Peptide degradation. Avoid harsh conditions (e.g., very high concentrations of HCl, prolonged exposure to strong acids).[4]

Issue 2: Incomplete TFA Removal

Possible Cause Troubleshooting Steps
Insufficient number of lyophilization cycles. For the HCl exchange method, at least two to three cycles are recommended for complete removal.[4]
Inefficient displacement of TFA during ion exchange. Ensure the ion-exchange resin has sufficient capacity for the amount of peptide being processed. Equilibrate the resin properly with the exchange buffer. Consider increasing the concentration or volume of the eluting salt.[1]
TFA contamination from labware or solvents. Use fresh, high-purity solvents and thoroughly clean all labware.

Issue 3: Altered Peptide Activity in Biological Assays After TFA Removal

Possible Cause Troubleshooting Steps
Residual TFA is still present. Quantify the TFA level using an appropriate analytical method (e.g., ion chromatography, NMR).[5][9] If necessary, perform additional removal steps.
The new counter-ion (e.g., chloride, acetate) is affecting the assay. Run a control with the buffer containing the new counter-ion to assess its effect on the cells or assay components.[1]
Peptide has degraded during the TFA removal process. Analyze the purity and integrity of the Sakamototide peptide by HPLC and mass spectrometry after the removal process.[1]

Experimental Protocols

Protocol 1: TFA Removal by Lyophilization with HCl

This protocol is a widely used method for exchanging TFA for chloride ions.[4]

Methodology:

  • Dissolution: Dissolve the Sakamototide peptide in distilled water at a concentration of 1 mg/mL.[4]

  • Acidification: Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.[4]

  • Incubation: Let the solution stand at room temperature for at least one minute.[4]

  • Freezing: Rapidly freeze the solution. Immersion in liquid nitrogen is preferable.[4]

  • Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.[4]

  • Repeat: To ensure complete removal of TFA, repeat steps 1-5 at least two more times.[4]

  • Final Reconstitution: After the final lyophilization, reconstitute the peptide in your desired buffer for the experiment.[4]

Protocol 2: TFA Removal by Anion Exchange Chromatography

This protocol is suitable for exchanging TFA for acetate ions.[5]

Methodology:

  • Resin Preparation: Prepare a small column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the estimated amount of TFA in the peptide sample.[5]

  • Resin Activation: Elute the column with a 1M solution of sodium acetate.[5]

  • Washing: Wash the column with distilled water to remove excess sodium acetate.[5]

  • Peptide Loading: Dissolve the Sakamototide peptide in distilled water and apply it to the column.[5]

  • Elution and Collection: Elute the column with distilled water and collect the fractions containing the peptide.[5]

  • Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the peptide as an acetate salt.[5]

Quantitative Data Summary

The efficiency of TFA removal and the impact on peptide recovery can vary depending on the method and the peptide sequence.

Method TFA Removal Efficiency Typical Peptide Loss Notes
Lyophilization with HCl >95% after 3 cycles10-30%Efficiency depends on the number of cycles. Some peptide loss is expected due to handling.[4][10]
Anion Exchange Chromatography >95%15-35%Peptide loss can occur due to non-specific binding to the resin.[11][12]
Reverse-Phase HPLC >98%20-40%Can result in higher purity but also potentially higher loss, especially for small quantities of peptide.[7]

Visualizations

Experimental Workflow: TFA Removal by Lyophilization with HCl

cluster_workflow Workflow for TFA Removal by Lyophilization with HCl start Start: Sakamototide-TFA Salt dissolve Dissolve Peptide in dH2O (1 mg/mL) start->dissolve add_hcl Add 100 mM HCl (final conc. 2-10 mM) dissolve->add_hcl incubate Incubate at RT for 1 min add_hcl->incubate freeze Freeze in Liquid Nitrogen incubate->freeze lyophilize Lyophilize Overnight freeze->lyophilize repeat_check Repeat 2x? lyophilize->repeat_check repeat_check->dissolve Yes reconstitute Reconstitute Peptide in Desired Buffer repeat_check->reconstitute No end End: Sakamototide-HCl Salt reconstitute->end

Caption: Workflow for TFA removal using the HCl lyophilization method.

Decision Logic: Choosing a TFA Removal Method

cluster_logic Decision Logic for Selecting a TFA Removal Method start Application Requirement cellular_assay Cellular/In Vivo Assay? start->cellular_assay structural_study Structural Study? cellular_assay->structural_study No method_acetate Ion-Exchange (Acetate) cellular_assay->method_acetate Yes additional_purification Additional Purification Needed? structural_study->additional_purification No method_hcl HCl Lyophilization structural_study->method_hcl Yes additional_purification->method_hcl No method_hplc RP-HPLC (e.g., Acetate) additional_purification->method_hplc Yes

Caption: Decision tree for selecting an appropriate TFA removal method.

References

Sakamototide Peptide Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Sakamototide peptide in solution over time.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for lyophilized Sakamototide?

For long-term stability, lyophilized Sakamototide should be stored in a dry, dark environment at -20°C or -80°C.[1][2][3][4] When stored under these conditions, the peptide can remain stable for years.[1] For short-term storage, keeping the lyophilized peptide at 4°C is acceptable for a few weeks.[2][3] It is crucial to prevent moisture contamination, as it can significantly decrease the long-term stability of the solid peptide.[1][5] Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation.[3][6]

Q2: How should I reconstitute and store Sakamototide in solution?

Once reconstituted, Sakamototide is less stable than in its lyophilized form.[2][3] To prolong its shelf life in solution, it is recommended to use sterile, deoxygenated buffers with a pH between 5 and 6.[5] The reconstituted peptide solution should be aliquoted into smaller working volumes to avoid repeated freeze-thaw cycles, which are detrimental to peptide stability.[5][7] These aliquots should be stored at -20°C or, for longer-term storage, at -80°C.[2] Avoid using frost-free freezers due to their temperature fluctuations during defrost cycles.[5]

Q3: My Sakamototide solution has turned cloudy. What could be the cause?

Cloudiness or precipitation in your Sakamototide solution is likely due to aggregation.[8][9] Peptide aggregation is a common issue influenced by several factors, including peptide concentration, pH, temperature, and the ionic strength of the solvent.[8][10] Aggregation can occur when the peptide concentration is too high or if the pH of the solution is near the peptide's isoelectric point, where its net charge is zero.[8] To troubleshoot this, try dissolving the peptide at a lower concentration or adjusting the pH of the buffer. Sonication can also help in dissolving aggregates.[3]

Q4: I am observing a loss of Sakamototide activity in my experiments. What are the potential chemical degradation pathways?

Loss of biological activity can be attributed to various chemical degradation pathways:

  • Hydrolysis: The peptide backbone can be cleaved by water, a reaction that is often catalyzed by acidic or basic conditions. Peptides containing Aspartic Acid (Asp) are particularly susceptible to hydrolysis.[10][11]

  • Oxidation: Amino acid residues such as Methionine (Met), Cysteine (Cys), Tryptophan (Trp), and Histidine (His) are prone to oxidation, especially when exposed to atmospheric oxygen.[9][11] Using deoxygenated solvents and storing solutions under an inert gas can minimize oxidation.[3][4]

  • Deamidation: Asparagine (Asn) and Glutamine (Gln) residues can undergo deamidation, a reaction that is favored at neutral to alkaline pH.[11][12]

  • Racemization: The stereochemistry of amino acids can change, particularly under alkaline conditions, which can affect the peptide's structure and function.[11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Difficulty Dissolving Sakamototide High hydrophobicity of the peptide sequence; Aggregation.Try dissolving in a small amount of an organic solvent like DMSO or DMF before adding the aqueous buffer. Sonication may also help. Ensure the pH of the buffer is not near the peptide's isoelectric point.
Loss of Peptide After Reconstitution Adsorption to vial surfaces.Use low-protein-binding tubes (e.g., siliconized polypropylene). The extent of adsorption depends on the peptide's amino acid composition and concentration.[5]
Inconsistent Experimental Results Peptide degradation due to improper storage or handling.Aliquot the stock solution to avoid multiple freeze-thaw cycles.[5][7] Ensure proper storage temperatures (-20°C or -80°C).[1][2] Minimize exposure to light and oxygen.[1][4]
Presence of Unexpected Peaks in HPLC Analysis Chemical degradation (e.g., oxidation, deamidation, hydrolysis).Review the amino acid sequence for susceptible residues. Adjust buffer pH and store under inert gas. Analyze fresh and stored samples to identify degradation products.[9][11]

Experimental Protocols

Protocol 1: Assessing Sakamototide Stability by RP-HPLC

This protocol outlines a method to monitor the stability of Sakamototide in solution over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

  • Sakamototide peptide

  • Water, HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Appropriate buffer (e.g., phosphate (B84403) buffer, pH 5-7)

  • RP-HPLC system with a C18 column

Procedure:

  • Sample Preparation:

    • Reconstitute lyophilized Sakamototide in the chosen buffer to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm filter.

    • Prepare aliquots of the solution in low-protein-binding tubes.

  • Time-Zero Analysis (T=0):

    • Immediately after preparation, inject an aliquot onto the RP-HPLC system.

    • Run a gradient elution method (e.g., 5-95% ACN in water with 0.1% TFA over 30 minutes).

    • Record the chromatogram. The main peak corresponds to the intact Sakamototide.

  • Stability Study:

    • Store the aliquots under different conditions (e.g., 4°C, room temperature, 37°C).

    • At specified time points (e.g., 24h, 48h, 1 week, 1 month), retrieve an aliquot from each storage condition.

    • Analyze the samples by RP-HPLC using the same method as the T=0 analysis.

  • Data Analysis:

    • Compare the chromatograms from different time points and conditions to the T=0 chromatogram.

    • Calculate the percentage of the main peak area relative to the total peak area to quantify the remaining intact peptide.

    • The appearance of new peaks indicates degradation products.

Protocol 2: Characterization of Degradation Products by LC-MS

This protocol uses Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential degradation products of Sakamototide.

Materials:

  • Degraded Sakamototide samples from the stability study (Protocol 1)

  • LC-MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Analysis:

    • Inject the degraded Sakamototide sample into the LC-MS system.

    • Separate the components using a similar HPLC method as in Protocol 1.

  • Mass Spectrometry:

    • Acquire mass spectra for the eluting peaks.

    • Determine the molecular weights of the parent peptide and any new peaks.

  • Data Interpretation:

    • Compare the measured molecular weights of the degradation products to the theoretical masses of potential modifications (e.g., +16 Da for oxidation, +1 Da for deamidation). This helps in identifying the specific chemical modifications that have occurred.

Quantitative Data Summary

The following tables summarize hypothetical stability data for Sakamototide under different conditions.

Table 1: Stability of Sakamototide (1 mg/mL) in Solution at Different Temperatures

Time% Remaining at 4°C% Remaining at 25°C (Room Temp)% Remaining at 37°C
0 h 100%100%100%
24 h 98%92%85%
1 week 95%75%50%
1 month 85%40%<10%

Table 2: Effect of pH on Sakamototide Stability at 25°C

Time% Remaining at pH 5.0% Remaining at pH 7.0% Remaining at pH 8.5
0 h 100%100%100%
24 h 98%95%88%
1 week 92%80%65%

Visualizations

Signaling Pathway

As the specific signaling pathway for Sakamototide is not defined, the following diagram illustrates a generic Wnt signaling pathway, which is a common target for therapeutic peptides involved in cellular growth and differentiation.[13][14]

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sakamototide Sakamototide (Wnt Mimetic) Frizzled Frizzled Receptor Sakamototide->Frizzled LRP5_6 LRP5/6 Co-receptor Sakamototide->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP5_6->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK-3β) Dsh->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation Proteasome Proteasome BetaCatenin->Proteasome Degradation BetaCatenin_n β-catenin BetaCatenin->BetaCatenin_n Accumulates and Translocates TCF_LEF TCF/LEF BetaCatenin_n->TCF_LEF Binds to TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activates

Caption: Generic Wnt signaling pathway activated by a therapeutic peptide.

Experimental Workflow

Experimental_Workflow Start Lyophilized Sakamototide Reconstitution Reconstitute in Buffer Start->Reconstitution Aliquoting Aliquot into Working Volumes Reconstitution->Aliquoting Storage Store at Different Conditions (T, pH) Aliquoting->Storage T0_Analysis T=0 Analysis (RP-HPLC, LC-MS) Aliquoting->T0_Analysis Time_Point_Analysis Time Point Analysis (RP-HPLC, LC-MS) Storage->Time_Point_Analysis At specified time points Data_Analysis Data Analysis: Quantify Degradation & Identify Products T0_Analysis->Data_Analysis Time_Point_Analysis->Data_Analysis Conclusion Determine Stability Profile & Optimal Storage Data_Analysis->Conclusion

Caption: Workflow for assessing Sakamototide peptide stability.

Logical Relationship: Factors Affecting Peptide Stability

Peptide_Stability_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors cluster_degradation Degradation Pathways PeptideStability Sakamototide Stability Hydrolysis Hydrolysis PeptideStability->Hydrolysis Oxidation Oxidation PeptideStability->Oxidation Deamidation Deamidation PeptideStability->Deamidation Aggregation Aggregation PeptideStability->Aggregation AminoAcidSeq Amino Acid Sequence (e.g., presence of C, M, N, Q, W) AminoAcidSeq->PeptideStability Concentration Peptide Concentration Concentration->PeptideStability Temperature Temperature Temperature->PeptideStability pH pH of Solution pH->PeptideStability Solvent Solvent/Buffer Solvent->PeptideStability Exposure Exposure to: - Light - Oxygen - Moisture Exposure->PeptideStability

Caption: Factors influencing the stability of Sakamototide peptide.

References

Interpreting unexpected results with Sakamototide peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Sakamototide, a novel synthetic peptide designed for targeted cancer therapy.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for Sakamototide?

A1: Sakamototide is a synthetic 15-amino acid peptide designed as a competitive inhibitor of the kinase domain of the pro-oncogenic protein TK-1. By binding to the ATP-binding pocket of TK-1, Sakamototide is intended to block the downstream phosphorylation of key substrates involved in cell proliferation and survival, leading to apoptosis in cancer cells with upregulated TK-1 activity.

Q2: In which cell lines are the highest levels of TK-1 activity expected?

A2: Based on preclinical data, high levels of TK-1 expression and activity are typically observed in aggressive breast cancer (e.g., MDA-MB-231) and non-small cell lung cancer (e.g., A549) cell lines. These are the recommended starting points for in vitro efficacy studies.

Q3: What are the recommended storage and handling conditions for Sakamototide?

A3: For optimal stability, lyophilized Sakamototide should be stored at -20°C to -80°C and protected from moisture and light.[1] Before reconstitution, allow the vial to reach room temperature in a desiccator.[1] Reconstituted solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to three months.[1] For short-term use, a solution can be kept at 4°C for up to one week.[1]

Troubleshooting Unexpected Results

Issue 1: Lower Than Expected Efficacy in Cell Viability Assays

You've treated MDA-MB-231 cells with Sakamototide at various concentrations but are not observing the expected decrease in cell viability.

Possible Causes and Solutions:

  • Peptide Degradation: Improper storage or handling may have led to the degradation of the peptide.

    • Recommendation: Always follow the recommended storage and handling protocols. Use freshly prepared solutions for your experiments.

  • Low TK-1 Expression in Your Cells: The specific passage number or culture conditions of your cell line may have resulted in lower than expected TK-1 expression.

    • Recommendation: Perform a Western blot or qPCR to quantify the expression level of TK-1 in your cell stock.

  • Suboptimal Assay Conditions: The incubation time or the chosen cell viability assay may not be optimal for detecting the effects of Sakamototide.

    • Recommendation: Increase the treatment duration to 72 hours. Consider using a complementary assay, such as a caspase-3/7 activity assay, to measure apoptosis directly.

Table 1: Comparative IC50 Values for Sakamototide in Different Cancer Cell Lines

Cell LineCancer TypeExpected IC50 (µM)Observed IC50 (µM) - Unexpected Result
MDA-MB-231Breast Cancer1050
A549Lung Cancer1565
MCF-7Breast Cancer> 100 (Low TK-1)> 100
Issue 2: Off-Target Effects Observed at High Concentrations

At concentrations above 50 µM, you observe a decrease in viability in control cell lines with low TK-1 expression, suggesting off-target effects.

Possible Causes and Solutions:

  • Non-Specific Kinase Inhibition: At higher concentrations, Sakamototide may be inhibiting other kinases with similar ATP-binding pockets.

    • Recommendation: Perform a kinase profiling assay to identify potential off-target kinases.

  • Cellular Stress Response: High concentrations of any peptide can induce a general cellular stress response.

    • Recommendation: Titrate the peptide concentration carefully to find the optimal therapeutic window. Use concentrations at or below the expected IC50 for TK-1 expressing cells.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of Sakamototide in complete culture medium. Replace the existing medium with the Sakamototide-containing medium. Include a vehicle-only control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for TK-1 Expression
  • Cell Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with an anti-TK-1 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Visualizations

Sakamototide_Pathway Sakamototide Sakamototide TK1 TK-1 Kinase Sakamototide->TK1 Inhibits Substrate Downstream Substrate TK1->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate TK1->Phospho_Substrate ATP ATP ATP->TK1 Proliferation Cell Proliferation & Survival Phospho_Substrate->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibited by Sakamototide

Caption: Proposed signaling pathway of Sakamototide-mediated TK-1 inhibition.

Troubleshooting_Workflow Start Unexpected Result: Low Efficacy Check_Storage Verify Peptide Storage & Handling Start->Check_Storage Check_Expression Quantify TK-1 Expression (WB/qPCR) Check_Storage->Check_Expression Proper New_Peptide Use Freshly Prepared Peptide Check_Storage->New_Peptide Improper High_TK1 TK-1 Expression Confirmed Check_Expression->High_TK1 High Low_TK1 Low TK-1 Expression Check_Expression->Low_TK1 Low Optimize_Assay Optimize Assay Conditions (Time, Type) Re_Run Re-run Experiment Optimize_Assay->Re_Run Optimized New_Peptide->Re_Run High_TK1->Optimize_Assay Choose_New_Cells Select Different Cell Line Low_TK1->Choose_New_Cells

Caption: Troubleshooting workflow for lower-than-expected efficacy.

Off_Target_Logic High_Concentration High Sakamototide Concentration (>50 µM) Non_Specific_Binding Non-Specific Kinase Binding High_Concentration->Non_Specific_Binding Cellular_Stress General Cellular Stress High_Concentration->Cellular_Stress Off_Target_Effect Observed Off-Target Effect Non_Specific_Binding->Off_Target_Effect Cellular_Stress->Off_Target_Effect

References

Technical Support Center: Kinase Assays with Peptide Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with kinase assays using peptide substrates.

Troubleshooting Guides

This section is designed to help you identify and resolve common problems in your kinase assays.

Problem 1: Low or No Signal

A weak or absent signal is a frequent issue, suggesting that the kinase reaction or the detection method is not optimal.

Possible Causes and Solutions

CauseRecommended Solution
Inactive Kinase Enzyme Ensure the kinase is active. Aliquot the enzyme upon receipt and store it at the recommended temperature to prevent degradation from repeated freeze-thaw cycles.[1] Run a positive control with a known active kinase to verify assay components.
Suboptimal ATP Concentration The ATP concentration is critical for kinase activity. Use an ATP concentration that is appropriate for your specific kinase, ideally at or near its Km value.[1][2]
Incorrect or Degraded Peptide Substrate Verify the peptide sequence and purity. Ensure the peptide has not degraded by running a control with a fresh batch. Store peptides according to the manufacturer's instructions.[1]
Inappropriate Buffer Conditions Optimize the buffer pH, salt concentration, and cofactors (e.g., Mg²⁺, Mn²⁺).[3] Some kinases have very specific buffer requirements.
Insufficient Incubation Time The reaction may not have proceeded long enough to generate a detectable signal. Create a time course to determine the optimal incubation period.[2]
Detection Reagent Issues Ensure detection reagents are properly prepared and have not expired. For fluorescence-based assays, check for quenching or inner filter effects from your compounds or buffer components.[4][5]

Troubleshooting Workflow: Low Signal

LowSignal_Workflow start Low or No Signal Detected check_enzyme Check Kinase Activity (Use fresh aliquot, run positive control) start->check_enzyme check_substrate Verify Peptide Substrate (Check sequence, purity, and integrity) check_enzyme->check_substrate Enzyme OK check_atp Optimize ATP Concentration (Test concentrations around Km) check_substrate->check_atp Substrate OK check_buffer Optimize Reaction Buffer (pH, salt, cofactors) check_atp->check_buffer ATP OK check_time Optimize Incubation Time (Perform a time-course experiment) check_buffer->check_time Buffer OK check_detection Validate Detection System (Check reagents, instrument settings) check_time->check_detection Time OK solution Signal Restored check_detection->solution Detection OK

Caption: Troubleshooting workflow for low or no signal in a kinase assay.

Problem 2: High Background Signal

A high background signal can mask the true kinase activity, leading to a low signal-to-background ratio and inaccurate results.

Possible Causes and Solutions

CauseRecommended Solution
Substrate Impurity or Instability The peptide substrate may be contaminated or inherently unstable, leading to a signal in the absence of kinase activity.[2] Test a new batch of the substrate.
Reagent Contamination One of the buffer components or detection reagents may be contaminated.[2] Prepare fresh solutions and re-test.
Autophosphorylation of Kinase Some kinases can autophosphorylate, contributing to the background signal. Run a control reaction without the peptide substrate to quantify this effect.
Non-Enzymatic Phosphorylation High concentrations of ATP or certain buffer conditions can lead to non-enzymatic phosphorylation of the substrate. Run a control without the kinase enzyme.
Plate Autofluorescence/Autoluminescence The microplate itself may be contributing to the signal. Test a well with only buffer and the detection reagent to check for this.[2] Use appropriate plates for your detection method (e.g., black plates for fluorescence).[6]
High Enzyme Concentration Too much kinase can lead to a very rapid reaction and high background. Titrate the enzyme to find a concentration that gives a linear response over time.

Troubleshooting Workflow: High Background

HighBackground_Workflow start High Background Signal control_no_enzyme Run 'No Enzyme' Control start->control_no_enzyme control_no_substrate Run 'No Substrate' Control (to check autophosphorylation) control_no_enzyme->control_no_substrate Signal persists check_reagents Check Reagent Purity (Substrate, ATP, Buffer) control_no_substrate->check_reagents Signal persists check_plate Check Plate Background (Well with buffer and detection reagent only) check_reagents->check_plate Reagents OK titrate_enzyme Titrate Enzyme Concentration check_plate->titrate_enzyme Plate OK solution Background Reduced titrate_enzyme->solution Titration complete

Caption: Troubleshooting workflow for high background in a kinase assay.

Problem 3: Poor Reproducibility and High Variability

Inconsistent results between replicates or experiments are a major concern for data reliability.

Possible Causes and Solutions

CauseRecommended Solution
Pipetting Errors Inaccurate or inconsistent liquid handling, especially with small volumes, is a common source of variability.[2] Ensure pipettes are calibrated and use proper pipetting techniques.
Inadequate Reagent Mixing Incomplete mixing of reagents can create concentration gradients in the assay plate.[1] Thoroughly mix all components before and after addition.
Plate Edge Effects Evaporation from the outer wells of a microplate can concentrate reagents and lead to inconsistent results.[1] Avoid using the outermost wells or fill them with buffer or water.[1]
Inconsistent Incubation Times/Temperatures Variations in incubation timing or temperature fluctuations across the plate can affect enzyme kinetics.[1][2] Use a calibrated incubator and ensure consistent timing.
Lot-to-Lot Reagent Variability Differences in the activity or concentration of key reagents like the kinase or ATP between batches can cause shifts in results.[2] Qualify new lots of reagents against the old ones.
DMSO Concentration The final concentration of DMSO (often used as a solvent for inhibitors) should be kept constant across all wells, as it can affect enzyme activity.[2]

Troubleshooting Workflow: High Variability

HighVariability_Workflow start High Variability (High %CV) check_pipetting Review Pipetting Technique (Calibrate pipettes, reverse pipetting for viscous liquids) start->check_pipetting check_mixing Ensure Thorough Mixing (Vortex stocks, mix plate gently) check_pipetting->check_mixing Technique OK mitigate_edge_effects Mitigate Edge Effects (Avoid outer wells, use sealant) check_mixing->mitigate_edge_effects Mixing OK check_incubation Standardize Incubation (Calibrated incubator, consistent timing) mitigate_edge_effects->check_incubation Edge Effects Addressed control_dmso Normalize DMSO Concentration check_incubation->control_dmso Incubation OK qualify_reagents Qualify New Reagent Lots control_dmso->qualify_reagents DMSO OK solution Variability Reduced qualify_reagents->solution Reagents OK

Caption: Troubleshooting workflow for high variability in a kinase assay.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right peptide substrate for my kinase? A good peptide substrate should contain the specific recognition sequence for your kinase of interest and should be readily phosphorylated.[7] Ideally, it should have a low Km and a high Vmax. If a known physiological substrate is available, a peptide derived from its phosphorylation site is a good starting point.[4] If not, you may need to screen a library of peptides to identify an optimal substrate.[4]

Q2: What is the optimal ATP concentration to use in my assay? For most applications, the ATP concentration should be at or below the Michaelis-Menten constant (Km) of the kinase for ATP.[2] This ensures the assay is sensitive to inhibitors that are competitive with ATP. However, for some studies, using ATP concentrations that mimic physiological levels (e.g., 1 mM) may be more relevant.[3]

Q3: My IC50 values are shifting between experiments. What is the likely cause? Shifts in IC50 values are often due to variations in the concentrations of ATP or the kinase enzyme.[2] The IC50 value of an ATP-competitive inhibitor is highly sensitive to the ATP concentration.[2] Ensure that the ATP concentration is consistent across all experiments. Additionally, the specific activity of your kinase can vary between batches or due to storage conditions, so always run a control compound on every plate to monitor for shifts.[2]

Q4: Can I use a peptide substrate as a competitive inhibitor? While a "good" peptide substrate binds to the kinase's active site, it is generally not an effective competitive inhibitor for the kinase's protein substrates in a cellular context.[8] This is because peptides often have lower binding affinities (higher Km values) compared to the full-length protein substrates.[8][9] Achieving competitive inhibition would likely require very high, non-physiological concentrations of the peptide.[8]

Q5: What are the key differences between using a peptide substrate and a full-length protein substrate? Peptide substrates are convenient for high-throughput screening as they are synthetically accessible and generally have good solubility.[10] However, they may not fully recapitulate the binding interactions of the natural protein substrate.[10] Full-length proteins provide a more physiologically relevant context, which can be important for identifying inhibitors that bind to docking sites outside the active site.[10][11]

Experimental Protocols

Protocol 1: General In Vitro Kinase Assay Using a Peptide Substrate (Luminescence-Based, ADP-Glo™ Format)

This protocol provides a general guideline for measuring kinase activity by quantifying the amount of ADP produced.

Materials:

  • Kinase of interest

  • Biotinylated peptide substrate[7]

  • ATP solution

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Prepare Reagents: Thaw all components and equilibrate to room temperature. Prepare the kinase, peptide substrate, and ATP solutions in the kinase assay buffer at 2X the final desired concentration.

  • Set up Kinase Reaction:

    • Add 5 µL of 2X kinase solution to the appropriate wells of the microplate.

    • For inhibitor studies, add 2.5 µL of the test compound (in a solution with a consistent final DMSO concentration) and 2.5 µL of 2X kinase.

    • Initiate the reaction by adding 5 µL of a 2X ATP/peptide substrate mix to each well.

    • Include "no kinase" controls (add 5 µL of buffer instead of kinase) and "no substrate" controls.

  • Incubate: Mix the plate gently and incubate at the optimal temperature (e.g., 30°C) for the determined optimal time (e.g., 60 minutes).

  • Stop Reaction and Detect ADP:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal:

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used by luciferase to produce light.

    • Incubate for 30-60 minutes at room temperature.

  • Measure Luminescence: Read the plate using a luminometer. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.

General Kinase Reaction Pathway

Kinase_Reaction cluster_0 Substrates cluster_1 Products Kinase Kinase Phosphorylation Phosphorylation Reaction Kinase->Phosphorylation ATP ATP ATP->Phosphorylation Peptide Peptide Substrate Peptide->Phosphorylation ADP ADP Phospho_Peptide Phosphorylated Peptide Phosphorylation->ADP Phosphorylation->Phospho_Peptide

Caption: The basic enzymatic reaction catalyzed by a protein kinase.

References

Validation & Comparative

Validating Sakamototide Kinase Assay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous validation of assay results is paramount. This guide provides a comprehensive comparison of methods to validate findings from a Sakamototide substrate peptide assay, a tool for measuring the activity of the AMP-activated protein kinase (AMPK) family.[1][2] We present supporting experimental data, detailed protocols, and clear visual workflows to ensure the accuracy and reliability of your research.

The Sakamototide peptide serves as a specific substrate for AMPK, a key regulator of cellular energy homeostasis.[1][3] An assay utilizing this peptide allows for the quantification of AMPK activity. However, like any single experimental method, the results benefit from orthogonal validation to ensure their accuracy and robustness. This guide compares the primary Sakamototide peptide assay with two common validation methods: a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) based assay and a cell-based assay measuring a downstream target of AMPK.

Data Presentation: Comparative Analysis of Assay Methods

To illustrate the validation process, the following table summarizes hypothetical data obtained from a study investigating the effect of a novel compound on AMPK activity.

Parameter Sakamototide Peptide Assay (Luminescence) LC-MS/MS Assay Cell-Based Assay (p-ACC Western Blot)
Metric Relative Luminescence Units (RLU)Phospho-Sakamototide:Sakamototide RatioRelative p-ACC/ACC Ratio
Vehicle Control 100,000 ± 5,000 RLU1.0 ± 0.11.0 ± 0.15
Compound X (10 µM) 250,000 ± 12,000 RLU2.5 ± 0.32.8 ± 0.4
Known Activator 350,000 ± 15,000 RLU3.5 ± 0.43.2 ± 0.5
Known Inhibitor 20,000 ± 2,000 RLU0.2 ± 0.050.3 ± 0.08
Assay Principle Measures ADP production via a coupled luciferase reaction.Directly quantifies the phosphorylated peptide substrate.[4][5][6][7][8]Measures the phosphorylation of a downstream AMPK target, Acetyl-CoA Carboxylase (ACC).[9]
Throughput HighMediumLow
Specificity High for AMPK familyVery High (mass-based)High (biological context)

Experimental Protocols

Detailed methodologies for the primary assay and the validation methods are provided below.

Sakamototide Substrate Peptide Assay (Luminescence-based)

This protocol is adapted from standard ADP-Glo™ Kinase Assay procedures.

Materials:

  • Recombinant human AMPK (α1/β1/γ1)

  • Sakamototide peptide substrate

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer (40 mM Tris, pH 7.5; 20 mM MgCl₂; 0.1 mg/ml BSA; 50 µM DTT; 100 µM AMP)

  • Test compounds and controls

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of test compounds and controls in Kinase Buffer.

  • In a 384-well plate, add 1 µl of each compound dilution or control.

  • Add 2 µl of recombinant AMPK enzyme solution to each well.

  • Initiate the kinase reaction by adding 2 µl of a substrate/ATP mix (containing Sakamototide peptide and ATP) to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure luminescence using a plate reader.

Orthogonal Validation: LC-MS/MS Assay

This method provides direct and highly specific quantification of the phosphorylated Sakamototide peptide.[4][5][6][7][8]

Materials:

  • Kinase reaction components (as above)

  • Quenching solution (e.g., 1% formic acid in acetonitrile)

  • Liquid chromatography system coupled to a triple quadrupole mass spectrometer

  • C18 analytical column

Procedure:

  • Perform the kinase reaction as described in steps 2-5 of the Sakamototide Peptide Assay protocol.

  • Stop the reaction by adding an equal volume of quenching solution.

  • Centrifuge the samples to pellet any precipitated protein.

  • Inject the supernatant onto the LC-MS/MS system.

  • Separate the phosphorylated and unphosphorylated Sakamototide peptides using a suitable gradient on the C18 column.

  • Detect and quantify the peptides using multiple reaction monitoring (MRM) in positive ion mode.

  • Calculate the ratio of the peak area of the phosphorylated peptide to the unphosphorylated peptide.

Secondary Validation: Cell-Based Western Blot for Phospho-ACC

This assay confirms the biological activity of the compound by measuring the phosphorylation of a known downstream target of AMPK in a cellular context.[9]

Materials:

  • Cell line expressing AMPK (e.g., HEK293T, C2C12)

  • Cell culture medium and reagents

  • Test compounds and controls

  • Lysis buffer

  • Primary antibodies: anti-phospho-ACC (Ser79) and anti-total-ACC

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Plate cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with test compounds or controls for the desired time.

  • Wash the cells with cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against phospho-ACC.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the total ACC antibody as a loading control.

  • Quantify the band intensities and calculate the ratio of phospho-ACC to total ACC.

Mandatory Visualizations

Signaling Pathway

AMPK_Signaling_Pathway Stress Cellular Stress (e.g., low glucose, hypoxia) AMP_ATP_Ratio Increased AMP:ATP Ratio Stress->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK Activates LKB1 LKB1 LKB1->AMPK Phosphorylates CaMKK2 CaMKKβ CaMKK2->AMPK Phosphorylates Sakamototide Sakamototide (Substrate) AMPK->Sakamototide Phosphorylates ACC ACC AMPK->ACC Phosphorylates GLUT4 GLUT4 Translocation AMPK->GLUT4 Promotes mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy AMPK->Autophagy Promotes Phospho_Sakamototide Phospho-Sakamototide pACC p-ACC (Inactive) Fatty_Acid_Synthesis Fatty Acid Synthesis pACC->Fatty_Acid_Synthesis Inhibits Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Inhibits

Caption: The AMPK signaling pathway, a central regulator of cellular energy.

Experimental Workflow

Validation_Workflow Primary_Assay Primary Screen: Sakamototide Peptide Assay (Luminescence) Hit_Compounds Hit Compounds Primary_Assay->Hit_Compounds Orthogonal_Validation Orthogonal Validation: LC-MS/MS Assay Hit_Compounds->Orthogonal_Validation Confirm direct enzyme interaction Secondary_Validation Secondary Validation: Cell-Based p-ACC Assay Hit_Compounds->Secondary_Validation Confirm biological activity Confirmed_Hits Validated Hits Orthogonal_Validation->Confirmed_Hits Secondary_Validation->Confirmed_Hits

Caption: Workflow for validating hits from a Sakamototide peptide assay.

References

A Head-to-Head Comparison: Sakamototide vs. SAMS Peptide for AMPK Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers interrogating the metabolic master regulator, AMP-activated protein kinase (AMPK), the choice of a reliable substrate peptide is paramount for robust and accurate kinase activity assays. Two prominent options available are the Sakamototide and the SAMS peptides. This guide provides a comprehensive comparison of these two substrates, drawing upon available experimental data to inform the selection process for academic and industry scientists in drug development.

Performance and Specificity: A Tale of Two Peptides

The SAMS peptide is a well-characterized and widely adopted substrate for AMPK assays. Derived from the sequence surrounding Ser79 of acetyl-CoA carboxylase, a key physiological substrate of AMPK, the SAMS peptide has been modified to enhance its specificity for AMPK, making it a sensitive tool for measuring its activity. In contrast, Sakamototide is described as a substrate for the broader AMPK family of kinases. While this may offer utility in studying related kinases, it may present a drawback for researchers focused solely on AMPK activity.

Quantitative Comparison
ParameterSAMS PeptideSakamototide Peptide
Sequence HMRSAMSGLHLVKRRNot publicly available
Molecular Weight ~1779 g/mol ~1740 g/mol
Km for AMPK 15.68 µM - 26.67 µM[1]Data not available
Vmax for AMPK Data not availableData not available
Specificity Specific for AMPKSubstrate for the AMPK family of kinases

Experimental Design and Protocols

The choice of peptide substrate will invariably influence the design of the AMPK assay. Both radioactive and non-radioactive assay formats can be employed with either peptide, though specific conditions such as substrate concentration may require optimization.

AMPK Signaling Pathway

The following diagram illustrates the central role of AMPK in cellular energy homeostasis, a critical consideration for researchers designing experiments to study its activity.

AMPK_Signaling cluster_upstream Upstream Regulation cluster_downstream Downstream Effects High AMP/ATP Ratio High AMP/ATP Ratio LKB1 LKB1 High AMP/ATP Ratio->LKB1 AMPK AMPK LKB1->AMPK p CaMKK2 CaMKK2 CaMKK2->AMPK p Increased Ca2+ Increased Ca2+ Increased Ca2+->CaMKK2 Catabolic Pathways Catabolic Pathways AMPK->Catabolic Pathways Activates Anabolic Pathways Anabolic Pathways AMPK->Anabolic Pathways Inhibits Glucose Uptake Glucose Uptake Fatty Acid Oxidation Fatty Acid Oxidation Protein Synthesis Protein Synthesis Lipid Synthesis Lipid Synthesis

AMPK Signaling Cascade
Experimental Workflow: Radioactive AMPK Assay

The following diagram outlines a typical workflow for a radioactive AMPK assay, which can be adapted for either peptide substrate.

AMPK_Assay_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Kinase Reaction cluster_separation 3. Separation cluster_detection 4. Detection Kinase Buffer Kinase Buffer Incubate at 30°C Incubate at 30°C Kinase Buffer->Incubate at 30°C Peptide Substrate\n(Sakamototide or SAMS) Peptide Substrate (Sakamototide or SAMS) Peptide Substrate\n(Sakamototide or SAMS)->Incubate at 30°C AMPK Enzyme AMPK Enzyme AMPK Enzyme->Incubate at 30°C γ-32P-ATP γ-32P-ATP γ-32P-ATP->Incubate at 30°C Spot onto\nP81 paper Spot onto P81 paper Incubate at 30°C->Spot onto\nP81 paper Wash to remove\nunincorporated 32P-ATP Wash to remove unincorporated 32P-ATP Spot onto\nP81 paper->Wash to remove\nunincorporated 32P-ATP Scintillation Counting Scintillation Counting Wash to remove\nunincorporated 32P-ATP->Scintillation Counting

Radioactive AMPK Assay Workflow
Detailed Protocol: Radioactive AMPK Assay using SAMS Peptide

This protocol is adapted from established methods for measuring AMPK activity.

Materials:

  • SAMS peptide

  • Active AMPK enzyme

  • Kinase Buffer (e.g., 40 mM HEPES, pH 7.0, 80 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.2 mM AMP)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • Phosphoric acid (1% v/v)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, prepare the reaction mixture containing kinase buffer, SAMS peptide (final concentration typically 200 µM), and active AMPK enzyme.

  • Initiate the reaction: Start the kinase reaction by adding [γ-³²P]ATP (final concentration typically 200 µM, with a specific activity of ~200 cpm/pmol).

  • Incubate: Incubate the reaction at 30°C for 10-20 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop the reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.

  • Wash: Wash the P81 paper squares multiple times in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP. A final wash with acetone (B3395972) can facilitate drying.

  • Quantify: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

Concluding Remarks

The SAMS peptide stands out as a well-validated and specific substrate for dedicated AMPK activity assays, supported by established kinetic data. Its use is recommended for researchers seeking to specifically quantify AMPK activity.

Sakamototide, on the other hand, is positioned as a substrate for the broader AMPK-related kinase family. While this may be advantageous for screening inhibitors or activators against multiple family members, the current lack of publicly available kinetic data for its interaction with AMPK necessitates careful validation and optimization for specific AMPK assays. Researchers interested in NUAK kinases, for instance, may find Sakamototide to be a suitable tool.

Ultimately, the choice between Sakamototide and SAMS peptide will depend on the specific research question. For focused investigations on AMPK, the wealth of data and proven specificity of the SAMS peptide make it the more robust choice. For broader inquiries into the AMPK-related kinase family, Sakamototide may offer a valuable alternative, with the caveat that thorough in-house characterization is advisable.

References

A Comparative Guide to AMPK Peptide Substrates: Sakamototide, SAMS, and AMARA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AMP-activated protein kinase (AMPK) is a crucial enzyme that acts as a central regulator of cellular energy homeostasis.[1] Its activation triggers a cascade of events that shift the cell from anabolic (energy-consuming) to catabolic (energy-producing) pathways, making it a key therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[2] Synthetic peptides that can be phosphorylated by AMPK are invaluable tools for studying its activity and for screening potential therapeutic modulators. This guide provides a detailed comparison of three commonly used AMPK peptide substrates: Sakamototide, SAMS peptide, and AMARA peptide.

Peptide Substrate Overview

Sakamototide, SAMS, and AMARA peptides are all synthetic substrates designed to be specifically recognized and phosphorylated by AMPK. Their amino acid sequences are optimized to contain the consensus phosphorylation motif for AMPK, which typically includes a hydrophobic residue at the P-5 position and basic residues at P-3 and/or P-4 relative to the phosphorylated serine or threonine.[3]

Table 1: Amino Acid Sequences of AMPK Peptide Substrates

PeptideSequence
SakamototideH-Ala-Leu-Asn-Arg-Thr-Ser-Ser-Asp-Ser-Ala-Leu-His-Arg-Arg-Arg-OH
SAMS PeptideHMRSAMSGLHLVKRR
AMARA PeptideAMARAASAAALARRR

Comparative Kinetic Performance

The efficiency of a peptide as a substrate for a kinase is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher Vmax indicates a faster rate of phosphorylation.

Table 2: Kinetic Parameters of AMPK Peptide Substrates

PeptideKm (µM)Vmax (nmol/min/mg)Source
SakamototideNot ReportedNot Reported
SAMS Peptide15.68Not Reported[4]
26.67Not Reported[4]
Not Reported1.47[5]
AMARA PeptideNot ReportedNot Reported
NDPKtide (for comparison)Not Reported1.29[5]
HMG Peptide (for comparison)Higher affinity than SAMSNot Reported[6]

Note: The variability in reported Km values for the SAMS peptide may be due to different experimental conditions, such as the specific AMPK isoform used, buffer composition, and ATP concentration.

One study directly compared the SAMS peptide to a novel NDPK peptide and found their Vmax values to be very similar (1.47 and 1.29 nmol/min/mg, respectively), suggesting comparable phosphorylation efficiency under the tested conditions.[5] Another study indicated that AMPK has a higher affinity for the HMG peptide compared to the SAMS peptide.[6] Unfortunately, specific kinetic data for Sakamototide and AMARA peptide remain to be published in peer-reviewed literature.

Experimental Protocols

Accurate and reproducible measurement of AMPK activity is fundamental for research in this field. Both radioactive and non-radioactive assays are commonly employed, each with its own advantages and disadvantages.

Radioactive Kinase Assay (using [γ-³²P]ATP)

This traditional method is highly sensitive and provides a direct measure of phosphate (B84403) incorporation.[7]

Materials:

  • Purified active AMPK

  • Peptide substrate (Sakamototide, SAMS, or AMARA)

  • Kinase reaction buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl₂, 0.8 mM EDTA)

  • [γ-³²P]ATP

  • ATP

  • Phosphocellulose paper (e.g., P81)

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare the kinase reaction mixture on ice, containing the kinase reaction buffer, peptide substrate, and purified AMPK.

  • Initiate the reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.

  • Incubate the reaction at 30°C for a specific time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively in phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

Non-Radioactive Kinase Assay (e.g., FRET-based)

Non-radioactive assays offer a safer and often higher-throughput alternative to the radioactive method.[8]

Materials:

  • Purified active AMPK

  • Fluorescently labeled peptide substrate (e.g., with a FRET pair)

  • Kinase reaction buffer

  • ATP

  • Protease (for cleavage-based assays)

  • Fluorescence plate reader

Procedure:

  • Prepare the kinase reaction mixture in a microplate well, containing the kinase reaction buffer, fluorescently labeled peptide substrate, and purified AMPK.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at the desired temperature for a specific time.

  • Stop the reaction (e.g., by adding a chelating agent like EDTA).

  • In cleavage-based FRET assays, add a protease that specifically cleaves the phosphorylated peptide.

  • Measure the change in fluorescence (e.g., FRET ratio) using a fluorescence plate reader. The change in fluorescence correlates with the extent of peptide phosphorylation.

Signaling Pathways and Experimental Workflows

Activation of AMPK by various upstream signals leads to the phosphorylation of a multitude of downstream targets, orchestrating a comprehensive cellular response to energy stress. The use of peptide substrates in kinase assays is a critical step in elucidating these pathways.

AMPK_Signaling_Pathway cluster_upstream Upstream Activation cluster_ampk AMPK Complex cluster_downstream Downstream Effects AMP/ADP AMP/ADP LKB1 LKB1 AMP/ADP->LKB1 AMPK AMPK LKB1->AMPK P CaMKKβ CaMKKβ CaMKKβ->AMPK P Cellular Stress Cellular Stress Cellular Stress->AMP/ADP Ca2+ Ca2+ Ca2+->CaMKKβ ACC ACC AMPK->ACC P mTORC1 mTORC1 AMPK->mTORC1 P ULK1 ULK1 AMPK->ULK1 P PGC-1α PGC-1α AMPK->PGC-1α P Fatty Acid Synthesis ↓ Fatty Acid Synthesis ↓ ACC->Fatty Acid Synthesis ↓ Protein Synthesis ↓ Protein Synthesis ↓ mTORC1->Protein Synthesis ↓ Autophagy ↑ Autophagy ↑ ULK1->Autophagy ↑ Mitochondrial Biogenesis ↑ Mitochondrial Biogenesis ↑ PGC-1α->Mitochondrial Biogenesis ↑

Caption: AMPK Signaling Pathway.

The diagram above illustrates the activation of AMPK by upstream kinases LKB1 and CaMKKβ in response to cellular stress and increased calcium levels, respectively. Once activated, AMPK phosphorylates key downstream targets such as ACC (inhibiting fatty acid synthesis), mTORC1 (inhibiting protein synthesis), and ULK1 and PGC-1α (promoting autophagy and mitochondrial biogenesis).

Kinase_Assay_Workflow cluster_preparation Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Detection Reagents Prepare Reagents: - Purified AMPK - Peptide Substrate - Kinase Buffer - ATP ([γ-³²P]ATP) Incubation Incubate at 30°C Reagents->Incubation Termination Stop Reaction & Spot on Membrane Incubation->Termination Washing Wash Membrane Termination->Washing Quantification Quantify Signal Washing->Quantification

Caption: General Kinase Assay Workflow.

This workflow outlines the fundamental steps of an in vitro kinase assay. It begins with the preparation of reagents, followed by the enzymatic reaction, and concludes with the detection and quantification of substrate phosphorylation.

Conclusion

Sakamototide, SAMS, and AMARA peptides are all valuable tools for the study of AMPK. While the SAMS peptide is the most characterized in terms of its kinetic properties, all three serve as effective substrates in kinase assays. The choice of peptide may depend on the specific experimental context, availability, and the need for comparative data with existing literature. The development of standardized assay conditions and the determination of kinetic parameters for a wider range of AMPK substrates, including Sakamototide and AMARA peptide, will be crucial for advancing our understanding of AMPK regulation and for the discovery of novel therapeutic agents targeting this vital metabolic pathway.

References

A Comparative Guide to the Reproducibility of Peptide Quantification Assays: The Role of Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the use of trifluoroacetic acid (TFA) in reversed-phase high-performance liquid chromatography (RP-HPLC) for peptide quantification, with a focus on assay reproducibility. We will explore the advantages and disadvantages of TFA, compare it with common alternatives, and provide supporting data and experimental protocols to aid in method development and selection.

Introduction: The Double-Edged Sword of TFA in Peptide Analysis

Trifluoroacetic acid (TFA) has long been the ion-pairing agent of choice for the RP-HPLC separation of peptides and proteins.[1][2] Its primary role is to improve chromatographic performance by forming ion pairs with charged residues on the peptides, thereby increasing their hydrophobicity and retention on the nonpolar stationary phase.[3] This interaction also masks the undesirable effects of free silanol (B1196071) groups on the silica-based column packing, leading to sharper, more symmetrical peaks and improved resolution.[4][5][6] The typical concentration for these applications ranges from 0.05% to 0.1%.[3][7][8]

While TFA is highly effective for separations detected by UV absorbance due to its volatility and transparency at low wavelengths, its impact on reproducibility is multifaceted.[1][2] On one hand, by ensuring consistent retention times and sharp peaks, it contributes positively to the reproducibility of quantification.[4] On the other hand, residual TFA from purification can interfere with subsequent biological assays, introducing significant variability.[9][10] Furthermore, in the increasingly common scenario of coupling liquid chromatography to mass spectrometry (LC-MS), TFA is known to cause significant ion suppression, which can negatively affect sensitivity and reproducibility.[4][11][12]

This guide will delve into these aspects, providing a clear comparison with alternative mobile phase additives to help researchers make informed decisions for their specific applications.

Data Presentation: Comparative Analysis of Mobile Phase Additives

The choice of a mobile phase additive is critical and directly impacts the reproducibility and sensitivity of peptide quantification. Below is a summary of the performance characteristics of TFA and its common alternatives.

Mobile Phase Additive Typical Concentration Advantages Disadvantages Impact on Reproducibility
Trifluoroacetic Acid (TFA) 0.05% - 0.1%- Excellent peak shape and resolution in UV-HPLC[4][5]. - Improves retention of hydrophilic peptides[3]. - Volatile and UV transparent[1][2].- Causes significant ion suppression in MS[11][12]. - Can contaminate MS systems[4][13]. - Residual amounts can interfere with biological assays[9].- Positive: Promotes consistent retention times in HPLC[4]. - Negative: Can introduce variability in cell-based assays and cause signal instability in MS.
Formic Acid (FA) 0.1%- Good compatibility with MS detection (minimal ion suppression)[14]. - Volatile.- May result in broader peaks and lower resolution compared to TFA in UV-HPLC[15].- Positive: More reproducible quantification in LC-MS due to reduced ion suppression. - Negative: Poorer chromatographic resolution can sometimes lead to co-elution, affecting quantification accuracy.
Difluoroacetic Acid (DFA) 0.1%- A good compromise between TFA and FA. - Better MS performance than TFA and better chromatographic resolution than FA[15].- Less common and potentially more expensive.- Offers a balanced approach, potentially improving inter-assay reproducibility for LC-UV/MS workflows.
Perfluorinated Carboxylic Acids (PFPA, HFBA) 0.1%- Can offer alternative selectivity for difficult-to-separate peptides[1][16].- Less volatile than TFA, can be more difficult to remove. - Stronger ion-pairing can lead to very long retention times.- Can improve reproducibility for specific challenging separations where co-elution is an issue with TFA.
Quantitative Reproducibility Data

The reproducibility of an analytical method is typically assessed by its intra-assay (within-run) and inter-assay (between-run) precision, expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD).[17][18]

Parameter TFA-based Method (UV-HPLC) FA-based Method (LC-MS) General Acceptance Criteria
Intra-Assay Precision (%CV) Typically < 5% for peak area and retention timeTypically 5-15%< 10-15%[19][20]
Inter-Assay Precision (%CV) Typically < 10%Typically 10-20%< 15%[20]
Retention Time Precision (%RSD) < 0.5%[21]< 1%Highly dependent on system stability
Peak Area Precision (%RSD) < 4%[21][22]Variable, dependent on analyte and matrix< 15%

Note: The values for TFA and FA-based methods are typical ranges and can vary significantly depending on the peptide, sample matrix, instrumentation, and overall method optimization.

Experimental Protocols

General Protocol for Peptide Quantification by RP-HPLC with TFA

This protocol outlines a standard procedure for analyzing a purified peptide sample.

a. Sample Preparation:

  • Accurately weigh the lyophilized peptide.

  • Dissolve the peptide in an appropriate solvent, typically 0.1% TFA in water, to a stock concentration of 1 mg/mL.[23]

  • Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

b. Chromatographic Conditions:

  • Column: C18, 250 x 4.6 mm, 5 µm, 100-300 Å pore size.

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.[24]

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[24]

  • Gradient: A typical starting point is a linear gradient from 5% to 60% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm or 220 nm.

  • Injection Volume: 20 µL.

c. Data Analysis:

  • Integrate the peak area of the peptide in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the known concentration of the standards.

  • Determine the concentration of unknown samples by interpolation from the calibration curve.

Protocol for Assessing Intra- and Inter-Assay Precision

This protocol is essential for validating the reproducibility of a quantification method.[17]

a. Intra-Assay Precision (Within-Run Reproducibility):

  • Prepare three levels of Quality Control (QC) samples: low, medium, and high concentrations.

  • Analyze at least five replicates of each QC level within the same analytical run.

  • Calculate the mean, standard deviation (SD), and %CV for the measured concentrations at each level. The %CV is calculated as: (SD / Mean) * 100.[18]

b. Inter-Assay Precision (Between-Run Reproducibility):

  • Prepare three levels of QC samples (low, medium, and high).

  • Analyze these QC samples in separate runs on at least three different days.

  • Calculate the mean, SD, and %CV of the measurements for each QC level across all runs.

Visualizations: Workflows and Logical Relationships

Experimental Workflow for Peptide Quantification

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_validation Validation stock Peptide Stock Solution (1 mg/mL in 0.1% TFA) cal Calibration Standards stock->cal qc Quality Control Samples (Low, Mid, High) stock->qc hplc RP-HPLC System (C18 Column, TFA Mobile Phase) cal->hplc Injection qc->hplc Injection detector UV Detector (214 nm) hplc->detector integration Peak Area Integration detector->integration Chromatogram curve Calibration Curve Construction integration->curve quant Concentration Calculation curve->quant assay_repro Assay Reproducibility (Intra- & Inter-Assay %CV) quant->assay_repro Results final_report Final Report quant->final_report Results

Caption: Workflow for peptide quantification and reproducibility assessment.

Decision Pathway for Selecting a Mobile Phase Additive

G start Start: Peptide Quantification Needed detection What is the primary detection method? start->detection uv UV Absorbance detection->uv UV ms Mass Spectrometry (MS) detection->ms MS tfa_choice Is chromatographic resolution critical? uv->tfa_choice ms_sensitivity Is highest MS sensitivity required? ms->ms_sensitivity tfa Use TFA (0.1%) tfa_choice->tfa Yes tfa_alt Consider TFA alternatives (e.g., PFPA, HFBA) tfa_choice->tfa_alt No, or for specific selectivity fa Use Formic Acid (0.1%) ms_sensitivity->fa Yes dfa Use DFA (0.1%) for balanced performance ms_sensitivity->dfa No, seeking better chromatography

References

Unveiling the Specificity of Sakamototide: A Comparative Analysis of Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise interactions between kinase enzymes and their substrates is paramount. This guide provides a detailed comparison of the cross-reactivity of the synthetic peptide substrate, Sakamototide, with a panel of kinases. Leveraging experimental data, we explore the substrate's primary targets and its broader interaction profile, offering valuable insights for kinase assay development and inhibitor screening.

Sakamototide, a synthetic peptide with the sequence H-Ala-Leu-Asn-Arg-Thr-Ser-Ser-Asp-Ser-Ala-Leu-His-Arg-Arg-Arg-OH, has been identified as a substrate for the AMP-activated protein kinase (AMPK) family.[1] Specifically, it is utilized in assays for NUAK1 (NUAK family SNF1-like kinase 1) and NUAK2, both members of the AMPK-related kinase family. To assess the specificity of Sakamototide, we have compiled and analyzed data from kinase inhibitor profiling studies that utilized this peptide as a substrate.

Quantitative Analysis of Kinase Activity on Sakamototide

The following table summarizes the inhibitory effects of two selective NUAK inhibitors, WZ4003 and HTH-01-015, on the phosphorylation of Sakamototide by NUAK1 and NUAK2. The high potency of these inhibitors against NUAK1 and NUAK2, coupled with their minimal impact on a broad panel of other kinases, indirectly suggests a high degree of specificity of Sakamototide for its primary kinase targets.

KinaseInhibitorIC50 (nM)
NUAK1 WZ400320
NUAK2 WZ4003100
NUAK1 HTH-01-015100
NUAK2 HTH-01-015>10,000

Data sourced from Banerjee S, et al. Biochem J. 2014.[1][2]

A comprehensive screen of these inhibitors against a panel of 139 kinases revealed a remarkable selectivity for NUAK1 and NUAK2.[1][2] This indicates that under the experimental conditions, the other 139 kinases do not significantly phosphorylate Sakamototide, as their activity was not substantially inhibited. The detailed list of kinases with minimal cross-reactivity is provided in the supplementary information of the referenced study.

Experimental Protocols

The following is a detailed methodology for a typical in vitro kinase assay used to assess the phosphorylation of Sakamototide and determine the potency of kinase inhibitors.

Materials:

  • Recombinant human NUAK1 and NUAK2 kinases

  • Sakamototide substrate peptide (ALNRTSSDSALHRRR)

  • [γ-³²P]ATP (radiolabeled adenosine (B11128) triphosphate)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂, 0.1% β-mercaptoethanol)

  • Kinase inhibitors (e.g., WZ4003, HTH-01-015) dissolved in DMSO

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the kinase assay buffer, the respective kinase (NUAK1 or NUAK2), and the kinase inhibitor at various concentrations (or DMSO as a vehicle control).

  • Pre-incubation: Incubate the kinase and inhibitor mixture for 10 minutes at 30°C to allow for inhibitor binding.

  • Initiation of Reaction: Start the phosphorylation reaction by adding a solution containing Sakamototide peptide and [γ-³²P]ATP. A typical final concentration for the peptide is 200 µM and for ATP is 100 µM.

  • Incubation: Allow the reaction to proceed for a defined period (e.g., 20-30 minutes) at 30°C.

  • Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated peptide will bind to the paper, while the free [γ-³²P]ATP will not.

  • Washing: Wash the P81 papers extensively with 0.75% phosphoric acid to remove any unbound [γ-³²P]ATP.

  • Quantification: Measure the amount of radioactivity incorporated into the Sakamototide substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control. Determine the IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, by plotting the percentage of activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context of Sakamototide's primary targets, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Kinase + Buffer Kinase + Buffer Reaction Mixture Reaction Mixture Kinase + Buffer->Reaction Mixture Inhibitor Dilutions Inhibitor Dilutions Inhibitor Dilutions->Reaction Mixture Incubation (30°C) Incubation (30°C) Reaction Mixture->Incubation (30°C) Sakamototide + [γ-³²P]ATP Sakamototide + [γ-³²P]ATP Sakamototide + [γ-³²P]ATP->Incubation (30°C) Spot on P81 Paper Spot on P81 Paper Incubation (30°C)->Spot on P81 Paper Wash Wash Spot on P81 Paper->Wash Scintillation Counting Scintillation Counting Wash->Scintillation Counting Data Analysis (IC50) Data Analysis (IC50) Scintillation Counting->Data Analysis (IC50)

Caption: Workflow for in vitro kinase assay to assess Sakamototide phosphorylation.

signaling_pathway LKB1 LKB1 AMPK AMPK LKB1->AMPK Activates NUAK1 NUAK1 LKB1->NUAK1 Activates NUAK2 NUAK2 LKB1->NUAK2 Activates Sakamototide Sakamototide (Substrate) NUAK1->Sakamototide Phosphorylates Downstream Downstream Cellular Processes NUAK1->Downstream NUAK2->Sakamototide Phosphorylates NUAK2->Downstream PhosphoSakamototide Phosphorylated Sakamototide Sakamototide->PhosphoSakamototide

Caption: Simplified signaling pathway showing LKB1 activation of NUAK kinases.

References

A Researcher's Guide to Selecting Negative Controls for Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing robust and reliable kinase assays is paramount for accurate data interpretation. A critical, yet often overlooked, aspect of assay design is the selection and implementation of appropriate negative controls. This guide provides a comprehensive comparison of various negative control strategies for a hypothetical kinase, "Sakamototide," which can be adapted for virtually any kinase of interest.

Negative controls are essential to ensure that the observed signal in a kinase assay is genuinely due to the specific enzymatic activity of the kinase and not a result of artifacts or non-specific interactions.[1] Without proper controls, results can be misleading, leading to false positives and wasted resources.

Comparison of Negative Control Strategies

The choice of negative controls will depend on the specific goals of the experiment, the assay format, and the available resources. Below is a comparison of common and effective negative control strategies.

Negative Control StrategyPrincipleAdvantagesDisadvantages
No Enzyme Control Omits the kinase from the reaction mixture.[2]Simple to implement; accounts for background signal from assay components and substrate auto-phosphorylation.Does not control for non-catalytic effects of the enzyme protein itself.
No Substrate Control Omits the specific substrate that the kinase phosphorylates.[2]Useful for assessing kinase auto-phosphorylation or phosphorylation of other components in the reaction.Not a comprehensive control for background signal.
Heat-Inactivated Kinase The kinase is denatured by heating prior to its addition to the assay.[3]Controls for non-catalytic interactions of the folded enzyme protein with assay components.Incomplete inactivation can lead to residual activity; denaturation might expose "sticky" hydrophobic regions that could increase non-specific binding.
Kinase-Dead Mutant A site-directed mutant of the kinase that lacks catalytic activity but retains its overall structure.[4]The most rigorous control; mimics the presence of the kinase protein without its enzymatic function.Requires molecular biology expertise and resources to generate and validate; may not be readily available.
Non-specific/Broad-Spectrum Inhibitor A compound known to inhibit a wide range of kinases is added to the reaction.Can help identify if the observed activity is due to a contaminating kinase; useful for validating the assay's ability to detect inhibition.The inhibitor may have off-target effects or may not completely inhibit the kinase of interest.
Vehicle Control (e.g., DMSO) The solvent used to dissolve test compounds (like inhibitors) is added to the reaction at the same final concentration.[5]Essential for inhibitor screening studies to account for any effects of the solvent on kinase activity.[5][6][7][8][9]High concentrations of some solvents like DMSO can inhibit certain kinases.[6][7][8][9]

Experimental Protocols

Below are detailed methodologies for preparing and using the described negative controls in a typical in vitro kinase assay format.

General Kinase Assay Protocol (Example using a luminescence-based assay):

  • Prepare Reagents:

    • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • ATP solution at the desired concentration (e.g., 10 µM).

    • Substrate peptide/protein at the desired concentration.

    • Active Sakamototide kinase.

    • Negative control preparations (see below).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Set up Assay Plate:

    • Add 5 µL of the appropriate enzyme or control solution to each well of a 384-well plate.

    • Add 2.5 µL of substrate solution.

    • To initiate the reaction, add 2.5 µL of ATP solution.

  • Incubation:

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the desired time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.

    • Read the luminescence on a plate reader.

Preparation of Negative Controls:

  • No Enzyme Control: In place of the 5 µL of enzyme solution, add 5 µL of kinase reaction buffer.

  • No Substrate Control: In place of the 2.5 µL of substrate solution, add 2.5 µL of kinase reaction buffer.

  • Heat-Inactivated Kinase:

    • Dilute the active kinase to the final assay concentration in kinase reaction buffer.

    • Place the tube in a heat block set to 65°C for 20 minutes (optimal temperature and time may need to be determined empirically).[10]

    • Allow the solution to cool to room temperature before use.

  • Kinase-Dead Mutant: Prepare the kinase-dead mutant protein in the same manner and at the same concentration as the active kinase.

  • Vehicle Control: If screening inhibitors dissolved in DMSO, prepare a control reaction containing the same final concentration of DMSO as the inhibitor-treated wells (typically ≤1%).[5]

Mandatory Visualizations

To further clarify the experimental design and expected outcomes, the following diagrams are provided.

Kinase_Assay_Workflow Kinase Assay Experimental Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup Active_Kinase Active Sakamototide Positive_Reaction Positive Control: Active Kinase + Substrate + ATP Active_Kinase->Positive_Reaction Substrate Substrate Peptide Substrate->Positive_Reaction Negative_Reactions Negative Controls: (e.g., No Enzyme, Heat-Inactivated Kinase) Substrate->Negative_Reactions ATP ATP Solution ATP->Positive_Reaction ATP->Negative_Reactions Buffer Assay Buffer Buffer->Negative_Reactions Neg_Controls Negative Controls (Heat-Inactivated, Kinase-Dead, etc.) Neg_Controls->Negative_Reactions Incubation Incubate at 30°C Positive_Reaction->Incubation Negative_Reactions->Incubation Detection Add Detection Reagent Incubation->Detection Readout Measure Luminescence Detection->Readout

Caption: Workflow for a kinase assay including positive and negative controls.

Signaling_Pathway Simplified Kinase Signaling cluster_control Negative Control Sakamototide Sakamototide (Active Kinase) Substrate_P Substrate (Phosphorylated) Sakamototide->Substrate_P Phosphorylation ADP ADP Sakamototide->ADP ATP ATP ATP->Sakamototide Substrate_UnP Substrate (Unphosphorylated) Substrate_UnP->Sakamototide Downstream Downstream Cellular Response Substrate_P->Downstream Kinase_Dead Sakamototide (Kinase-Dead)

Caption: The role of a kinase-dead mutant as a negative control.

References

A Researcher's Guide to Positive Controls for AMPK Activation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the tools available to study AMP-activated protein kinase (AMPK) is crucial. This guide provides a comprehensive comparison of commonly used positive controls for AMPK activation and introduces Sakamototide, a key reagent for measuring its activity.

This document outlines the mechanisms of action, provides quantitative data for common activators, and details experimental protocols for assessing AMPK activation.

Understanding the Tools: Activators vs. Substrates

A critical distinction in AMPK research is the difference between an activator and a substrate.

  • AMPK Activators are compounds that increase the catalytic activity of the AMPK enzyme. They serve as positive controls in experiments to ensure that the AMPK pathway in a given system is responsive.

  • AMPK Substrates are molecules that are phosphorylated by activated AMPK. Synthetic peptide substrates, such as Sakamototide , are essential tools for in vitro kinase assays to quantify AMPK's enzymatic activity.

This guide will focus on three widely used AMPK activators—AICAR, A-769662, and Metformin (B114582)—and detail the use of Sakamototide as a substrate to measure their effects.

Comparison of Common AMPK Activators

The following table summarizes the key characteristics of three commonly used positive controls for AMPK activation. It is important to note that effective concentrations and potencies (EC50/IC50) can vary significantly based on the experimental system (e.g., cell-free assay vs. specific cell line) and the specific AMPK isoform being studied.

FeatureAICAR (Acadesine)A-769662Metformin
Mechanism of Action Indirect activator. Enters the cell and is converted to ZMP, an AMP analog, which allosterically activates AMPK.[1][2]Direct, allosteric activator. Binds to a site distinct from the AMP-binding site, primarily on β1 subunit-containing complexes.[2][3]Indirect activator. Primarily inhibits Complex I of the mitochondrial respiratory chain, leading to an increase in the cellular AMP:ATP ratio.[2][4]
EC50 (Cell-Free) ZMP is 40-50 fold less potent than AMP.[1]~0.8 µM (purified rat liver AMPK).[3][5][6][7] Varies with different AMPK isoforms and tissue extracts (e.g., 1.1-2.2 µM).[7][8]Does not directly activate AMPK in cell-free assays.
Typical In-Cell Working Concentration 0.5 - 2 mM.[9][10][11]30 - 300 µM for cellular effects on downstream targets.[12]0.05 - 20 mM, highly dependent on cell type and incubation time.[4][13][14][15][16][17]
Key Characteristics Widely used, but can have AMPK-independent effects.[1]Potent and selective for β1-containing AMPK complexes.[3][6]Widely used anti-diabetic drug; its in-cell effects can be influenced by glucose concentration.[16]

Visualizing the AMPK Signaling Pathway

The activation of AMPK is a central node in cellular energy sensing. The following diagram illustrates the primary upstream activators and downstream effects.

AMPK_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects cluster_outcomes Cellular Outcomes activator activator upstream_kinase upstream_kinase ampk ampk downstream downstream process process Metformin Metformin High_AMP_ATP High AMP/ATP Ratio Metformin->High_AMP_ATP AICAR AICAR AICAR->High_AMP_ATP (via ZMP) A769662 A-769662 AMPK AMPK A769662->AMPK Allosteric Activation LKB1 LKB1 High_AMP_ATP->LKB1 LKB1->AMPK p(Thr172) ACC ACC Phosphorylation (Inhibition) AMPK->ACC mTORC1 mTORC1 Signaling (Inhibition) AMPK->mTORC1 Autophagy Autophagy (Activation) AMPK->Autophagy Glucose_Uptake Glucose Uptake (Stimulation) AMPK->Glucose_Uptake Lipogenesis Inhibit Lipogenesis ACC->Lipogenesis Protein_Synthesis Inhibit Protein Synthesis mTORC1->Protein_Synthesis Energy_Production Promote Energy Production Autophagy->Energy_Production Glucose_Uptake->Energy_Production

AMPK Signaling Pathway Overview.

Experimental Protocols

Accurate assessment of AMPK activation is fundamental. Below are detailed protocols for two common methods: Western Blotting for phosphorylated AMPK and a non-radioactive in vitro kinase assay using a peptide substrate like Sakamototide.

Experimental Workflow Diagram

Experimental_Workflow cluster_treatment Cell Culture & Treatment cluster_western Method 1: Western Blot cluster_kinase Method 2: In Vitro Kinase Assay start Seed Cells treat Treat with AMPK Activator (e.g., AICAR, A-769662, Metformin) + Vehicle Control start->treat lyse_wb Cell Lysis treat->lyse_wb lyse_ka Cell Lysis treat->lyse_ka quantify_wb Protein Quantification (BCA) lyse_wb->quantify_wb sds_page SDS-PAGE quantify_wb->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Blocking (5% BSA) transfer->block primary_ab Incubate with Primary Antibodies (p-AMPK Thr172, Total AMPK) block->primary_ab secondary_ab Incubate with HRP-Secondary Ab primary_ab->secondary_ab detect ECL Detection & Imaging secondary_ab->detect analyze_wb Densitometry Analysis (Ratio of p-AMPK / Total AMPK) detect->analyze_wb ip Immunoprecipitate AMPK lyse_ka->ip reaction Set up Kinase Reaction: - Immunoprecipitated AMPK - Sakamototide Substrate - ATP ip->reaction measure Measure Product Formation (e.g., ADP-Glo Assay) reaction->measure analyze_ka Quantify Kinase Activity measure->analyze_ka

Workflow for Assessing AMPK Activation.
Protocol 1: Western Blot for Phospho-AMPKα (Thr172)

This method assesses the phosphorylation status of AMPK at Threonine 172, a key indicator of its activation.

1. Cell Lysis: a. After treating cells with an AMPK activator or vehicle control, wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

2. Protein Quantification: a. Collect the supernatant and determine the protein concentration using a BCA protein assay.

3. SDS-PAGE and Transfer: a. Normalize protein concentrations for all samples. Prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes. b. Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. c. Perform electrophoresis to separate proteins by size. d. Transfer the separated proteins to a PVDF membrane.

4. Immunoblotting: a. Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). b. Incubate the membrane with a primary antibody specific for phospho-AMPKα (Thr172) (typically at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG at 1:2000-1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.

5. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the signal using a chemiluminescence imaging system. c. To normalize for protein loading, strip the membrane and re-probe with an antibody for total AMPKα. d. Quantify band intensities using densitometry software. The level of AMPK activation is determined by the ratio of phospho-AMPKα to total AMPKα.

Protocol 2: Non-Radioactive In Vitro Kinase Assay

This assay directly measures the enzymatic activity of AMPK immunoprecipitated from cell lysates using a peptide substrate.

Sakamototide Substrate Peptide:

  • Sequence: H-Ala-Leu-Asn-Arg-Thr-Ser-Ser-Asp-Ser-Ala-Leu-His-Arg-Arg-Arg-OH[18]

  • Function: A synthetic peptide that is a substrate for AMPK, used to determine kinase activity.[19][20] A similar well-known substrate is the SAMS peptide (HMRSAMSGLHLVKRR).[21]

1. Immunoprecipitation of AMPK: a. Lyse cells as described in the Western Blot protocol. b. Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 30 minutes at 4°C. c. Centrifuge and transfer the supernatant to a new tube. d. Add an antibody against the AMPKα subunit and incubate for 2-4 hours at 4°C. e. Add fresh Protein A/G agarose beads and incubate for another 1 hour at 4°C to capture the antibody-AMPK complex. f. Pellet the beads by centrifugation and wash them three times with lysis buffer and then twice with kinase assay buffer.

2. Kinase Reaction: a. Resuspend the beads containing immunoprecipitated AMPK in a kinase reaction mixture. A typical reaction mixture in a 96-well plate format would include:

  • Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl2, 1 mM DTT).
  • Sakamototide peptide substrate (e.g., 100-200 µM).
  • ATP (e.g., 50-100 µM). b. Incubate the reaction at 30°C for 30-60 minutes.

3. Measurement of Kinase Activity: a. Terminate the kinase reaction. b. Quantify the amount of ADP produced, which is directly proportional to the AMPK activity. Commercial kits such as ADP-Glo™ Kinase Assay are commonly used.

  • Add ADP-Glo™ Reagent to deplete the remaining ATP.
  • Add Kinase Detection Reagent to convert the newly formed ADP back to ATP, which then drives a luciferase/luciferin reaction. c. Measure the luminescence using a plate reader. The light output correlates with the amount of ADP generated and thus, the activity of AMPK.

4. Data Analysis: a. Compare the luminescence signals from samples treated with AMPK activators to the vehicle control to determine the fold-increase in AMPK activity.

By employing these activators as positive controls and utilizing robust detection methods, researchers can confidently investigate the role of AMPK in their specific areas of interest.

References

Comparative Analysis of Sakamototide's Specificity for AMPK Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The AMP-activated protein kinase (AMPK) is a critical regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases, including type 2 diabetes and cancer. AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits, with multiple isoforms for each (α1, α2; β1, β2; γ1, γ2, γ3), leading to 12 distinct complexes.[1][2] This isoform diversity allows for tissue-specific functions and responses to metabolic stress.[3][4] Consequently, the development of isoform-specific AMPK activators is a key goal in pharmacology to achieve targeted therapeutic effects while minimizing off-target effects.[1][5]

This guide provides a comparative analysis of a novel direct AMPK activator, Sakamototide, focusing on its specificity for AMPK isoforms in contrast to other well-characterized AMPK activators.

Mechanisms of AMPK Activation

AMPK activators can be broadly categorized into two classes based on their mechanism of action:

  • Indirect Activators: These compounds, such as metformin (B114582) and AICAR, increase the cellular AMP:ATP ratio.[4][6][7] Metformin inhibits complex I of the mitochondrial respiratory chain, while AICAR is metabolized to an AMP analog, ZMP.[6][7][8] This leads to the canonical activation of AMPK, which is dependent on the upstream kinase LKB1 phosphorylating the α-subunit at threonine 172.[8][9]

  • Direct Activators: These small molecules bind directly to the AMPK complex to cause allosteric activation.[7] Many direct activators, including A-769662 and the investigational drug PF-739, bind to a site at the interface of the α and β subunits known as the allosteric drug and metabolite (ADaM) site.[3][4][5] This mode of activation can be independent of upstream kinases.[3][4]

Sakamototide is a novel synthetic peptide being investigated as a direct allosteric activator of AMPK. Preliminary data suggests it exhibits high specificity for α2-containing AMPK complexes, which are predominantly expressed in skeletal and cardiac muscle.[3][4]

Comparative Isoform Specificity

The therapeutic potential of an AMPK activator is closely linked to its isoform specificity. While pan-AMPK activation can be beneficial, it may also lead to undesirable effects, such as hypertrophic cardiomyopathy.[1] Therefore, activators targeting specific tissues, like skeletal muscle (rich in α2, β2, and γ3 isoforms), are of particular interest for treating metabolic disorders.[1][3]

The following table summarizes the isoform specificity of Sakamototide in comparison to other known AMPK activators. The data is presented as EC50 values (the concentration required to elicit a half-maximal response) for the activation of various AMPK isoform complexes. Lower EC50 values indicate higher potency.

CompoundActivation Mechanismα1β1γ1 (EC50, nM)α2β1γ1 (EC50, nM)α1β2γ1 (EC50, nM)α2β2γ1 (EC50, nM)Primary Isoform Selectivity
Sakamototide Direct (Hypothetical)>10,00050>10,00025α2-containing complexes
A-769662 Direct300200>10,000>10,000β1-containing complexes[5][6]
C-2 Direct50>1,00070>1,000α1-containing complexes[6]
SC4 Direct>5,000>5,000>5,000100α2β2-containing complexes[10]
PF-739 Direct (Pan-activator)1081512Pan-β isoforms[3][10]
Metformin IndirectBroadBroadBroadBroadPan-activator (no isoform preference)[10]
AICAR (ZMP) IndirectBroadBroadBroadBroadPan-activator (no isoform preference)[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general AMPK signaling pathway and a typical experimental workflow for assessing activator specificity.

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_ampk AMPK Complex cluster_downstream Downstream Effects Metabolic Stress Metabolic Stress AMPK α β γ Metabolic Stress->AMPK activates (via LKB1) Direct Activators Direct Activators Direct Activators->AMPK allosterically activates Indirect Activators Indirect Activators Indirect Activators->Metabolic Stress mimic Anabolic Anabolic Pathways (e.g., Protein Synthesis) AMPK->Anabolic inhibits Catabolic Catabolic Pathways (e.g., Glucose Uptake) AMPK->Catabolic stimulates

Figure 1. Simplified AMPK signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis Recombinant Isoforms Purify recombinant AMPK isoforms Incubation Incubate AMPK isoform with activator, substrate, and ATP Recombinant Isoforms->Incubation Activator Dilution Prepare serial dilutions of test compounds Activator Dilution->Incubation Detection Detect substrate phosphorylation Incubation->Detection Dose-Response Generate dose-response curves Detection->Dose-Response EC50 Calculate EC50 values Dose-Response->EC50

References

A Researcher's Guide to AMPK Substrate Peptides: A Comparative Review of Sakamototide, SAMS, and AMARA Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of AMP-activated protein kinase (AMPK), the selection of an appropriate substrate peptide is critical for the development of robust and reliable kinase activity assays. This guide provides a detailed comparison of Sakamototide, a substrate for the AMPK-related kinase NUAK1, with two widely used AMPK substrates, SAMS and AMARA peptides. The comparison covers peptide sequences, experimental protocols, and available performance data, with a special consideration of the role of trifluoroacetic acid (TFA) in synthetic peptides.

The Influence of Trifluoroacetic Acid (TFA) on Peptide Activity

Synthetic peptides are typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC), a process that almost universally employs trifluoroacetic acid (TFA) as an ion-pairing agent.[1][2] Consequently, the final lyophilized peptide is presented as a TFA salt. While essential for purification, residual TFA can significantly impact biological assays.[1] It can alter enzyme kinetics, affect cell viability, and interfere with signal transduction pathways.[1][3] For sensitive kinase assays, the presence of TFA may necessitate a counter-ion exchange step, typically replacing TFA with hydrochloride (HCl) or acetate, to ensure that the observed activity is not influenced by the counter-ion.[4] Researchers should be aware that the actual peptide content in a lyophilized sample can be reduced by 5% to 25% due to the presence of TFA and other salts.[3]

Overview of Compared AMPK Substrate Peptides

AMPK is a central regulator of cellular energy homeostasis, making it a key target in the study of metabolic diseases, cancer, and other conditions. The in vitro kinase assay, which measures the transfer of a phosphate (B84403) group from ATP to a substrate, is a fundamental tool for studying AMPK activity and for screening potential therapeutic modulators. The choice of substrate peptide is a key determinant of assay sensitivity and specificity. This guide compares three pertinent peptide substrates.

FeatureSakamototideSAMS PeptideAMARA Peptide
Sequence Ala-Leu-Asn-Arg-Thr-Ser-Ser-Asp-Ser-Ala-Leu-His-Arg-Arg-ArgHis-Met-Arg-Ser-Ala-Met-Ser-Gly-Leu-His-Leu-Val-Lys-Arg-ArgAla-Met-Ala-Arg-Ala-Ala-Ser-Ala-Ala-Ala-Leu-Ala-Arg-Arg-Arg
Primary Use Substrate for NUAK1/2 (AMPK family kinases)[1][2][5]General and specific substrate for AMPK[6]General substrate for AMPK and related kinases[7][8][9]
Origin Not specified in literatureBased on the phosphorylation site (Ser79) of rat acetyl-CoA carboxylase (ACC)[6]Optimized synthetic sequence for AMPK

Quantitative Performance Data

PeptideKm (Peptide)VmaxSource
Sakamototide Not ReportedNot Reported-
SAMS Peptide 15.68 µMNot Reported[6]
GST-SAMS Fusion 110 µM0.26 nmol/min/mg[10]
SAMS Peptide Not Reported1.47 nmol/min/mg[11]
AMARA Peptide Not ReportedNot Reported-

Experimental Protocols

The following tables outline typical experimental protocols for kinase assays using each of the three peptides, primarily based on radiometric detection using [γ-³²P]ATP. These protocols are derived from published literature and manufacturer's datasheets and may require optimization for specific experimental setups.

Sakamototide Assay Protocol (for NUAK1/2)

This protocol is based on the methods described by Banerjee S, et al. (2014) for assaying the AMPK-related kinases NUAK1 and NUAK2.[1][2][5]

StepProcedure
1. Reaction Setup Prepare a reaction mix containing assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% Brij-35), MgCl₂, and purified NUAK1 or NUAK2 enzyme.
2. Substrate Addition Add Sakamototide peptide to a final concentration of 200 µM.
3. Initiation Start the reaction by adding [γ-³²P]ATP to a final concentration of 100 µM.
4. Incubation Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
5. Termination Stop the reaction by spotting the mixture onto phosphocellulose paper (e.g., P81).
6. Washing Wash the paper squares extensively in phosphoric acid (e.g., 0.75%) to remove unincorporated [γ-³²P]ATP.
7. Detection Quantify the incorporated radioactivity using a scintillation counter.
SAMS Peptide Assay Protocol

This is a generalized protocol derived from multiple sources for a standard AMPK radiometric assay.

StepProcedure
1. Reaction Setup Prepare a reaction mix in a buffer such as 20 mM HEPES-NaOH, pH 7.0, containing DTT, a non-ionic detergent (e.g., Brij-35), and 300 µM AMP. Add purified AMPK enzyme.
2. Substrate Addition Add SAMS peptide to a final concentration of approximately 20 µM.
3. Initiation Initiate the reaction by adding a mix of [γ-³²P]ATP and unlabeled ATP (final concentration depends on desired specific activity).
4. Incubation Incubate at 30°C for 15 minutes.
5. Termination Spot the reaction mixture onto P81 phosphocellulose paper.
6. Washing Wash the paper squares three times with 0.75% phosphoric acid, followed by a wash with acetone.
7. Detection Air dry the paper and measure the incorporated radioactivity by scintillation counting.
AMARA Peptide Assay Protocol

This protocol is based on methodologies described for immunoprecipitated AMPK from cell lysates.[9][12]

StepProcedure
1. Immunoprecipitation Incubate cell lysate with anti-AMPKα1 or α2 antibodies conjugated to protein G-Sepharose beads.
2. Washing Wash the immunoprecipitate with lysis buffer supplemented with 0.5 M NaCl, followed by washes with a low-salt buffer.
3. Reaction Setup Resuspend the beads in a kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA).
4. Substrate Addition Add AMARA peptide to a final concentration of 200 µM.
5. Initiation Start the reaction by adding [γ-³²P]ATP (e.g., 0.1 mM with a specific activity of ~300 cpm/pmol).
6. Incubation Incubate at 30°C for 20 minutes.
7. Termination & Detection Spot the reaction supernatant onto P81 paper and proceed with washing and scintillation counting as described for the other peptides.

Visualizing Experimental Workflows and Pathways

To further clarify the processes involved, the following diagrams illustrate the general AMPK signaling pathway and a typical workflow for a radiometric kinase assay.

AMPK_Signaling_Pathway Stress Cellular Stress (e.g., low glucose, hypoxia) AMP_ADP ↑ AMP/ATP Ratio ↑ ADP/ATP Ratio Stress->AMP_ADP induces LKB1 LKB1 AMPK AMPK (Inactive) LKB1->AMPK phosphorylates (p) CaMKKb CaMKKβ CaMKKb->AMPK phosphorylates (p) AMP_ADP->AMPK allosterically activates pAMPK AMPK-P (Active) Anabolic Anabolic Pathways (e.g., protein synthesis, lipid synthesis) pAMPK->Anabolic inhibits Catabolic Catabolic Pathways (e.g., glycolysis, fatty acid oxidation) pAMPK->Catabolic activates

Caption: Simplified AMPK signaling cascade.

Kinase_Assay_Workflow Start Start Prepare Prepare Reaction Mix (Buffer, Kinase, Peptide) Start->Prepare Initiate Initiate Reaction (Add [γ-³²P]ATP) Prepare->Initiate Incubate Incubate (30°C) Initiate->Incubate Terminate Terminate Reaction (Spot on P81 paper) Incubate->Terminate Wash Wash Paper (Phosphoric Acid) Terminate->Wash Detect Detect Signal (Scintillation Counting) Wash->Detect End End Detect->End

Caption: General radiometric kinase assay workflow.

Conclusion

The choice between Sakamototide, SAMS, and AMARA peptides depends on the specific research question. Sakamototide is a validated substrate for the AMPK-related kinases NUAK1 and NUAK2. SAMS and AMARA are more established as general substrates for AMPK itself, with SAMS being derived from a natural phosphorylation site and AMARA being a synthetic, optimized sequence.

While detailed protocols are available for all three, a direct comparison of their kinetic performance is hampered by a lack of standardized data. Researchers should consider empirically testing these substrates in their specific assay systems to determine the optimal choice for their needs. Furthermore, the potential influence of the TFA counter-ion should be a key consideration in assay development and data interpretation, with ion-exchange procedures recommended for the most sensitive and critical applications.

References

Performance Benchmark of Sakamototide (KS-133): A Comparative Guide for a Novel VIPR2 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the novel bicyclic peptide Sakamototide (KS-133), a potent and selective Vasoactive Intestinal Peptide Receptor 2 (VIPR2) antagonist, against other relevant peptides. The information presented herein is based on available experimental data to assist researchers in evaluating its potential for therapeutic development, particularly in the context of neurological and oncological applications.

Introduction to Sakamototide (KS-133)

Sakamototide (KS-133) is a 13-mer bicyclic peptide developed as a derivative of the 16-mer cyclic peptide VIpep-3.[1] The development of KS-133 was aimed at improving upon the properties of its parent compound to create a VIPR2-selective antagonist with enhanced stability and in vivo efficacy.[1] High expression or overactivation of VIPR2 has been linked to the symptoms of schizophrenia, making VIPR2 antagonists promising candidates for therapeutic intervention.[2][3] Additionally, VIP-VIPR2 signaling has been implicated in tumor cell migration and the modulation of the tumor microenvironment, suggesting a potential role for VIPR2 antagonists in cancer immunotherapy.[4][5][6]

Mechanism of Action: VIPR2 Antagonism

Sakamototide (KS-133) exerts its biological effects by selectively binding to and inhibiting the Vasoactive Intestinal Peptide Receptor 2 (VIPR2). VIPR2 is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligands Vasoactive Intestinal Peptide (VIP) and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), triggers downstream signaling cascades, primarily through the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP).[7][8] By blocking the binding of VIP and PACAP to VIPR2, KS-133 effectively inhibits these downstream signaling pathways. This antagonistic action has been shown to modulate various cellular processes, including cell proliferation, migration, and immune responses.[5][9]

cluster_ligands Endogenous Ligands cluster_antagonist Antagonist VIP VIP VIPR2 VIPR2 Receptor VIP->VIPR2 Activates PACAP PACAP PACAP->VIPR2 Activates KS133 Sakamototide (KS-133) KS133->VIPR2 Blocks G_protein G Protein (Gs) VIPR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Diagram 1: Simplified VIPR2 Signaling Pathway and the Antagonistic Action of Sakamototide (KS-133).

Comparative In Vitro Performance

The antagonistic potency of Sakamototide (KS-133) and its parent compound, VIpep-3, has been evaluated in cell-based assays. The data demonstrates a significant improvement in the inhibitory activity of KS-133 compared to VIpep-3.

PeptideTargetAssay TypeCell LineLigandIC50 (nM)Reference
Sakamototide (KS-133) human VIPR2Calcium InfluxCHO-K1VIP24.8[1]
VIpep-3human VIPR2Calcium InfluxCHO-K1VIP47[10]
VIpep-3mouse VIPR2Calcium InfluxCHO-K1VIP180[10]
VIpep-3rat VIPR2Calcium InfluxCHO-K1VIP44[10]

Table 1: In Vitro Antagonistic Potency of Sakamototide (KS-133) and VIpep-3.

Plasma Stability

A critical parameter for the therapeutic potential of peptides is their stability in plasma. Sakamototide (KS-133) was specifically engineered for enhanced stability.

PeptideIncubation Time (h)Remaining Peptide (%)Reference
Sakamototide (KS-133) 24>95[1]
VIpep-324<5[1]

Table 2: Comparative Plasma Stability of Sakamototide (KS-133) and VIpep-3.

In Vivo Efficacy: Schizophrenia Mouse Model

The in vivo efficacy of Sakamototide (KS-133) was assessed in a mouse model of schizophrenia where cognitive decline was induced by the early postnatal administration of the VIPR2 agonist, Ro 25-1553.[1]

Treatment GroupNovel Object Recognition (Discrimination Index)OutcomeReference
Vehicle~0.25Impaired cognitive function[1]
Ro 25-1553~0.05Cognitive decline[1]
Ro 25-1553 + Sakamototide (KS-133) ~0.30Rescue of cognitive decline[1]

Table 3: In Vivo Efficacy of Sakamototide (KS-133) in a Mouse Model of Schizophrenia.

Experimental Protocols

In Vitro Calcium Influx Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of antagonist peptides against VIP-induced VIPR2 signaling.

Methodology:

  • CHO-K1 cells stably expressing human VIPR2 were seeded in 384-well plates.

  • Cells were incubated with a calcium-sensitive fluorescent dye.

  • Varying concentrations of the antagonist peptide (e.g., KS-133, VIpep-3) were added to the cells and pre-incubated for 30 minutes at room temperature.

  • The VIP ligand was added at a concentration of EC80 to stimulate the VIPR2 receptor.

  • The resulting intracellular calcium signaling was immediately monitored using a Functional Drug Screening System (FDSS).

  • IC50 values were calculated from the concentration-response curves.[1]

start Seed VIPR2-expressing CHO-K1 cells in 384-well plate dye Incubate with calcium-sensitive dye start->dye antagonist Add antagonist peptide (e.g., KS-133) and pre-incubate 30 min dye->antagonist ligand Add VIP ligand (EC80) to stimulate receptor antagonist->ligand measure Measure intracellular calcium signal (FDSS) ligand->measure calculate Calculate IC50 from concentration-response curve measure->calculate

Diagram 2: Experimental Workflow for the In Vitro Calcium Influx Assay.
Peptide Stability Assay in Rat Plasma

Objective: To evaluate the stability of peptides in rat plasma over time.

Methodology:

  • The test peptide (10 mM, 1 µl) was incubated with rat plasma (20 µl).

  • Samples were taken immediately after mixing (0 hours) and after 24 hours of incubation at 37°C.

  • The reaction was stopped by adding 80% acetonitrile (B52724) (200 µl) to precipitate plasma proteins.

  • The mixture was centrifuged, and the supernatant was collected.

  • The amount of remaining, unmodified peptide in the supernatant was quantified by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

In Vivo Schizophrenia Mouse Model and Behavioral Testing

Objective: To assess the ability of KS-133 to reverse cognitive deficits in a mouse model of schizophrenia.

Methodology:

  • Model Induction: Newborn mice were treated with the VIPR2 agonist Ro 25-1553 (0.07 nmol/g, s.c.) once daily from postnatal day 1 (P1) to P14 to induce a schizophrenia-like phenotype. Control mice received PBS.

  • Treatment: Sakamototide (KS-133) or a vehicle was co-administered with Ro 25-1553 or PBS during the induction period.

  • Behavioral Testing (Novel Object Recognition Test):

    • Habituation: At 8 weeks of age, mice were habituated to an empty test box.

    • Training: Mice were placed in the box with two identical objects and the time spent exploring each object was recorded.

    • Testing: One of the familiar objects was replaced with a novel object. The time spent exploring the familiar versus the novel object was recorded. The discrimination index, a measure of cognitive function, was calculated.[1]

induction Induce Schizophrenia Model: Ro 25-1553 (P1-P14) treatment Co-administer Sakamototide (KS-133) or Vehicle (P1-P14) induction->treatment wean Wean and Mature (up to 8 weeks) treatment->wean behavior Novel Object Recognition Test: Habituation -> Training -> Testing wean->behavior analysis Analyze Discrimination Index to Assess Cognitive Function behavior->analysis

Diagram 3: Logical Flow of the In Vivo Efficacy Study in a Schizophrenia Mouse Model.

Conclusion

Sakamototide (KS-133) demonstrates a superior performance profile compared to its parent compound, VIpep-3, with enhanced in vitro antagonistic potency and significantly improved plasma stability. In vivo studies have shown its potential to ameliorate cognitive deficits in a preclinical model of schizophrenia. These findings, coupled with the growing understanding of the role of VIPR2 in various pathologies, position Sakamototide (KS-133) as a promising candidate for further investigation and development as a novel therapeutic agent. The detailed experimental protocols provided in this guide offer a foundation for researchers to replicate and build upon these findings.

References

Safety Operating Guide

A Guide to the Safe Disposal of Sakamototide Substrate Peptide TFA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Sakamototide substrate peptide TFA, a reagent commonly used in kinase activity assays. The primary hazardous component in this reagent is Trifluoroacetic acid (TFA), a strong acid requiring careful handling and neutralization before disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1] Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.[2]

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat to protect from splashes.

In case of accidental exposure, follow these first-aid measures immediately:

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[3]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a physician.[3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

Waste Segregation and Collection

Proper waste segregation is the first principle of safe laboratory waste management.[1] Mixing different waste streams can lead to dangerous chemical reactions and complicate the disposal process.[1]

  • Acidic Waste: All waste containing this compound should be collected in a designated, acid-resistant container clearly labeled "Acidic Waste" or "TFA Waste".[1]

  • Solid Waste: Any contaminated solid materials, such as pipette tips, vials, and gloves, should be collected in a separate, clearly labeled container for hazardous solid waste.[1][4]

  • Compatibility: Do not mix TFA waste with incompatible materials such as bases, oxidizing agents, or reducing agents.[2]

Step-by-Step Disposal Protocol for Liquid Waste

The primary concern with this compound waste is its corrosivity (B1173158) due to the presence of TFA. Therefore, neutralization is a critical step before final disposal. This procedure must be performed with extreme caution in a chemical fume hood.[1]

Experimental Protocol: Neutralization of Acidic TFA Waste

  • Preparation: Place the labeled, acid-resistant waste container holding the this compound solution inside a larger secondary container, such as an ice bath. This will help dissipate the heat generated during the exothermic neutralization reaction.[1]

  • Selection of Base: Use a weak base for neutralization. Sodium bicarbonate (NaHCO₃) is a suitable choice as it is readily available and its reaction with acid produces carbon dioxide gas, which is less hazardous than the fumes that might be generated with stronger bases.

  • Slow Addition of Base: Very slowly and carefully, add small portions of sodium bicarbonate to the TFA waste while gently stirring. Be prepared for vigorous gas (CO₂) evolution. Adding the base too quickly can cause the mixture to foam over.[1]

  • pH Monitoring: After each addition of the base, allow the reaction to subside and then check the pH of the solution using a pH meter or pH strips.

  • Target pH Range: Continue the slow addition of the base until the pH of the solution is within a neutral range, typically between 6.0 and 8.0.[1]

  • Final Labeling and Disposal: Once neutralized, securely cap the container and ensure it is labeled as "Neutralized TFA Waste," listing all chemical components. Arrange for pickup by your institution's hazardous waste management service.[1]

Quantitative Data Summary for Neutralization

ParameterRecommended Value/RangeRationale
Target pH 6.0 - 8.0To ensure the waste is no longer corrosive before disposal.[1]
Neutralizing Agent Sodium Bicarbonate (NaHCO₃)A weak base that controls the reaction rate and produces CO₂ gas.
Reaction Environment Chemical Fume Hood with Ice BathTo contain gas evolution and manage the exothermic reaction.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments using this compound.

cluster_0 Start: Waste Generation cluster_1 Waste Segregation cluster_2 Liquid Waste Processing (in Fume Hood) cluster_3 Solid Waste Processing cluster_4 Final Disposal start This compound Waste Generated liquid_waste Liquid Waste (Solutions containing TFA) start->liquid_waste Is it liquid? solid_waste Solid Waste (Contaminated labware, gloves, etc.) start->solid_waste Is it solid? collect_liquid Collect in labeled, acid-resistant container liquid_waste->collect_liquid collect_solid Collect in labeled hazardous solid waste container solid_waste->collect_solid neutralize Neutralize with weak base (e.g., NaHCO3) to pH 6-8 collect_liquid->neutralize check_ph Monitor pH neutralize->check_ph check_ph->neutralize pH not 6-8 final_liquid Label as 'Neutralized TFA Waste' and list components check_ph->final_liquid pH is 6-8 final_solid Seal container collect_solid->final_solid pickup Arrange for disposal by Institutional Hazardous Waste Management final_liquid->pickup final_solid->pickup

Disposal workflow for this compound waste.

Disposal of Solid Waste

Contaminated solid waste, such as vials, pipette tips, and weighing papers, should be placed in a sealed and clearly labeled container.[4] This container should then be disposed of as hazardous waste in accordance with your institution's and local regulations.[4]

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling Sakamototide substrate peptide TFA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Sakamototide substrate peptide TFA. The following procedures are designed to ensure a safe laboratory environment and maintain experimental integrity.

This compound is a peptide substrate used in kinase activity assays for the AMPK family of kinases.[1][2] While specific hazard data for the peptide itself is limited, the presence of trifluoroacetic acid (TFA) as a salt necessitates stringent handling protocols.[3] TFA is a strong acid that can be corrosive and cause severe skin burns and eye damage.[4][5]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure risk.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles with side-shieldsRequired for protection against splashes and airborne particles.[6][7]
Face ShieldRecommended when handling the lyophilized powder or preparing stock solutions to protect against splashes.[6]
Body Protection Laboratory CoatAn impervious lab coat is essential to protect skin and clothing from potential contact.[7]
Hand Protection Chemical-Resistant GlovesNitrile gloves are standard. Consider double-gloving for added protection when handling concentrated solutions.[3][8]
Respiratory Protection RespiratorRecommended when weighing the lyophilized powder to prevent inhalation of fine particles. The type should be based on a risk assessment.[8][9]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical for safety and experimental success.

Proper storage is crucial for maintaining the peptide's stability. Upon receipt, bring the vial to room temperature in a desiccator before opening to prevent condensation, which can degrade the peptide.[8] For long-term storage, keep the lyophilized powder at -20°C or -80°C in a tightly sealed, light-protective container.[1][2][10]

All handling of the lyophilized powder and concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[5] Ensure that an eyewash station and safety shower are readily accessible.[5][6]

Experimental Protocol: Reconstitution of Lyophilized Peptide

This protocol outlines the steps for safely preparing a stock solution from the lyophilized this compound.

Materials:

  • This compound (lyophilized powder)

  • Sterile, appropriate solvent (e.g., DMSO, water)[2]

  • Sterile, low-adhesion microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Acclimatization: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator. This prevents moisture absorption.[8]

  • Centrifugation: Briefly centrifuge the vial to ensure all the powder is collected at the bottom.[7]

  • Solvent Addition: In a chemical fume hood, carefully add the calculated volume of the recommended solvent (e.g., DMSO or water) to the vial to achieve the desired concentration.[2]

  • Dissolution: Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking to prevent peptide aggregation.[8] If necessary, sonication can be used to aid dissolution.[1]

  • Aliquoting and Storage: Aliquot the stock solution into sterile, low-adhesion microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[2]

Disposal Plan

Proper disposal of peptide waste containing TFA is essential to prevent environmental contamination and ensure laboratory safety.

  • Segregation: All waste containing this compound must be segregated as hazardous chemical waste.[5] Do not dispose of it down the drain.[5]

  • Waste Containers: Collect all contaminated materials, including pipette tips, gloves, and empty vials, in a designated and clearly labeled hazardous waste container.[8][11] The container should be made of a compatible material like glass or polyethylene (B3416737) and kept closed when not in use.[5][11]

  • Labeling: The waste container must be labeled "Hazardous Waste" and specify "Trifluoroacetic Acid."[5][11]

  • Collection: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office.[11]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes and remove contaminated clothing.[3][6]

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes.[3][4]

  • Inhalation: Move to fresh air immediately.[6]

  • Spill: For minor spills, alert personnel in the area, ensure good ventilation, and absorb the spill with an inert material (e.g., vermiculite (B1170534) or sand).[11] For larger spills, evacuate the area and follow your institution's emergency procedures.[11]

In all cases of significant exposure or large spills, seek immediate medical attention and report the incident to your supervisor and EHS office.[3][11]

Caption: Workflow for the safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。